4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-methoxycarbonyl-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)5-3-2-4-6-7(5)8(9(13)14)12-11-6/h2-4H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVJKVLASYGMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646449 | |
| Record name | 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393553-44-1 | |
| Record name | 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel compound, 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the established biological importance of the indazole scaffold. This document offers a step-by-step methodology, grounded in established chemical principles, for the synthesis of this target compound, starting from commercially available precursors. Furthermore, it provides a thorough characterization profile, including predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid in the identification and verification of the synthesized product. This guide is intended for an audience of experienced researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Indazole Moiety
The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Derivatives of indazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and antiviral properties. The versatile nature of the indazole core allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The target of this guide, this compound, incorporates two key functional groups that can be readily modified, making it a valuable intermediate for the synthesis of diverse compound libraries for drug discovery programs.
Proposed Synthetic Pathway
Due to the absence of a documented direct synthesis for this compound, a scientifically sound, multi-step synthetic route is proposed, commencing with the commercially available starting material, 2-methyl-3-nitrobenzoic acid. This pathway is designed based on well-established and reliable organic transformations.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a logical disconnection strategy. The indazole ring can be formed via a cyclization reaction of a suitably substituted phenylhydrazine derivative. This precursor can, in turn, be derived from an aniline, which can be obtained through the reduction of a nitro group. The required carboxylic acid and methoxycarbonyl functionalities can be introduced at the beginning of the sequence on the benzene ring of the starting material.
Overall Synthetic Scheme
The proposed forward synthesis is a four-step process:
-
Esterification of the starting material, 2-methyl-3-nitrobenzoic acid, to protect the carboxylic acid and introduce the methoxycarbonyl group.
-
Oxidation of the methyl group to a carboxylic acid.
-
Reduction of the nitro group to an amine, followed by diazotization and cyclization to form the indazole ring.
-
Selective hydrolysis of the ester at the 3-position to yield the final product.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (60-120 mesh).
NMR spectra should be recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. IR spectra should be recorded on a Fourier-transform infrared (FTIR) spectrometer. High-resolution mass spectra (HRMS) should be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Step-by-Step Synthesis
Step 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate (2)
-
To a solution of 2-methyl-3-nitrobenzoic acid (1) (10.0 g, 55.2 mmol) in methanol (100 mL) is added concentrated sulfuric acid (2 mL) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux for 12 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (150 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl 2-methyl-3-nitrobenzoate (2) as a solid, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(Methoxycarbonyl)-6-nitrobenzoic acid (3)
-
To a solution of methyl 2-methyl-3-nitrobenzoate (2) (10.0 g, 51.2 mmol) in a mixture of pyridine (50 mL) and water (20 mL) is added potassium permanganate (24.3 g, 153.6 mmol) portion-wise over 1 hour, while maintaining the temperature below 50 °C.
-
The reaction mixture is then heated at 80 °C for 6 hours.
-
After cooling to room temperature, the reaction is quenched by the addition of sodium bisulfite solution until the purple color disappears.
-
The mixture is filtered through a pad of Celite, and the filtrate is acidified with concentrated hydrochloric acid to pH 2.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 2-(methoxycarbonyl)-6-nitrobenzoic acid (3).
Step 3: Synthesis of Dimethyl 1H-indazole-3,4-dicarboxylate (5)
-
To a solution of 2-(methoxycarbonyl)-6-nitrobenzoic acid (3) (5.0 g, 22.0 mmol) in methanol (50 mL) is added 10% Pd/C (0.5 g).
-
The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 6 hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give crude methyl 2-amino-3-methoxycarbonylbenzoate (4).
-
The crude aniline (4) is dissolved in a mixture of concentrated hydrochloric acid (10 mL) and water (20 mL) and cooled to 0 °C.
-
A solution of sodium nitrite (1.67 g, 24.2 mmol) in water (10 mL) is added dropwise, maintaining the temperature between 0 and 5 °C.[2]
-
The resulting diazonium salt solution is then added portion-wise to a pre-cooled solution of sodium sulfite (5.55 g, 44.0 mmol) in water (30 mL) at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours, leading to in-situ cyclization.[3]
-
The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography (ethyl acetate/hexanes) to afford dimethyl 1H-indazole-3,4-dicarboxylate (5).
Step 4: Synthesis of this compound (6)
-
To a solution of dimethyl 1H-indazole-3,4-dicarboxylate (5) (2.0 g, 8.54 mmol) in a mixture of tetrahydrofuran (20 mL) and water (10 mL) is added lithium hydroxide monohydrate (0.36 g, 8.54 mmol) at 0 °C.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The organic solvent is removed under reduced pressure, and the aqueous layer is washed with diethyl ether (2 x 20 mL).
-
The aqueous layer is then acidified to pH 3 with 1 M HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound (6) as a white solid.
Characterization of this compound (6)
As this is a novel compound, the following characterization data are predicted based on the analysis of structurally similar compounds.[4][5]
Physical Properties
| Property | Predicted Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₈N₂O₄ |
| Molecular Weight | 220.18 g/mol |
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~14.0 | br s | 1H | N-H (indazole) |
| ~13.5 | br s | 1H | COOH |
| ~8.10 | d | 1H | Ar-H |
| ~7.85 | d | 1H | Ar-H |
| ~7.50 | t | 1H | Ar-H |
| ~3.95 | s | 3H | OCH₃ |
Justification: The N-H proton of the indazole ring is expected to be highly deshielded and appear as a broad singlet at a very low field.[5] The carboxylic acid proton will also be a broad singlet in a similar region. The aromatic protons will appear in the aromatic region, with splitting patterns determined by their coupling to adjacent protons. The methyl ester protons will be a sharp singlet around 3.95 ppm.[4]
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C=O (ester) |
| ~165.0 | C=O (acid) |
| ~142.0 | C (indazole) |
| ~138.0 | C (indazole) |
| ~130.0 | C-H (aromatic) |
| ~125.0 | C (aromatic) |
| ~122.0 | C-H (aromatic) |
| ~118.0 | C-H (aromatic) |
| ~115.0 | C (indazole) |
| ~53.0 | OCH₃ |
Justification: The two carbonyl carbons will appear at the lowest field. The aromatic and indazole carbons will resonate in the 110-145 ppm region. The methyl ester carbon will be observed around 53 ppm.[4]
FT-IR (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-2500 | O-H stretch (broad, carboxylic acid) |
| ~3200 | N-H stretch (indazole) |
| ~1720 | C=O stretch (ester) |
| ~1690 | C=O stretch (acid) |
| ~1600, 1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester and acid) |
Justification: A broad O-H stretch is characteristic of a carboxylic acid. The N-H stretch of the indazole will also be present. Two distinct carbonyl stretches are expected for the ester and carboxylic acid functionalities. Aromatic C=C stretching and C-O stretching bands will also be observed.[6]
Mass Spectrometry (ESI-MS):
| m/z | Assignment |
| 221.0506 | [M+H]⁺ (Calculated for C₁₀H₉N₂O₄⁺) |
| 219.0355 | [M-H]⁻ (Calculated for C₁₀H₇N₂O₄⁻) |
Justification: High-resolution mass spectrometry should confirm the molecular formula of the target compound with high accuracy. The protonated and deprotonated molecular ions are expected to be the most prominent peaks in the ESI mass spectrum.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the proposed synthetic workflow and subsequent characterization steps.
Reaction Mechanism: Indazole Ring Formation
Caption: A simplified diagram showing the key steps in the formation of the indazole ring.
Conclusion
This technical guide outlines a feasible and detailed synthetic strategy for the preparation of this compound, a promising building block for the development of novel therapeutic agents. The proposed four-step synthesis is based on robust and well-documented chemical transformations. Furthermore, the comprehensive predicted characterization data will serve as a valuable reference for researchers undertaking the synthesis and identification of this and related compounds. This guide aims to facilitate further research into the medicinal applications of novel indazole derivatives.
References
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de Oliveira, C. S. A., et al. (2021). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 26(15), 4479. [Link]
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Wiley-VCH. (2007). Supporting Information for "A General and Efficient Copper-Catalyzed Synthesis of 1H-Indazoles". Angewandte Chemie International Edition, 46(18), 3323-3325. [Link]
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Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
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Teixeira, F., et al. (2014). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Journal of the Brazilian Chemical Society, 25(10), 1801-1809. [Link]
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A Comprehensive Technical Guide to Novel Synthetic Routes for 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. This technical guide presents a novel and efficient synthetic pathway to this valuable indazole derivative, starting from readily available commercial materials. The proposed route emphasizes strategic functional group manipulation and controlled reaction conditions to achieve the target molecule with high purity and yield. This document provides a detailed, step-by-step methodology, mechanistic insights, and a comparative analysis of the key transformations, designed to be a practical resource for researchers in organic synthesis and drug discovery.
Introduction: The Significance of Substituted Indazoles
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The specific substitution pattern on the indazole core plays a crucial role in modulating the pharmacological profile of these molecules. This compound, with its distinct functional groups at the 3 and 4 positions, offers versatile handles for further chemical modifications, making it a highly sought-after intermediate in the development of novel therapeutics. This guide details a rational and reproducible synthetic approach, moving from fundamental starting materials to the desired complex indazole.
A Novel Synthetic Strategy: From Phthalic Acid to Indazole
The proposed synthetic route is a multi-step process that begins with the functionalization of a simple benzene ring precursor, 3-nitrophthalic acid. The overall strategy involves the sequential introduction and transformation of functional groups to construct the indazole ring system with the desired substitution pattern.
Figure 1: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols and Mechanistic Insights
This section provides a step-by-step guide for each synthetic transformation, including the rationale behind the chosen conditions and potential challenges.
Step 1: Synthesis of Dimethyl 3-Nitrophthalate
The initial step involves the esterification of commercially available 3-nitrophthalic acid. The use of methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid, is a standard and efficient method for this transformation.
Protocol:
-
To a solution of 3-nitrophthalic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford dimethyl 3-nitrophthalate as a solid, which can be further purified by recrystallization.
Expertise & Experience: The choice of sulfuric acid as a catalyst is based on its effectiveness in protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.
Step 2: Synthesis of Dimethyl 3-Aminophthalate
The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method for this transformation.
Protocol:
-
Dissolve dimethyl 3-nitrophthalate (1.0 eq) in methanol or ethyl acetate in a hydrogenation vessel.
-
Add 10% Palladium on carbon (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield dimethyl 3-aminophthalate. The crude product is often of sufficient purity for the next step.
Trustworthiness: The completeness of this reduction is crucial, as any remaining nitro starting material can interfere with the subsequent diazotization reaction. The use of a Celite pad for filtration is important to prevent the pyrophoric palladium catalyst from coming into contact with air while dry.
Step 3: Synthesis of Dimethyl 1H-Indazole-3,4-dicarboxylate via Diazotization and Cyclization
This is the key ring-forming step. The amino group of dimethyl 3-aminophthalate is converted to a diazonium salt, which then undergoes an intramolecular cyclization to form the indazole ring. The mechanism is analogous to the diazotization of anthranilic acid and its esters.[2][3][4]
Figure 2: Mechanism of indazole formation via diazotization and cyclization.
Protocol:
-
Dissolve dimethyl 3-aminophthalate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for a short period (e.g., 30 minutes).
-
Allow the reaction mixture to warm to room temperature. The cyclization often proceeds spontaneously. In some cases, gentle heating may be required.
-
The product, dimethyl 1H-indazole-3,4-dicarboxylate, may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the mixture can be extracted with an organic solvent like ethyl acetate.
-
The crude product can be purified by column chromatography or recrystallization.
Authoritative Grounding: The formation of the diazonium salt from an aniline derivative is a well-established reaction in organic chemistry. The subsequent intramolecular cyclization is favored due to the proximity of the diazonium group and the ester-activated aromatic ring.
Step 4: Selective Monohydrolysis to this compound
The final step involves the selective hydrolysis of one of the two methyl ester groups. Achieving monohydrolysis of a diester can be challenging, but by carefully controlling the reaction conditions, it is possible to favor the formation of the monoacid.[3][5][6] The ester at the 3-position is generally more sterically hindered and electronically deactivated towards nucleophilic attack compared to the ester at the 4-position, which can be exploited to achieve selectivity.
Protocol:
-
Dissolve dimethyl 1H-indazole-3,4-dicarboxylate (1.0 eq) in a mixture of methanol and water.
-
Add a stoichiometric amount (1.0 eq) of an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide, dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction closely by TLC or HPLC to maximize the formation of the monoacid and minimize the formation of the diacid.
-
Once the desired conversion is achieved, carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.
-
The product, this compound, should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Expertise & Experience: The choice of base and the precise stoichiometry are critical for selectivity. Lithium hydroxide is sometimes preferred as it can lead to higher selectivity in certain cases. Running the reaction at a lower temperature can also enhance selectivity by slowing down the rate of the second hydrolysis.
Data Presentation and Characterization
The following table summarizes the expected outcomes for each step of the synthesis.
| Step | Product | Expected Yield (%) | Key Characterization Data (Expected) |
| 1 | Dimethyl 3-Nitrophthalate | >90 | ¹H NMR: Signals for two distinct methyl esters and aromatic protons. IR: Strong C=O and NO₂ stretching bands. |
| 2 | Dimethyl 3-Aminophthalate | >95 | ¹H NMR: Upfield shift of aromatic protons compared to the nitro compound and a broad singlet for the NH₂ group. IR: N-H stretching bands. |
| 3 | Dimethyl 1H-Indazole-3,4-dicarboxylate | 70-85 | ¹H NMR: Characteristic signals for the indazole ring protons and two methyl ester singlets. MS: Molecular ion peak corresponding to C₁₁H₁₀N₂O₄. |
| 4 | This compound | 60-75 | ¹H NMR: Disappearance of one methyl ester singlet and the appearance of a broad singlet for the carboxylic acid proton. IR: Broad O-H stretch for the carboxylic acid. MS: Molecular ion peak corresponding to C₁₀H₈N₂O₄. |
Conclusion
The synthetic route detailed in this guide provides a robust and scalable method for the preparation of this compound. By leveraging well-established synthetic transformations and carefully controlling reaction conditions, this pathway offers a practical approach for obtaining this valuable building block for drug discovery and development. The provided protocols and mechanistic insights are intended to empower researchers to successfully implement this synthesis in their laboratories.
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- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
A Methodological and Predictive Guide to the Physicochemical Characterization of 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
An In-depth Technical Guide
Abstract: 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid is a compound of significant interest within medicinal chemistry, belonging to the indazole class of heterocycles known for a wide spectrum of pharmacological activities, including applications as kinase inhibitors and anti-tumor agents.[1] The precise arrangement of a carboxylic acid at the 3-position and a methyl ester at the 4-position presents a unique electronic and steric profile that necessitates thorough physicochemical characterization for any drug development campaign. Due to the limited availability of specific experimental data for this exact molecule in public literature, this guide serves as a comprehensive methodological framework for researchers. It provides not only predictive insights based on the well-studied 1H-indazole-3-carboxylic acid scaffold but also details the rigorous, self-validating experimental protocols required to determine its core physicochemical properties. This document is intended to empower researchers and drug development professionals to systematically evaluate this and similar novel chemical entities.
Part 1: Molecular Profile and In Silico Prediction
The foundational step in characterizing any new chemical entity is to establish its structural identity and predict its fundamental properties. These predictions, while not a substitute for experimental data, provide a crucial baseline for experimental design and interpretation.
The structure of this compound features an indazole bicyclic system, which is a key pharmacophore in many bioactive molecules.[2] The molecule is functionalized with a carboxylic acid at the C3 position, a primary site for salt formation and hydrogen bonding, and a methoxycarbonyl (methyl ester) group at the C4 position. The electron-withdrawing nature of the methoxycarbonyl group is expected to influence the acidity of the nearby carboxylic acid and the overall electron distribution of the aromatic system.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value / Parameter | Rationale / Source |
| Molecular Formula | C₁₀H₈N₂O₄ | Derived from chemical structure. |
| Molecular Weight | 220.18 g/mol | Calculated from molecular formula. |
| XlogP | ~1.5 - 2.0 | Predicted based on related structures like 1H-indazole-3-carboxylic acid (XlogP ~1.4) and the addition of a lipophilic methyl group.[3][4] |
| Hydrogen Bond Donors | 2 (Carboxylic OH, Indazole NH) | Based on functional group analysis. |
| Hydrogen Bond Acceptors | 4 (Carbonyl Oxygens, N) | Based on functional group analysis. |
| Predicted pKa (Acidic) | ~2.5 - 3.0 | The pKa of the parent indazole-3-carboxylic acid is ~3.0.[5] The adjacent electron-withdrawing methoxycarbonyl group is expected to further stabilize the carboxylate anion, slightly lowering the pKa. |
Part 2: Synthesis and Structural Confirmation
While various methods exist for indazole synthesis, a common and effective route involves the cyclization of substituted isatins.[6][7] A plausible synthetic pathway for the target compound would start from a appropriately substituted precursor, followed by rigorous purification and structural confirmation.
Proposed Synthetic Workflow
The synthesis can be conceptually outlined as a multi-step process beginning with commercially available starting materials. The final product requires purification to ≥98% purity, as determined by HPLC and NMR, to be suitable for physicochemical analysis.
Caption: Proposed workflow for synthesis and purification.
Protocol: Structural Confirmation
Trustworthiness: This protocol is self-validating by requiring orthogonal analytical techniques (NMR, MS) to confirm the same molecular structure.
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a 1 mg/mL solution of the purified compound in methanol.
-
Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.
-
Validation: The observed m/z for the molecular ion [M+H]⁺ should be within 5 ppm of the calculated exact mass (221.0557).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the compound in 0.7 mL of DMSO-d₆.
-
Acquire ¹H NMR and ¹³C NMR spectra on a ≥400 MHz spectrometer.
-
Expected ¹H Signals: Look for distinct aromatic protons, a singlet for the methoxy group (~3.9 ppm), and exchangeable protons for the carboxylic acid and indazole NH (typically >12 ppm).
-
Expected ¹³C Signals: Confirm the presence of two carbonyl carbons (acid and ester), aromatic carbons, and the methoxy carbon.
-
Validation: The integrated proton signals and the number of carbon signals must match the proposed structure.
-
-
Infrared (IR) Spectroscopy:
-
Analyze the solid sample using an ATR-FTIR spectrometer.
-
Validation: Confirm the presence of a broad O-H stretch (from the carboxylic acid, ~2500-3300 cm⁻¹), N-H stretch (~3300 cm⁻¹), and two distinct C=O stretches (one for the acid, ~1700-1725 cm⁻¹, and one for the ester, ~1720-1740 cm⁻¹).
-
Part 3: Experimental Determination of Core Properties
The following sections detail the standard operating procedures for determining the key physicochemical properties that govern a compound's behavior in biological systems.
Solubility Profile
Expertise & Experience: Solubility is arguably the most critical early parameter. Poor solubility can terminate a drug development program. We assess it in both aqueous and organic media to inform formulation and preclinical studies. The shake-flask method, while traditional, remains the gold standard for its reliability.
Protocol: Equilibrium Solubility via Shake-Flask Method
-
Add an excess amount of the solid compound (e.g., 5-10 mg) to 1 mL of the desired solvent (e.g., water, PBS pH 7.4, DMSO) in a glass vial.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant and dilute it with an appropriate solvent (e.g., mobile phase for HPLC).
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Validation: The presence of solid material at the end of the experiment confirms that the solution was saturated.
Table 2: Solubility Data Summary
| Solvent | Temperature (°C) | Solubility (µg/mL) | Method |
| Deionized Water | 25 | To be determined | Shake-Flask HPLC-UV |
| PBS (pH 7.4) | 25 | To be determined | Shake-Flask HPLC-UV |
| DMSO | 25 | To be determined | Shake-Flask HPLC-UV |
| Ethanol | 25 | To be determined | Shake-Flask HPLC-UV |
Acid Dissociation Constant (pKa)
Expertise & Experience: The pKa dictates the ionization state of a molecule at a given pH, which directly impacts its absorption, distribution, and target engagement. Given the two acidic protons (carboxylic acid and indazole NH), a potentiometric titration is an excellent choice to resolve both pKa values if they are sufficiently separated.
Protocol: pKa Determination via Potentiometric Titration
-
Accurately weigh ~5-10 mg of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water).
-
Ensure the initial pH is low (e.g., pH 2) by adding a small amount of 0.1 M HCl.
-
Titrate the solution with a standardized, carbonate-free base (e.g., 0.1 M KOH) using a computer-controlled burette.
-
Record the pH after each incremental addition of titrant using a calibrated pH electrode.
-
Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.
-
Validation: The first derivative of the titration curve should show clear inflection points corresponding to the equivalence points.
Caption: Workflow for potentiometric pKa determination.
Lipophilicity (LogP)
Expertise & Experience: Lipophilicity is a measure of a drug's ability to cross cell membranes. The octanol-water partition coefficient (LogP) is the industry standard. For ionizable molecules like this one, determining the distribution coefficient (LogD) at a physiological pH of 7.4 is often more relevant.
Protocol: LogP/LogD Determination via Shake-Flask Method
-
Prepare a stock solution of the compound in the organic phase (n-octanol).
-
Add a known volume of this stock solution to a vial containing a known volume of the aqueous phase (water for LogP, or PBS pH 7.4 for LogD). The octanol and aqueous phases should be mutually pre-saturated.
-
Seal the vial and shake vigorously for 1-2 hours to allow for partitioning.
-
Centrifuge the vial to ensure complete phase separation.
-
Carefully sample both the upper (octanol) and lower (aqueous) phases.
-
Quantify the compound's concentration in each phase using HPLC-UV.
-
Calculation: LogP (or LogD) = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).
-
Validation: The total amount of compound recovered from both phases should be within 95-105% of the initial amount added.
References
-
Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
-
PubChemLite. 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3). [Link]
-
Chem-Impex. 1H-Indazole-3-carboxylic acid. [Link]
-
PubChem. methyl 1H-indazole-3-carboxylate. [Link]
-
PubChem. 5-methoxy-1H-indazole-3-carboxylic acid. [Link]
-
Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
- Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
PubChem. Indazole-3-carboxylic acid. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. [Link]
-
PubMed. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
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- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. PubChemLite - 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3) [pubchemlite.lcsb.uni.lu]
- 4. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. 6-METHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid
This guide provides a comprehensive overview of the spectroscopic data for 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to provide not just raw data, but a deeper understanding of the experimental methodologies and the scientific reasoning behind the interpretation of the spectroscopic results. The structural elucidation of such molecules is a critical step in drug discovery and development, ensuring the identity and purity of the synthesized compounds.[1][2]
Compound Overview
-
Compound Name: this compound
-
Molecular Formula: C₁₀H₈N₂O₄[3]
-
Molecular Weight: 220.18 g/mol [3]
-
CAS Number: 393553-44-1[3]
The molecular structure of this compound features an indazole core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. This core is substituted with a carboxylic acid group at position 3 and a methoxycarbonyl (ester) group at position 4. The presence of these functional groups gives the molecule distinct spectroscopic characteristics.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] For indazole derivatives, NMR is crucial for confirming the substitution pattern on the aromatic ring and for distinguishing between N-1 and N-2 isomers.[2][4][5]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the N-H proton of the indazole ring, the carboxylic acid proton, and the methyl protons of the ester group. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and methoxycarbonyl groups.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | ~13.5-14.0 | broad singlet | 1H |
| COOH | ~13.0-13.5 | broad singlet | 1H |
| H-7 | ~8.0-8.2 | doublet | 1H |
| H-5 | ~7.8-8.0 | doublet | 1H |
| H-6 | ~7.4-7.6 | triplet | 1H |
| OCH₃ | ~3.9-4.0 | singlet | 3H |
Interpretation:
-
The N-H proton of the 1H-indazole is expected to be significantly deshielded, appearing as a broad singlet at a high chemical shift, characteristic of unsubstituted 1H-indazoles.[1]
-
The carboxylic acid proton is also expected to be a broad singlet at a high chemical shift due to hydrogen bonding.
-
The aromatic protons (H-5, H-6, H-7) will appear in the aromatic region, with their specific chemical shifts and coupling patterns determined by the electronic effects of the substituents. The H-7 proton is likely to be the most deshielded due to the anisotropic effect of the adjacent carboxylic acid group.
-
The methyl protons of the methoxycarbonyl group will appear as a singlet in the upfield region of the spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~165-170 |
| C=O (Ester) | ~160-165 |
| C-3 | ~140-145 |
| C-7a | ~138-142 |
| C-3a | ~125-130 |
| C-5 | ~122-126 |
| C-7 | ~120-124 |
| C-6 | ~115-120 |
| C-4 | ~110-115 |
| OCH₃ | ~52-55 |
Interpretation:
-
The carbonyl carbons of the carboxylic acid and the ester will be the most deshielded carbons in the spectrum.
-
The aromatic carbons of the indazole ring will appear in the range of 110-145 ppm. The assignment of these carbons can be aided by two-dimensional NMR techniques such as HSQC and HMBC.[2]
-
The methyl carbon of the ester group will appear in the upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in a molecule.[6] For this compound, the key functional groups are the N-H bond, the O-H bond of the carboxylic acid, the C=O bonds of the carboxylic acid and the ester, and the C-O bonds.
Predicted IR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 3300-2500 | Strong, very broad |
| N-H stretch | 3200-3100 | Medium, broad |
| C-H stretch (Aromatic) | 3100-3000 | Medium |
| C-H stretch (Aliphatic) | 3000-2850 | Weak |
| C=O stretch (Carboxylic Acid) | 1710-1680 | Strong |
| C=O stretch (Ester) | 1730-1715 | Strong |
| C=C stretch (Aromatic) | 1600-1450 | Medium |
| C-O stretch | 1320-1210 | Strong |
| O-H bend | 1440-1395 and 960-900 | Medium, broad |
Interpretation:
-
The O-H stretch of the carboxylic acid will appear as a very broad band over a wide range due to strong hydrogen bonding.[7]
-
The N-H stretch of the indazole ring will also be a broad band.
-
Two distinct C=O stretching bands are expected, one for the carboxylic acid and one for the ester.[8] The exact positions can be influenced by conjugation and hydrogen bonding.
-
The C-O stretching bands will be strong and are characteristic of both the carboxylic acid and the ester functionalities.[7]
-
The broad O-H bend around 900 cm⁻¹ is also a diagnostically useful feature for carboxylic acids.[7]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum.
-
Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[6] High-Resolution Mass Spectrometry (HRMS) can determine the exact mass, which can be used to confirm the molecular formula. The fragmentation pattern can provide valuable structural information.
Predicted Mass Spectrometry Data
| Ion | m/z (predicted) | Interpretation |
| [M+H]⁺ | 221.0506 | Protonated molecular ion |
| [M-H]⁻ | 219.0355 | Deprotonated molecular ion |
| [M-H₂O+H]⁺ | 203.0400 | Loss of water from the carboxylic acid |
| [M-OCH₃]⁺ | 190.0346 | Loss of the methoxy group |
| [M-CO₂H]⁺ | 176.0553 | Loss of the carboxylic acid group |
Interpretation:
-
The molecular ion peak ([M]⁺ or protonated/deprotonated variants) will confirm the molecular weight of the compound.
-
Common fragmentation pathways for carboxylic acids include the loss of water and the loss of the entire carboxyl group .
-
Esters can fragment through the loss of the alkoxy group (OCH₃ in this case).
-
The indazole ring itself is relatively stable, and its fragmentation can lead to characteristic ions.[9]
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.[1]
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is generally preferred for polar molecules like this one.
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
For HRMS, use an instrument with high resolving power, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecular ion and aid in structural elucidation.[9]
-
Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity.
References
- A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers - Benchchem.
- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
- (PDF)
- Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives - the University of Groningen research portal.
- An In-depth Technical Guide to the Spectroscopic Data of 6-Nitro-1H-indazole-3-carbaldehyde - Benchchem.
- Infrared (IR) Spectroscopy.
- Supplementary data for - The Royal Society of Chemistry.
- 4-Methoxy-1H-Indazole-3-Carboxylic Acid | CymitQuimica.
- Buy Online CAS Number 865887-02-1 - TRC - 4-Methoxy-1H-indazole-3-carboxylic Acid.
- 865887-02-1|4-Methoxy-1H-indazole-3-carboxylic acid|BLD Pharm.
- Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group - PubMed.
- 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3) - PubChemLite.
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
- Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group - ResearchG
- 393553-44-1 | this compound - Moldb.
- NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices | Request PDF - ResearchG
- 21.
- Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC - PubMed Central.
- NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature m
- Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown - Semantic Scholar.
- The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online.
- Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA) - PubMed.
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- 5. research.rug.nl [research.rug.nl]
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- 7. spectroscopyonline.com [spectroscopyonline.com]
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- 9. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Structural Elucidation of 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid: A Key Pharmaceutical Building Block
Abstract
Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] This in-depth technical guide focuses on a specific, highly functionalized derivative, 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid. We will explore its significance, detail a robust synthetic pathway, and provide a comprehensive analysis of its structural and spectroscopic properties. While a definitive crystal structure for this exact molecule is not publicly available, we will present a predictive analysis based on crystallographic data from closely related analogues, offering valuable insights for researchers in drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of molecules.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery.[2][3] Its unique electronic properties and ability to participate in various intermolecular interactions have led to its incorporation into a wide range of biologically active compounds, including anti-inflammatory, anti-tumor, and anti-HIV agents.[1] The 1H-tautomer of indazole is generally the more thermodynamically stable and predominant form.[1][4] The compound of interest, this compound, is a particularly valuable derivative due to its multiple functional groups, which allow for diverse chemical modifications and the exploration of a broad chemical space in the development of new drug candidates. The carboxylic acid at the 3-position and the methoxycarbonyl group at the 4-position offer multiple points for derivatization, making it a versatile intermediate in the synthesis of complex pharmaceutical molecules.[5][6]
Synthesis and Crystallization
The synthesis of this compound can be approached through several established methods for constructing the indazole ring system.[7] A common and effective strategy involves the cyclization of an appropriately substituted anthranilic acid derivative. The following protocol outlines a plausible synthetic route.
Experimental Protocol: Synthesis
-
Starting Material: The synthesis would likely begin with 2-amino-3-methoxycarbonylbenzoic acid.
-
Diazotization: The amino group of the starting material is converted to a diazonium salt using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C).
-
Intramolecular Cyclization: The resulting diazonium salt undergoes spontaneous intramolecular cyclization to form the indazole ring. This reaction is typically exothermic and requires careful temperature control.
-
Workup and Purification: The reaction mixture is neutralized, and the crude product is extracted with a suitable organic solvent, such as ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure. The final product can be purified by column chromatography or recrystallization.
Experimental Protocol: Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is a critical step in determining the precise three-dimensional structure of a molecule. For this compound, a slow evaporation technique would be a primary method to attempt crystallization.
-
Solvent Selection: A range of solvents and solvent mixtures should be screened. Given the polarity of the molecule, solvents such as ethanol, methanol, ethyl acetate, or mixtures with less polar solvents like hexane or toluene could be effective.
-
Procedure: A saturated solution of the purified compound is prepared in the chosen solvent system at a slightly elevated temperature. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely capped vial at room temperature. Slow evaporation of the solvent over several days to weeks can yield high-quality single crystals.
Spectroscopic Characterization
Prior to crystallographic analysis, it is essential to characterize the compound using various spectroscopic techniques to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the N-H proton of the indazole ring, and the methyl protons of the methoxycarbonyl group. The chemical shifts and coupling constants of the aromatic protons would provide information about the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for all the unique carbon atoms in the molecule, including the two carbonyl carbons of the carboxylic acid and the methoxycarbonyl group, the aromatic carbons, and the methyl carbon.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid, the N-H stretch of the indazole ring, and the C=O stretches of both the carboxylic acid and the ester functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.
Crystal Structure Analysis (Predictive)
While a specific crystal structure for this compound is not available in the Cambridge Crystallographic Data Centre (CCDC), we can predict its key structural features based on the analysis of closely related compounds, such as 1-Methyl-1H-indazole-3-carboxylic acid.[8]
Predicted Crystallographic Parameters
Based on similar structures, the compound is likely to crystallize in a monoclinic or orthorhombic crystal system. The unit cell would contain multiple molecules, related by symmetry operations.
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7-9 |
| b (Å) | ~14-16 |
| c (Å) | ~14-16 |
| β (°) | ~90-95 |
| V (ų) | ~1600-1800 |
| Z | 8 |
Molecular Geometry
The indazole ring system is expected to be nearly planar. The carboxylic acid group at position 3 and the methoxycarbonyl group at position 4 will likely be twisted out of the plane of the bicyclic ring to minimize steric hindrance. The bond lengths and angles within the indazole core are expected to be consistent with those of other reported indazole derivatives.
Intermolecular Interactions and Crystal Packing
The presence of both a carboxylic acid and an N-H group suggests that hydrogen bonding will be a dominant feature in the crystal packing. It is highly probable that the molecules will form inversion dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[8] Additionally, the N-H group of the indazole ring can act as a hydrogen bond donor, potentially forming N-H···O interactions with the carbonyl oxygen of either the carboxylic acid or the methoxycarbonyl group of a neighboring molecule. These hydrogen bonding networks would lead to the formation of a stable, three-dimensional supramolecular architecture.
Diagrams
Caption: Molecular structure of this compound.
Caption: Proposed synthetic workflow for the target molecule.
Caption: Predicted intermolecular hydrogen bonding interactions.
Conclusion
This compound stands out as a highly promising and versatile building block for the synthesis of novel therapeutic agents. Its rich functionality allows for extensive chemical modification, enabling the exploration of structure-activity relationships in drug design. While a definitive single-crystal X-ray structure remains to be determined, this guide provides a comprehensive overview of its synthesis, spectroscopic characterization, and a predictive model of its solid-state structure based on the known crystallography of related indazole derivatives. The insights presented herein are intended to be a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development, facilitating further investigation and application of this important molecule.
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An In-depth Technical Guide on the Solubility and Stability of 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid in Different Solvents
Abstract
This technical guide provides a comprehensive framework for evaluating the solubility and stability of 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid, a key heterocyclic building block in contemporary drug discovery. Recognizing the criticality of these physicochemical properties in the seamless transition from discovery to development, this document outlines detailed experimental protocols, explains the underlying scientific rationale, and presents a model for data interpretation. This guide is intended for researchers, scientists, and drug development professionals to establish a robust understanding of the compound's behavior in various solvent systems and under forced degradation conditions, thereby de-risking downstream development activities.
Introduction: The Pivotal Role of Solubility and Stability in Drug Development
This compound (Molecular Formula: C₁₀H₈N₂O₄, Molecular Weight: 220.18 g/mol ) belongs to the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The journey of a promising lead compound like this from the laboratory bench to a viable drug candidate is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility and stability are paramount.
Aqueous solubility directly influences bioavailability, while solubility in organic solvents is critical for purification, formulation, and various manufacturing processes. Stability, the ability of the compound to resist chemical change over time, is a non-negotiable aspect of drug safety and efficacy. Forced degradation studies are an essential component of the drug development process, designed to identify potential degradation products and establish the intrinsic stability of a drug substance.[2][3][4] These studies are mandated by regulatory bodies to ensure the development of robust and safe pharmaceutical products.[3][4]
This guide provides a systematic approach to characterizing the solubility and stability profile of this compound.
Strategic Approach to Solubility and Stability Assessment
Our experimental design is rooted in a logical progression, starting with a broad screening of solubility in a diverse set of solvents, followed by a detailed investigation of stability under accelerated or "forced" conditions. This approach allows for the early identification of potential liabilities and informs the selection of appropriate formulation strategies.
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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Indazole-3-Carboxylic Acid Derivatives
Foreword: The Enduring Potential of the Indazole Scaffold
The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its inherent structural features allow for diverse substitutions, leading to a wide spectrum of pharmacological activities.[2][3] Indazole-based agents such as Axitinib, Lonidamine, and Pazopanib are already utilized in cancer therapy, underscoring the therapeutic potential of this heterocyclic motif.[1] This guide provides a comprehensive framework for the systematic biological activity screening of novel indazole-3-carboxylic acid derivatives, a class of compounds that continues to yield promising therapeutic candidates.[2][4] Our focus will be on providing not just protocols, but the strategic thinking and scientific rationale that underpin a successful screening campaign.
Part 1: Foundational Chemistry - The Synthesis of Novel Indazole-3-Carboxylic Acid Derivatives
The journey of drug discovery begins with the synthesis of novel chemical entities. A common and effective route to synthesize 1H-indazole-3-carboxamides, a key subclass of our target compounds, involves the coupling of 1H-indazole-3-carboxylic acid with various substituted amines.[5][6]
General Synthetic Protocol: Amide Coupling
A robust method for synthesizing 1H-indazole-3-carboxamide derivatives is outlined below.[5][7] This procedure is versatile and can be adapted for a wide range of amine substrates.
Materials:
-
1H-indazole-3-carboxylic acid
-
Substituted aryl or aliphatic amines
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBT)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)
-
Triethylamine (TEA)
Procedure:
-
To a solution of 1H-indazole-3-carboxylic acid in DMF, add HOBT (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired substituted amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., 10% Methanol in Chloroform).
-
Wash the combined organic layers with 10% sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure and purify the crude product by column chromatography to yield the desired 1H-indazole-3-carboxamide derivative.[5][7]
This synthetic approach allows for the creation of a diverse library of compounds, which is the starting point for our biological screening cascade.
Part 2: The Screening Cascade - A Multi-pronged Approach to Unveiling Biological Activity
A successful screening strategy employs a tiered approach, starting with broad cytotoxicity assessments and progressively moving towards more specific and mechanistic assays. This ensures that resources are focused on the most promising candidates.
Tier 1: Foundational Cytotoxicity Screening
The initial step in evaluating any new compound library is to assess its general cytotoxicity against a panel of relevant human cancer cell lines.[8][9] This provides a first look at the potential anti-cancer activity and helps to prioritize compounds for further investigation.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method to assess cell viability.[10] The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.[11][12]
Experimental Protocol: MTT Assay [8][13][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the novel indazole-3-carboxylic acid derivatives. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[8]
Data Presentation: Cytotoxicity Profile
The results of the MTT assay should be summarized in a clear and concise table.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| IND-001 | MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 8.1 | |
| HepG2 (Liver) | 6.5 | |
| IND-002 | MCF-7 (Breast) | 12.8 |
| A549 (Lung) | > 50 | |
| HepG2 (Liver) | 25.3 | |
| Positive Control | Doxorubicin | 0.8 |
This is a hypothetical data table for illustrative purposes.
Visualization: Experimental Workflow
Caption: Workflow for the MTT-based cytotoxicity assay.
Tier 2: Antimicrobial Activity Screening
Given that many heterocyclic compounds exhibit antimicrobial properties, it is prudent to screen the indazole derivatives for activity against a panel of pathogenic bacteria and fungi.[5][15]
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17] The broth microdilution method is a standard and quantitative technique for determining MIC values.[18][19]
Experimental Protocol: Broth Microdilution MIC Assay [17][18]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium. The typical inoculum density is approximately 5 x 10^5 CFU/mL.[17]
-
Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[17][18]
Data Presentation: Antimicrobial Activity Profile
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| IND-001 | 16 | 64 | >128 |
| IND-002 | >128 | >128 | 32 |
| Positive Control | Ciprofloxacin | 0.5 | 1 |
| Fluconazole | - | 2 |
This is a hypothetical data table for illustrative purposes.
Tier 3: Mechanistic Insights - Enzyme Inhibition Assays
For compounds showing significant activity in the primary screens, the next logical step is to investigate their potential mechanism of action. Many indazole derivatives have been identified as kinase inhibitors, a class of enzymes frequently implicated in cancer progression.[7][20][21] Therefore, screening against a panel of relevant kinases is a valuable secondary assay. Enzyme inhibition assays are crucial in drug discovery to understand how a compound affects enzyme activity.[22][23][24]
Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay) [7]
-
Compound Dilution: Prepare serial dilutions of the test compounds in a suitable kinase buffer.
-
Assay Plate Setup: In a 384-well plate, add the inhibitor solution (or DMSO for control).
-
Enzyme Addition: Add the target kinase enzyme solution to each well.
-
Reaction Initiation: Add a mixture of the kinase substrate and ATP to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete any remaining ATP.
-
Signal Generation: Add a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualization: Kinase Inhibition Assay Workflow
Caption: Workflow for a typical kinase inhibition assay.
Part 3: Structure-Activity Relationship (SAR) - The Path to Optimization
The data generated from the screening cascade is not merely a collection of activity values; it is a roadmap for the rational design of more potent and selective compounds. Structure-Activity Relationship (SAR) studies involve analyzing how chemical modifications to the indazole scaffold affect biological activity.[2][25][26]
For instance, SAR studies on indazole derivatives have shown that the nature and position of substituents on the indazole ring can significantly impact their inhibitory activity against specific targets.[2] By systematically modifying different parts of the molecule (e.g., the substituent at the 3-position carboxylic acid, substitutions on the benzene ring) and observing the corresponding changes in biological activity, we can build a predictive model to guide the synthesis of next-generation compounds with improved therapeutic profiles.
Visualization: Conceptual SAR Analysis
Caption: Conceptual flow of SAR-driven lead optimization.
Conclusion: From Screening to Lead Candidate
The biological activity screening of novel indazole-3-carboxylic acid derivatives is a dynamic and iterative process. It begins with a diverse chemical library and, through a systematic and logically tiered screening cascade, identifies promising hits. Subsequent mechanistic studies and SAR analysis then refine these hits into lead candidates with therapeutic potential. This guide provides a robust framework for this endeavor, emphasizing the integration of sound experimental design, meticulous execution, and insightful data analysis. The indazole scaffold continues to be a rich source of pharmacological innovation, and a rigorous screening approach is paramount to unlocking its full potential.
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The 4-Methoxycarbonyl Indazole Scaffold: A Technical Guide to Chemical Reactivity and Synthetic Applications
Introduction: The Privileged Indazole Scaffold and the Influence of the 4-Methoxycarbonyl Substituent
The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its isosteric relationship with indole allows it to mimic the natural amino acid tryptophan, enabling interactions with a wide array of biological targets.[4] The reactivity of the indazole core is characterized by the interplay between the electron-rich pyrazole ring and the fused benzene ring, offering multiple sites for functionalization. This guide provides an in-depth exploration of the chemical reactivity of the 4-methoxycarbonyl indazole scaffold, a derivative of significant interest in drug discovery programs.[5][6]
The introduction of a methoxycarbonyl group at the 4-position profoundly influences the electronic properties and, consequently, the chemical reactivity of the entire indazole system. As an electron-withdrawing group, it deactivates the benzene ring towards electrophilic aromatic substitution, while also impacting the nucleophilicity of the pyrazole nitrogens. Understanding these electronic effects is paramount for predicting and controlling the outcomes of synthetic transformations, enabling the rational design and synthesis of novel indazole-based therapeutic agents.[7][8]
This technical guide will delve into the key chemical transformations of the 4-methoxycarbonyl indazole scaffold, providing expert insights into reaction mechanisms, experimental considerations, and practical protocols.
Diagram: General Reactivity of the Indazole Core
Caption: Key reactive sites on the indazole scaffold.
I. N-Functionalization: Regioselectivity in Alkylation and Arylation
A critical aspect of indazole chemistry is the regioselective functionalization of the two nitrogen atoms of the pyrazole ring. The reaction of an NH-indazole with an electrophile can lead to a mixture of N1 and N2 isomers.[4][9] The regiochemical outcome is a delicate balance of steric and electronic factors, the nature of the electrophile, and the reaction conditions.[8][10]
The 4-methoxycarbonyl group, due to its electron-withdrawing nature, is expected to decrease the nucleophilicity of both nitrogen atoms. However, its proximity to the N1 position can also exert a significant steric influence.
I.A. N-Alkylation
The N-alkylation of indazoles is a frequently employed transformation in the synthesis of pharmaceutical agents.[1][10] The choice of base and solvent system is crucial in directing the regioselectivity.
Expertise & Experience: In general, for indazoles bearing electron-withdrawing groups, N2-alkylation is often favored under kinetic control, while thermodynamic conditions can lead to the more stable N1-isomer.[4] The presence of the bulky 4-methoxycarbonyl group is likely to further disfavor N1-alkylation due to steric hindrance. However, specific conditions can be tailored to favor one isomer over the other. For instance, the use of a strong, non-nucleophilic base like sodium hydride in a polar aprotic solvent such as THF often favors N1-alkylation.[8][10] Conversely, Mitsunobu conditions have been shown to favor the formation of the N2-regioisomer.[4][10]
Trustworthiness through Self-Validating Systems: The regiochemical assignment of N1 and N2 alkylated indazoles can be unambiguously determined using 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation). A correlation between the protons of the N-alkyl group and the C7a carbon of the indazole ring is indicative of N1-substitution, while a correlation to the C3 carbon confirms N2-substitution.[4]
Experimental Protocol: Regioselective N1-Alkylation of Methyl 1H-indazole-4-carboxylate
-
Preparation: To a solution of methyl 1H-indazole-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (N2 or Ar) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
I.B. N-Arylation
N-arylation of indazoles, typically achieved through copper- or palladium-catalyzed cross-coupling reactions, is another important transformation for introducing molecular diversity.[11][12] The Buchwald-Hartwig and Ullmann condensations are commonly employed methods.
Expertise & Experience: For the 4-methoxycarbonyl indazole scaffold, copper-catalyzed N-arylation using an aryl iodide or bromide in the presence of a suitable ligand (e.g., a diamine) and a base (e.g., K3PO4 or Cs2CO3) is a reliable method.[12] Similar to N-alkylation, a mixture of N1 and N2 isomers can be expected, with the N2 isomer often being the major product under kinetic control. The choice of ligand and solvent can be optimized to enhance the regioselectivity.
II. C-H Functionalization of the Pyrazole and Benzene Rings
The functionalization of the carbon framework of the 4-methoxycarbonyl indazole scaffold allows for the introduction of various substituents, further expanding its chemical space.
II.A. C3-Functionalization
The C3 position of the indazole ring is analogous to the C2 position of indole and is susceptible to deprotonation and subsequent reaction with electrophiles.[13]
Expertise & Experience: Direct C3-halogenation of indazoles can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).[13][14] For the 4-methoxycarbonyl derivative, this reaction is expected to proceed readily. The resulting 3-haloindazoles are versatile intermediates for palladium-catalyzed cross-coupling reactions.[15][16]
Diagram: C3-Functionalization Workflow
Caption: A typical workflow for C3-functionalization.
Experimental Protocol: C3-Bromination of Methyl 1H-indazole-4-carboxylate
-
Dissolution: Dissolve methyl 1H-indazole-4-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or DMF (0.2 M).
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
II.B. Benzene Ring Functionalization: Electrophilic Aromatic Substitution
The benzene portion of the indazole ring can undergo electrophilic aromatic substitution reactions such as nitration and halogenation. The directing effects of the fused pyrazole ring and the 4-methoxycarbonyl group will govern the regioselectivity of these transformations.
Expertise & Experience: The pyrazole ring is generally considered to be electron-withdrawing, deactivating the fused benzene ring towards electrophilic attack. The 4-methoxycarbonyl group is also a deactivating, meta-directing group. Therefore, electrophilic substitution on the 4-methoxycarbonyl indazole scaffold is expected to be challenging and require harsh conditions. When substitution does occur, it is likely to be directed to the C7 or C5 positions, which are meta to the methoxycarbonyl group. For instance, direct C7-bromination of 4-substituted 1H-indazoles has been reported.[16]
III. Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, and they are widely applied in the synthesis of complex indazole derivatives.[15][17][18]
III.A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between a halide or triflate and an organoboron compound.[15][16][18] This reaction is particularly useful for the arylation of the indazole core.
Expertise & Experience: A 3-halo-4-methoxycarbonyl indazole or a halo-substituted (at the benzene ring) 4-methoxycarbonyl indazole can serve as the electrophilic partner in a Suzuki-Miyaura coupling. A wide range of aryl and heteroaryl boronic acids or esters can be used as the nucleophilic partner.[16][17] The choice of palladium catalyst, ligand, and base is critical for achieving high yields.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of a 7-Bromo-4-methoxycarbonyl Indazole
| Component | Example | Molar Ratio |
| Substrate | Methyl 7-bromo-1H-indazole-4-carboxylate | 1.0 |
| Boronic Acid | Phenylboronic acid | 1.2 - 1.5 |
| Catalyst | Pd(PPh3)4 or PdCl2(dppf) | 0.02 - 0.05 |
| Base | K2CO3 or Cs2CO3 | 2.0 - 3.0 |
| Solvent | Dioxane/Water or Toluene/Water | - |
| Temperature | 80 - 110 °C | - |
Conclusion
The 4-methoxycarbonyl indazole scaffold is a valuable building block in medicinal chemistry, offering a unique combination of electronic and steric properties. The electron-withdrawing nature of the methoxycarbonyl group significantly influences the reactivity of both the pyrazole and benzene rings. A thorough understanding of these effects allows for the strategic and regioselective functionalization of the scaffold. The reactions and protocols outlined in this guide, including N-alkylation, N-arylation, halogenation, and cross-coupling reactions, provide a robust toolkit for researchers and scientists to synthesize novel and diverse libraries of 4-methoxycarbonyl indazole derivatives for drug discovery and development. The continued exploration of the chemical reactivity of this scaffold will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
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Tautomeric Landscapes of Substituted 1H-Indazole-3-Carboxylic Acids: A Technical Guide for Drug Development
Foreword
For the discerning researcher in medicinal chemistry and drug development, the indazole scaffold represents a privileged motif, consistently appearing in a multitude of biologically active agents.[1] However, the inherent chemical versatility of the indazole ring system, specifically its capacity for annular tautomerism, presents both a challenge and an opportunity. The subtle shift of a single proton between the nitrogen atoms of the pyrazole ring can profoundly alter the physicochemical properties of a molecule, impacting its solubility, crystal packing, and, most critically, its interaction with biological targets. This guide provides an in-depth exploration of the tautomeric phenomena observed in a particularly relevant subclass: substituted 1H-indazole-3-carboxylic acids. By elucidating the underlying principles and providing robust experimental and computational methodologies, we aim to empower scientists to harness the nuances of tautomerism in the rational design of novel therapeutics.
The Fundamental Dichotomy: 1H- versus 2H-Tautomerism in the Indazole Core
Indazole, a bicyclic heteroaromatic system, is characterized by the fusion of a benzene ring to a pyrazole ring. This arrangement gives rise to two principal annular tautomers: the 1H-indazole and the 2H-indazole.[2]
Figure 1: Annular tautomerism in the indazole ring system.
Thermodynamic calculations and extensive experimental data consistently demonstrate that the 1H-tautomer is the more stable form for the parent indazole and the majority of its derivatives.[1] This stability is attributed to its benzenoid character, which imparts greater aromaticity compared to the quinonoid nature of the 2H-tautomer. However, this energy difference is often modest, and the tautomeric equilibrium can be significantly influenced by a variety of factors, making a thorough understanding of these influences paramount.
The Role of the 3-Carboxylic Acid Moiety and Substituent Effects
The presence of a carboxylic acid group at the 3-position of the indazole ring introduces a key functional handle that can participate in and influence the tautomeric equilibrium. This group can engage in intramolecular hydrogen bonding, a factor known to stabilize the less common 2H-tautomer in certain contexts.
Furthermore, substituents on the indazole ring, particularly on the benzene portion, can electronically modulate the relative stabilities of the 1H and 2H forms. Electron-withdrawing groups and electron-donating groups can alter the electron density at the nitrogen centers, thereby shifting the tautomeric preference.
Zwitterionic Forms in Amino-Substituted Derivatives
A particularly noteworthy scenario arises with the introduction of an amino group, for instance, at the 5-position. The presence of both a basic amino group and an acidic carboxylic acid group raises the possibility of forming a zwitterionic tautomer through intramolecular proton transfer.[3][4]
Figure 2: Potential zwitterionic tautomerism in 5-amino-1H-indazole-3-carboxylic acid.
The existence and population of this zwitterionic species are highly dependent on the pH of the medium and the polarity of the solvent.
Environmental Factors Influencing Tautomeric Equilibrium
The tautomeric landscape of substituted 1H-indazole-3-carboxylic acids is not static but rather a dynamic equilibrium sensitive to the surrounding environment.
Solvent Effects
The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Nonpolar solvents may favor the formation of intramolecularly hydrogen-bonded structures, which can, in some cases, stabilize the 2H-tautomer. Conversely, polar protic solvents can engage in intermolecular hydrogen bonding with both tautomers, often favoring the more stable 1H form.
pH Dependence
The ionization state of the carboxylic acid group and any other ionizable substituents is dictated by the pH of the solution. At physiological pH, the carboxylic acid will exist predominantly as the carboxylate anion. This deprotonation can influence the electron distribution within the indazole ring and subsequently affect the tautomeric equilibrium. For amino-substituted derivatives, pH will be the primary determinant of the existence of the zwitterionic form.[4][5]
Experimental Characterization of Tautomers
Unambiguous determination of the tautomeric state is a critical step in the development of any indazole-based drug candidate. Several powerful analytical techniques can be employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating tautomeric structures in solution.[6] Both ¹H and ¹³C NMR provide distinct spectral signatures for the 1H and 2H tautomers.
Key Diagnostic NMR Features:
| Nucleus | 1H-Tautomer | 2H-Tautomer | Rationale |
| ¹H NMR | |||
| H4 | Typically a doublet | Often shifted relative to the 1H-tautomer | Altered electronic environment |
| H7 | Typically a doublet | Often shifted relative to the 1H-tautomer | Altered electronic environment |
| ¹³C NMR | |||
| C3a | Characteristic chemical shift | Shifted relative to the 1H-tautomer | Change in hybridization and electron density |
| C7a | Characteristic chemical shift | Shifted relative to the 1H-tautomer | Change in hybridization and electron density |
Experimental Protocol: NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Dissolve a precisely weighed amount of the substituted 1H-indazole-3-carboxylic acid in a range of deuterated solvents of varying polarity (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (≥400 MHz).
-
Spectral Analysis: Carefully assign all proton and carbon signals for each tautomer present. The relative integration of well-resolved, non-exchangeable proton signals corresponding to each tautomer can be used to determine the tautomeric ratio.
-
pH-Dependent Studies: For aqueous-soluble compounds, acquire a series of ¹H NMR spectra in D₂O buffered at various pD values to investigate the influence of ionization on the tautomeric equilibrium.
Figure 3: Workflow for NMR-based analysis of tautomerism.
Single-Crystal X-ray Diffraction
For crystalline solids, single-crystal X-ray diffraction provides the definitive, unambiguous structure of the tautomer present in the solid state. This technique yields precise bond lengths and angles, as well as information on intermolecular interactions such as hydrogen bonding, which can be crucial for understanding crystal packing and solid-state stability.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the substituted 1H-indazole-3-carboxylic acid suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[7]
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.[8][9]
Figure 4: Workflow for single-crystal X-ray diffraction analysis.
Computational Modeling of Tautomeric Equilibria
In conjunction with experimental methods, computational chemistry provides a powerful tool for predicting the relative stabilities of tautomers and for gaining insight into the factors that govern the tautomeric equilibrium. Density functional theory (DFT) calculations are particularly well-suited for this purpose.
Protocol for Computational Analysis of Tautomerism
-
Structure Generation: Build the 3D structures of the 1H and 2H tautomers of the substituted indazole-3-carboxylic acid of interest.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Solvent Effects: Incorporate the effects of different solvents using implicit solvent models (e.g., Polarizable Continuum Model - PCM) to predict the tautomeric ratio in solution.
Implications for Drug Development
The tautomeric state of a substituted 1H-indazole-3-carboxylic acid can have profound implications for its drug-like properties and biological activity.
-
Receptor Binding: The different tautomers will have distinct shapes, hydrogen bonding patterns, and electrostatic potential surfaces. Consequently, one tautomer may exhibit significantly higher binding affinity for a biological target than the other.
-
Pharmacokinetics: Properties such as solubility, membrane permeability, and metabolic stability can differ between tautomers, leading to distinct pharmacokinetic profiles.
-
Intellectual Property: The ability to identify, characterize, and potentially isolate a specific, more active tautomer can have significant implications for patent protection.
Conclusion
The tautomerism of substituted 1H-indazole-3-carboxylic acids is a multifaceted phenomenon that requires careful consideration during the drug discovery and development process. A comprehensive approach that combines high-resolution analytical techniques, such as NMR and X-ray crystallography, with robust computational modeling is essential for a thorough understanding and control of the tautomeric landscape. By embracing the complexity of tautomerism, researchers can unlock new avenues for the design of indazole-based therapeutics with optimized efficacy and safety profiles.
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A Technical Guide to Unveiling the Therapeutic Potential of 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates.[1][2][3] Its unique structure allows for versatile interactions with a range of biological targets, making its derivatives prime candidates for drug discovery campaigns. This guide focuses on a specific derivative, 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid, a compound with limited direct characterization in public literature but whose structural motifs suggest significant therapeutic potential. By analyzing its core scaffold and functional groups, we can infer probable target classes and outline a robust, systematic approach for target identification and validation. This document serves as both a strategic overview and a practical handbook for researchers aiming to unlock the therapeutic value of this and related indazole compounds.
Introduction: The Indazole Scaffold as a Foundation for Targeted Therapy
Indazoles are bicyclic heterocyclic compounds that are bioisosteres of indoles and have garnered immense interest from medicinal chemists.[1] The stability of the aromatic system, combined with the presence of hydrogen bond donors and acceptors, allows indazole-containing molecules to effectively mimic the interactions of ATP and other endogenous ligands within the active sites of enzymes.[3] This has led to the successful development of indazole-based drugs targeting a wide array of diseases, including cancer, inflammation, and neurodegenerative disorders.[4][5]
Marketed drugs such as Pazopanib (a multi-kinase inhibitor) and Niraparib (a PARP inhibitor) feature the indazole core, underscoring its clinical and commercial relevance.[2][6] The subject of this guide, this compound, possesses two key functional groups—a carboxylic acid at the 3-position and a methoxycarbonyl group at the 4-position—that can significantly influence its pharmacokinetic properties and target interactions. The carboxylic acid moiety, in particular, is a common feature in molecules designed to interact with catalytic sites of enzymes.
Inferred Target Classes Based on the Indazole-3-Carboxylic Acid Core
While direct experimental data for this compound is sparse, the extensive literature on analogous structures allows us to predict three primary classes of high-potential therapeutic targets.
Protein Kinases
The indazole scaffold is a prolific hinge-binder in protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in cancer.[6][7] The indazole's nitrogen atoms can form crucial hydrogen bonds within the ATP-binding pocket of kinases.[3] Numerous indazole derivatives have been developed as potent inhibitors of various kinase families.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Pazopanib and Axitinib, both indazole-based, are potent VEGFR inhibitors used in cancer therapy.[6] The indazole core effectively occupies the ATP binding site.
-
Aurora Kinases: These are serine/threonine kinases essential for mitotic progression. The carboxylic acid group on an indazole scaffold has been shown to form hydrogen bonds with key residues like Thr217 and Arg220 in Aurora A, contributing to significant potency.[6]
-
Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, HPK1 is a promising target for cancer immunotherapy.[8] Indazole derivatives have been identified as potent HPK1 inhibitors.[8]
-
PKMYT1 Kinase: Inhibition of this kinase disrupts the G2/M checkpoint in the cell cycle, a promising strategy for cancers with p53 mutations.[9] Novel indazole compounds are being explored as PKMYT1 inhibitors.[9]
Poly(ADP-ribose) Polymerases (PARPs)
PARP enzymes, especially PARP1 and PARP2, are central to the DNA damage response (DDR), primarily in the repair of single-strand breaks.[10] Inhibiting PARP in cancer cells with existing DNA repair defects (like BRCA1/2 mutations) leads to cell death via synthetic lethality.[11]
-
Niraparib: This FDA-approved drug is a potent PARP inhibitor built upon an indazole-3-carboxamide scaffold.[2][10] This directly validates the potential of the indazole-3-carboxylic acid core for targeting PARP enzymes. The carboxamide group in Niraparib forms a key hydrogen bond with Gly863 and a water-mediated bond with Ser904 in the PARP1 active site. The carboxylic acid of our lead compound could engage in similar, or even unique, interactions.
-
PARP7: Recent research has highlighted PARP7 as a target for cancer immunotherapy.[12] Indazole-7-carboxamide derivatives have been developed as highly potent and selective PARP7 inhibitors, demonstrating antitumor effects by activating T-cell-mediated immunity.[12]
Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[13] In the tumor microenvironment, IDO1 overexpression leads to tryptophan depletion and the production of immunosuppressive metabolites, helping cancer cells evade the immune system.[14]
-
Heme Interaction: The indazole scaffold has been shown to interact effectively with residues in the active site of IDO1.[14][15] Furthermore, functional groups like triazoles have been incorporated into molecules to directly coordinate with the heme iron, significantly boosting potency.[16] The carboxylic acid of this compound could potentially interact with active site residues or influence the molecule's orientation relative to the heme group. Several indazole-based IDO1 inhibitors are in clinical development, highlighting the promise of this target class.[17]
Experimental Workflows for Target Identification and Validation
A systematic, multi-step approach is required to definitively identify and validate the biological targets of this compound. The following protocols represent a robust workflow from unbiased discovery to quantitative validation.
Workflow Step 1: Unbiased Target Identification via Affinity Chromatography-Mass Spectrometry
This technique aims to "fish" for binding proteins from a complex biological sample (e.g., cell lysate) using an immobilized version of the compound.
Experimental Protocol:
-
Compound Immobilization:
-
Synthesize an analogue of this compound with a linker arm suitable for conjugation (e.g., an amino or thiol linker) without disrupting the core pharmacophore.
-
Covalently couple the linker-modified compound to activated chromatography beads (e.g., NHS-activated Sepharose or CNBr-activated Sepharose).
-
Prepare a control column with beads that have been treated with the linker alone to identify non-specific binders.
-
-
Protein Binding:
-
Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line known to be sensitive to kinase or PARP inhibitors).
-
Incubate the lysate with both the compound-coupled beads and the control beads for several hours at 4°C to allow for protein binding.
-
-
Elution:
-
Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elute specifically bound proteins by competing with a high concentration of the free, unmodified this compound.
-
-
Analysis by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.
-
Excise unique bands present in the compound elution but absent in the control.
-
Identify the proteins using in-gel digestion followed by LC-MS/MS analysis and database searching.
-
Diagram: Affinity Chromatography Workflow A flowchart illustrating the process of identifying protein targets.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Workflow Step 2: Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)
CETSA validates that a compound binds to its target inside intact cells. The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.
Experimental Protocol:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat one set of cells with the vehicle (e.g., DMSO) and another set with a saturating concentration of this compound. Incubate for 1 hour.
-
-
Heating Gradient:
-
Aliquot the cell suspensions (vehicle and compound-treated) into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at high speed.
-
-
Analysis by Western Blot:
-
Analyze the soluble fractions by Western blotting using an antibody specific for the putative target protein identified in Step 1.
-
A positive result is a "thermal shift," where the protein remains soluble at higher temperatures in the compound-treated samples compared to the vehicle-treated samples.
-
Diagram: CETSA Workflow A diagram showing the principle and steps of the CETSA experiment.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Workflow Step 3: Quantitative Biophysical Validation
After confirming target engagement, it is crucial to quantify the binding affinity and kinetics. Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are the gold standard.
Table 1: Comparison of Biophysical Validation Techniques
| Technique | Principle | Key Outputs | Advantages | Considerations |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction in solution. | KD (dissociation constant), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Label-free, in-solution measurement, provides full thermodynamic profile. | Requires relatively large amounts of pure protein and compound. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index when a ligand binds to a protein immobilized on a sensor chip. | KD, kon (association rate), koff (dissociation rate) | Real-time kinetics, high sensitivity, requires smaller sample quantities than ITC. | Requires protein immobilization which could affect its conformation. |
Conclusion and Future Directions
The compound this compound, while not extensively studied, belongs to a chemical class with proven therapeutic importance.[1][4] Based on its structural similarity to known inhibitors, its most promising potential targets lie within the protein kinase, PARP, and IDO1 families.[6][10][14] The presence of the carboxylic acid and methoxycarbonyl groups provides unique handles for chemical modification and may confer novel selectivity profiles.
The path forward requires a disciplined, hypothesis-driven experimental approach. By employing the workflows outlined in this guide—from unbiased discovery with affinity chromatography to cellular target engagement with CETSA and quantitative biophysical characterization—researchers can systematically elucidate the mechanism of action of this compound. The resulting data will be critical for validating its potential as a lead candidate for drug development programs in oncology, immuno-oncology, or inflammatory diseases.
References
-
Singampalli, A., Kumar, P., Bandela, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
Singampalli, A., Kumar, P., Bandela, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Available at: [Link]
-
Tandon, R., Singh, V., & Singh, R. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]
-
Wang, Y., Zhang, H., & Yao, H. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Tandon, R., Singh, V., & Singh, R. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health (NIH). Available at: [Link]
-
Li, J., et al. (2024). Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy. Journal of Medicinal Chemistry. Available at: [Link]
-
Patel, T., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Request PDF. (2025). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). (A) Clinical IDO1 inhibitors; (B) some IDO1 inhibitors bearing the indazole structure. ResearchGate. Available at: [Link]
-
ACS Publications. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Kumar, A., et al. (2023). Imidazo[2,1-b]thiazole based indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor: Structure based design, synthesis, bio-evaluation and docking studies. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (n.d.). Structure of some known IDO1 inhibitors undergoing clinical trials. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). (A) IDO1 active site; (B) Our previous IDO1 inhibitors structures and their interaction in IDO1's active site. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. Available at: [Link]
-
Frontiers. (n.d.). Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. Frontiers in Chemistry. Available at: [Link]
Sources
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- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocol: A Multi-Step Synthesis of 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Derivatives of 1H-indazole-3-carboxylic acid, in particular, have garnered significant attention due to their diverse biological activities, including their roles as potent kinase inhibitors and anti-emetic agents. The precise functionalization of the indazole ring is crucial for modulating the therapeutic properties of these molecules. This application note provides a detailed, three-step protocol for the synthesis of 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid, a key intermediate for the development of novel indazole-based therapeutics.
The synthetic strategy outlined herein begins with the commercially available 3-amino-4-methylbenzoic acid and proceeds through a sequence of esterification, diazotization-cyclization, and selective side-chain oxidation. This route was designed to be robust, scalable, and to utilize readily accessible reagents and purification techniques, making it suitable for both academic research and industrial drug development settings.
Overall Synthetic Workflow
The synthesis of this compound is accomplished in three sequential steps, as illustrated in the workflow diagram below. Each step is followed by purification to ensure the quality of the intermediates and the final product.
Caption: Overall synthetic workflow for this compound.
Step 1: Esterification of 3-amino-4-methylbenzoic acid
The initial step involves the protection of the carboxylic acid functionality of the starting material, 3-amino-4-methylbenzoic acid, as a methyl ester. This is a crucial maneuver to prevent its interference in the subsequent diazotization reaction. The Fischer-Speier esterification method, employing an excess of methanol in the presence of a catalytic amount of a strong acid, is a classic and efficient approach. In this protocol, thionyl chloride is used as the acid catalyst, which reacts with methanol in situ to generate hydrochloric acid.
Reaction Scheme:
Caption: Esterification of 3-amino-4-methylbenzoic acid.
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Supplier |
| 3-Amino-4-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 10.0 g | 66.1 | Sigma-Aldrich |
| Thionyl chloride | SOCl₂ | 118.97 | 5.8 mL | 80.0 | Alfa Aesar |
| Methanol (anhydrous) | CH₄O | 32.04 | 250 mL | - | Fisher Scientific |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | VWR Chemicals |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | VWR Chemicals |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Acros Organics |
Experimental Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-methylbenzoic acid (10.0 g, 66.1 mmol).
-
Add anhydrous methanol (250 mL) to the flask and stir to suspend the solid.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (5.8 mL, 80.0 mmol) dropwise to the stirred suspension over 15 minutes. Caution: Thionyl chloride is corrosive and reacts exothermically with methanol. This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, ensuring the solution is basic (pH ~8).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-amino-4-methylbenzoate as a solid. The product can be used in the next step without further purification if it is of sufficient purity, or it can be recrystallized from a mixture of ethyl acetate and hexane.
Step 2: Diazotization and Intramolecular Cyclization
In the second step, the amino group of methyl 3-amino-4-methylbenzoate is converted to a diazonium salt, which then undergoes an intramolecular cyclization to form the indazole ring. This reaction is a cornerstone of heterocyclic synthesis and proceeds through the in situ formation of nitrous acid from sodium nitrite and a strong acid, typically hydrochloric acid. The resulting diazonium salt is unstable and readily cyclizes to form the indazole core.
Reaction Scheme:
Sources
Application Notes & Protocols: Synthesis of Novel Indazole Amides via Coupling with 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] A critical step in the synthesis of these molecules is the formation of an amide bond, most frequently by coupling a primary or secondary amine with an indazole carboxylic acid derivative. This guide provides a detailed technical overview and field-tested protocols for the successful amide coupling of various amines with 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid. We will explore the underlying chemical principles, compare common coupling strategies, provide step-by-step experimental workflows, and offer a comprehensive troubleshooting guide to empower researchers in drug discovery and development.
The Fundamental Chemistry of Amide Bond Formation
The amide bond is a cornerstone of peptide chemistry and small molecule drug discovery.[3] However, the direct condensation of a carboxylic acid and an amine is generally inefficient. This is due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt, rendering the amine non-nucleophilic.[4][5]
To overcome this thermodynamic barrier, the carboxylic acid's carbonyl group must be "activated" to make it more electrophilic.[6][7] This is achieved by converting the carboxyl hydroxyl group into a better leaving group using a coupling reagent . The activated intermediate, often an active ester, is then highly susceptible to nucleophilic attack by the amine, leading to the formation of a stable amide bond.[8]
The general mechanism involves two primary stages: activation of the carboxylic acid and subsequent nucleophilic acyl substitution by the amine.[7]
Caption: General mechanism of amide bond formation.
Strategic Selection of a Coupling Reagent
The success of an amide coupling reaction is critically dependent on the choice of coupling reagent.[4] Factors influencing this decision include the steric hindrance of the substrates, the electronic properties of the amine (i.e., nucleophilicity), the potential for racemization (if chiral centers are present), and cost.[9][10] Reagents are broadly classified into several families, with onium (aminium/uronium) and carbodiimide reagents being the most prevalent in modern synthesis.[11]
| Reagent Class | Common Examples | Mechanism of Action | Advantages | Common Issues & Mitigations |
| Carbodiimides | EDC, DCC, DIC | Forms a highly reactive O-acylisourea intermediate.[5] | Cost-effective, water-soluble byproducts (EDC), widely used. | High risk of racemization; formation of N-acylurea byproduct. Mitigation: Use of additives like HOBt or Oxyma is essential to suppress racemization and improve yields.[12] |
| Onium Salts (Aminium/Uronium) | HATU, HBTU, HCTU | Reacts with the carboxylic acid to form an OBt- or OAt-based active ester. | High efficiency, fast reaction times, low racemization, effective for hindered substrates.[13] | Higher cost, potential for side reaction with the amine if addition order is incorrect. Mitigation: Pre-activation of the carboxylic acid before adding the amine is standard practice.[4] |
| Phosphonium Salts | PyBOP, PyAOP | Similar to onium salts, forms an active ester intermediate. | Does not react with the free amino group of the amine component, reducing side products.[11] | Byproduct (HMPA with BOP) can be toxic; PyBOP is a safer alternative.[7] |
| Other | T3P®, Acyl Fluorides | T3P® forms a mixed anhydride. Acyl fluorides are stable, reactive intermediates. | T3P® has an easy workup. Acyl fluorides are highly effective for extremely hindered couplings where other methods fail.[10] | Acyl fluoride generation requires specific fluorinating agents (e.g., TFFH).[10] |
For coupling with this compound, which presents a moderately complex heterocyclic system, HATU is an excellent first choice due to its high reactivity and reliability.[3] As a cost-effective and widely applicable alternative, EDC in combination with an additive like HOBt is also a robust option.[14]
Detailed Experimental Protocols
The following protocols provide a comprehensive guide for coupling a generic primary or secondary amine to this compound.
Caption: Standard experimental workflow for amide coupling.
Protocol 1: High-Efficiency Coupling using HATU
This method is recommended for a broad range of amines, including those that are less nucleophilic or sterically hindered.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.2 equiv)
-
HATU (1.1-1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel, magnetic stirrer, nitrogen atmosphere
-
Workup reagents: Ethyl acetate, 1M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (brine)
-
Drying agent: Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reactant Preparation: In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Pre-activation: To the stirred solution, add HATU (1.1 equiv) followed by DIPEA (2.5 equiv).[4] The use of a non-nucleophilic base like DIPEA is crucial to scavenge the acid formed during activation without competing with the substrate amine.[4] Stir the mixture at room temperature for 15-30 minutes. A slight color change may be observed.
-
Amine Coupling: Add the amine (1.2 equiv), either neat or as a solution in a small amount of anhydrous DMF, to the pre-activated mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 2-6 hours).
-
Workup:
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1M HCl, saturated aqueous NaHCO₃, and finally, brine.[14]
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure indazole amide.
Protocol 2: Cost-Effective Coupling using EDC/HOBt
This classic method is suitable for many standard amines and serves as an excellent, lower-cost alternative to onium salt reagents.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.2 equiv)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2-1.5 equiv)
-
HOBt (Hydroxybenzotriazole, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Workup and purification reagents as listed in Protocol 1.
Procedure:
-
Reactant Preparation: In a dry, nitrogen-flushed flask, dissolve this compound (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM. HOBt acts as an additive to form an active ester, which increases efficiency and critically suppresses racemization.[12]
-
Activation: Add EDC·HCl (1.2 equiv) to the solution and stir at room temperature for 30-60 minutes.
-
Amine Coupling: Add the amine (1.1 equiv) to the activated mixture. If the amine is provided as a hydrochloride salt, add one equivalent of a non-nucleophilic base like DIPEA or triethylamine to liberate the free amine.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[14] The byproduct of EDC, an isourea, is water-soluble and will be removed during the aqueous washes.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography as described in Protocol 1.
Troubleshooting Guide
Even with robust protocols, challenges can arise. Below is a guide to addressing common issues in amide coupling reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete carboxylic acid activation.[4]2. Amine is not sufficiently nucleophilic (e.g., electron-deficient anilines).[9]3. Presence of water hydrolyzing the active intermediate.[4]4. Steric hindrance on either coupling partner.[4][10] | 1. Switch to a more powerful coupling reagent like HATU or try a different solvent.2. Increase reaction temperature or time. For very difficult cases, consider converting the acid to an acyl fluoride.[10]3. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar).4. Use a more potent coupling system (e.g., acyl fluoride) and allow for longer reaction times. |
| Multiple Spots on TLC (Side Products) | 1. Racemization of an adjacent chiral center.2. Formation of N-acylurea byproduct (with carbodiimides).3. Reaction of the coupling reagent with the amine (onium salts). | 1. Add a racemization suppressant like HOBt or Oxyma.[4] Run the reaction at a lower temperature (0 °C to RT).2. Ensure an additive (HOBt) is used with EDC/DCC. Purify carefully via chromatography.3. Always pre-activate the carboxylic acid before adding the amine.[4] |
| Difficulty with Purification | 1. Byproducts co-elute with the product (e.g., DCU from DCC).2. Residual DMF in the crude product. | 1. If using DCC, the DCU byproduct is often insoluble in DCM or acetonitrile and can be removed by filtration.[15]2. Perform multiple washes with 5% LiCl or brine during workup. For high-boiling solvents, use a high-vacuum pump to remove them completely. |
References
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. This source is conceptually similar to the provided search results describing various coupling reagents.
- Creighton, C. J. (n.d.). The Role of Coupling Reagents in Solid Phase Peptide Synthesis.
- BenchChem. (2025).
- Gentle Bio. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- ResearchGate. (2025). What is coupling reagents in peptide synthesis?
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. This source is conceptually similar to the provided search results describing various coupling reagents and additives.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11648-11651.
- amphoteros. (2014).
- Reddit r/Chempros. (2022). amide coupling help.
- Chemistry For Everyone. (2025).
- ResearchGate. (n.d.).
- CymitQuimica. (n.d.). 4-Methoxy-1H-Indazole-3-Carboxylic Acid.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- PubMed. (2016).
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Application Notes and Protocols for the Esterification of 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid
Introduction
4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. The indazole scaffold is a prominent pharmacophore found in a variety of therapeutic agents, and the ability to selectively modify the carboxylic acid and ester functionalities is crucial for the synthesis of compound libraries and active pharmaceutical ingredients (APIs).[1] This document provides a comprehensive guide to the various methods for the esterification of the 3-carboxylic acid group of this molecule, offering detailed protocols, mechanistic insights, and a comparative analysis of the available techniques. The choice of esterification method is critical and depends on factors such as the desired ester group, the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, and the required level of purity of the final product.
Physicochemical Properties of this compound
A thorough understanding of the substrate's properties is fundamental to designing a successful esterification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₄ | N/A |
| Molecular Weight | 220.18 g/mol | [2] |
| Appearance | Solid | [2] |
| pKa | (Estimated) ~3-4 for the carboxylic acid | N/A |
| Solubility | Likely soluble in polar organic solvents like DMF, DMSO, and alcohols. | N/A |
The presence of the acidic carboxylic acid and the basic nitrogen atoms of the indazole ring means the molecule is amphoteric. The N-H proton of the indazole is also acidic and can be deprotonated under basic conditions, which can lead to side reactions such as N-alkylation if appropriate precautions are not taken.[3][4][5][6]
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[7][8] This equilibrium-driven reaction is typically favored by using a large excess of the alcohol, which often serves as the solvent, and/or by removing the water that is formed as a byproduct.[7][8]
Causality and Experimental Choices
This method is best suited for the synthesis of simple alkyl esters (e.g., methyl, ethyl) where the corresponding alcohol is inexpensive and can be used in large excess. The strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[8] For a substrate like this compound, the potential for side reactions, such as hydrolysis of the existing methyl ester at the 4-position under harsh acidic conditions, should be considered, although this is less likely in an anhydrous alcohol medium.
Reaction Mechanism
Figure 1: Mechanism of Fischer-Speier Esterification.
Protocol: Synthesis of this compound Ethyl Ester
Materials:
-
This compound
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Add a large excess of anhydrous ethanol to the flask to act as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired ethyl ester.
Method 2: Esterification using Diazomethane and its Analogs
Diazomethane (CH₂N₂) is a highly reactive and efficient reagent for the methylation of carboxylic acids under mild conditions.[9] However, due to its toxicity and explosive nature, its use is often limited to small-scale syntheses. A safer and more convenient alternative is (trimethylsilyl)diazomethane (TMS-diazomethane).[10][11]
Causality and Experimental Choices
This method is ideal for the clean and rapid conversion of carboxylic acids to their methyl esters with minimal side products, as the only byproduct is nitrogen gas.[9] The reaction proceeds via an acid-base reaction where the carboxylic acid protonates the diazomethane, followed by an Sₙ2 reaction where the carboxylate acts as a nucleophile.[9] Given the potential for N-alkylation of the indazole ring, the mild and non-basic conditions of this method are advantageous.
Reaction Mechanism with TMS-Diazomethane
Figure 2: Mechanism of Esterification with TMS-Diazomethane.
Protocol: Methylation using (Trimethylsilyl)diazomethane
Safety Precautions: (Trimethylsilyl)diazomethane is toxic and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.[11][12][13]
Materials:
-
This compound
-
(Trimethylsilyl)diazomethane solution (commercially available in a solvent like hexane or diethyl ether)
-
Methanol
-
Diethyl ether
-
Acetic acid (for quenching)
Procedure: [14]
-
Dissolve this compound (1.0 eq) in a mixture of diethyl ether and methanol (e.g., a 7:2 ratio) in a flask at 0 °C.
-
Slowly add a solution of (trimethylsilyl)diazomethane (1.1-1.2 eq) dropwise to the stirred solution. The evolution of nitrogen gas should be observed.
-
Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench any excess (trimethylsilyl)diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude methyl ester.
-
The product is often of high purity, but can be further purified by silica gel chromatography if necessary.
Method 3: Coupling Agent-Mediated Esterification (Steglich Esterification)
The Steglich esterification utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the formation of an ester from a carboxylic acid and an alcohol.[15][16][17] This method is known for its mild reaction conditions and broad substrate scope, including sterically hindered alcohols.[17]
Causality and Experimental Choices
This method is particularly useful for synthesizing a wide variety of esters, including those from secondary and tertiary alcohols, under neutral and mild conditions.[16][17] The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, forming an even more reactive N-acylpyridinium species, which is then attacked by the alcohol.[18] This catalytic cycle avoids harsh acidic or basic conditions, which is beneficial for the integrity of the this compound molecule. A significant advantage is that the reaction is not an equilibrium, and the byproduct, a urea derivative, often precipitates out of the reaction mixture, simplifying purification.[19]
Reaction Mechanism
Figure 3: Mechanism of Steglich Esterification.
Protocol: Synthesis of a Generic Ester using Steglich Conditions
Materials:
-
This compound
-
The desired alcohol (1.0-1.5 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Dissolve this compound (1.0 eq), the alcohol (1.0-1.5 eq), and DMAP (0.1 eq) in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with a small amount of DCM.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Method 4: Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol carbon.[22][23] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[22]
Causality and Experimental Choices
This reaction is particularly valuable for the esterification of precious or complex alcohols, especially when inversion of stereochemistry is desired.[23] The reaction proceeds under mild and neutral conditions. The triphenylphosphine and the azodicarboxylate form a phosphonium salt intermediate, which then activates the alcohol. The carboxylate anion then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion.[23] A key consideration is that the carboxylic acid should have a pKa of less than 13 for the reaction to proceed efficiently.[22] The main drawback of this method is the formation of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can sometimes complicate purification.[24]
Reaction Mechanism
Figure 4: Simplified Mechanism of the Mitsunobu Reaction.
Protocol: Generic Ester Synthesis via Mitsunobu Reaction
Materials:
-
This compound
-
The desired alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure: [22]
-
Dissolve this compound (1.0 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Comparative Summary of Esterification Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Best Suited For |
| Fischer-Speier | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux | Cost-effective, simple for common esters. | Equilibrium reaction, harsh conditions, requires excess alcohol. | Large-scale synthesis of simple alkyl esters. |
| Diazomethane/TMS-Diazomethane | CH₂N₂ or TMS-CHN₂ | Mild, 0 °C to RT | High yield, clean reaction, minimal byproducts. | Diazomethane is toxic and explosive; TMS-diazomethane is expensive. | Small-scale, clean synthesis of methyl esters. |
| Steglich Esterification | DCC/DIC, DMAP (cat.) | Mild, RT | Broad substrate scope, not an equilibrium, mild conditions. | Stoichiometric amounts of coupling agent, byproduct removal. | Esterification of a wide range of alcohols, including sensitive substrates. |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Mild, 0 °C to RT | Inversion of stereochemistry, mild conditions. | Stoichiometric amounts of reagents, difficult byproduct removal. | Esterification of valuable alcohols, especially when stereochemical inversion is needed. |
Conclusion
The selection of an appropriate esterification method for this compound is a critical step in the synthetic workflow. For simple methyl or ethyl esters on a larger scale, the Fischer-Speier method may be suitable, provided the potential for side reactions is carefully monitored. For clean and efficient methylation on a smaller scale, TMS-diazomethane is an excellent choice. For broader substrate scope and the synthesis of more complex esters under mild conditions, the Steglich esterification is a robust and reliable option. The Mitsunobu reaction is the method of choice when stereochemical inversion of a chiral alcohol is required. Researchers should carefully consider the specific requirements of their synthesis to select the most appropriate and efficient method.
References
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(46), 28675-28689. [Link]
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Alam, R. M., & Keating, J. J. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
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Zhang, J., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 56(84), 12806-12809. [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
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García-Reyes, B., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Molecules, 27(15), 4987. [Link]
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Division of Research Safety, University of Illinois. (n.d.). Diazomethane. [Link]
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Environmental Health & Safety, University of New Mexico. (n.d.). TMS Diazomethane Standard Operating Procedure. [Link]
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Reddit. (2015). What safety precautions would you guys take in handling diazomethanes, specifically TMS-diazomethane? r/chemistry. [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
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University of California, Berkeley. (n.d.). (Trimethylsilyl)diazomethane Standard Operating Procedure. [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
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American Chemical Society. (2022). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 122(24), 13183-13231. [Link]
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University of California, Irvine. (n.d.). Fischer Esterification. [Link]
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Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. [Link]
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University of Missouri–St. Louis. (n.d.). Fischer Esterification Procedure. [Link]
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Wikipedia. (n.d.). Steglich esterification. [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
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University of California, Los Angeles. (n.d.). The Fischer Esterification. [Link]
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National Institutes of Health. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101235. [Link]
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Kuehnel, E., et al. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(37), 7075-7078. [Link]
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National Institutes of Health. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(37), 7075-7078. [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
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Thieme. (2019). The Steglich Esterification. Synfacts, 15(11), 1185. [Link]
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Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
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PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
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American Chemical Society. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega, 4(3), 5589-5597. [Link]
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Master Organic Chemistry. (2022). Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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National Institutes of Health. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega, 4(3), 5589-5597. [Link]
-
Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. [Link]
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Der Pharma Chemica. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 4(1), 365-369. [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
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Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. [Link]
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PubChem. (n.d.). 5-methoxy-1H-indazole-3-carboxylic acid. [Link]
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The Strategic Application of 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition
The indazole heterocyclic system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with the ATP-binding site of a wide array of protein kinases.[1][2] This bicyclic aromatic structure, comprising a fused benzene and pyrazole ring, offers a versatile template for designing potent and selective kinase inhibitors. A multitude of clinically approved drugs, including Axitinib and Pazopanib, feature the indazole core, underscoring its significance in cancer therapy and other disease areas.[2] The strategic functionalization of the indazole ring system is paramount in modulating kinase selectivity, potency, and pharmacokinetic properties. This guide focuses on the utility of a key building block, 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid , in the streamlined synthesis of novel kinase inhibitors.
The presence of two distinct, orthogonally reactive functional groups—a carboxylic acid at the 3-position and a methyl ester at the 4-position—makes this reagent a highly valuable starting material for creating diverse chemical libraries. The C3-carboxylic acid serves as a primary handle for amide bond formation, a ubiquitous linkage in kinase inhibitors, while the C4-ester provides a secondary site for modification to fine-tune the physicochemical properties of the final compound.
Core Synthesis Pathway: Amide Coupling at the C3 Position
The most direct and widely employed synthetic strategy utilizing this compound involves the formation of an amide bond at the C3 position. This reaction connects the indazole core to various amine-containing fragments, which are crucial for targeting specific sub-pockets within the kinase active site.
Caption: General workflow for kinase inhibitor synthesis.
Protocol 1: Synthesis of a Representative N-Aryl-4-(methoxycarbonyl)-1H-indazole-3-carboxamide
This protocol details a standard procedure for the amide coupling of this compound with a representative aromatic amine.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-fluoroaniline)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-4-(methoxycarbonyl)-1H-indazole-3-carboxamide.
Rationale for Reagent Choices:
-
HATU: A highly efficient and widely used coupling reagent that minimizes side reactions and racemization (if chiral amines are used).[3]
-
DIPEA: A non-nucleophilic organic base used to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid by HATU.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
Strategic Modifications at the C4-Position
The methoxycarbonyl group at the C4 position offers a valuable opportunity for further structural diversification to optimize the properties of the kinase inhibitor.
Protocol 2: Hydrolysis of the C4-Ester
Hydrolysis of the methyl ester to the corresponding carboxylic acid can enhance aqueous solubility and provide a new point for further chemical elaboration.
Materials:
-
N-Aryl-4-(methoxycarbonyl)-1H-indazole-3-carboxamide (from Protocol 1)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1N Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve the N-aryl-4-(methoxycarbonyl)-1H-indazole-3-carboxamide in a mixture of THF, MeOH, and water.
-
Hydrolysis: Add an aqueous solution of LiOH (excess) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.
-
Acidification: Carefully acidify the reaction mixture to a pH of approximately 3-4 with 1N HCl. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the corresponding 4-carboxy-1H-indazole-3-carboxamide derivative.
Data Presentation: Physicochemical Properties of Indazole Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |
| This compound | C₁₀H₈N₂O₄ | 220.18 | 1.4 |
| 1H-Indazole-3-carboxylic acid | C₈H₆N₂O₂ | 162.15 | 1.3 |
| Methyl 1H-indazole-3-carboxylate | C₉H₈N₂O₂ | 176.17 | 1.7 |
Data sourced from PubChem and other chemical databases.
Visualization of a Representative Kinase Inhibitor Synthesis
Caption: Synthetic scheme for a potential kinase inhibitor.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored using standard analytical techniques such as TLC and LC-MS. The identity and purity of the synthesized compounds should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The expected spectral data for indazole-3-carboxamides typically show characteristic signals for the indazole ring protons and the newly formed amide proton.[4]
Expert Insights and Causality
The choice of this compound as a starting material is strategic. The electron-withdrawing nature of the methoxycarbonyl group at the C4 position can influence the acidity of the N-H proton of the indazole ring and the reactivity of the C3-carboxylic acid. Furthermore, the ability to selectively react at the C3 position while leaving the C4 ester intact allows for a modular and efficient approach to building complexity. Subsequent modification at the C4 position can be used to introduce polar groups, such as a carboxylic acid or a small amide, to improve solubility and ADME (absorption, distribution, metabolism, and excretion) properties, which are critical for the development of orally bioavailable drugs.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its bifunctional nature allows for a divergent synthetic approach, enabling the rapid generation of diverse libraries of compounds for biological screening. The protocols and strategies outlined in this guide provide a solid foundation for researchers in drug discovery to leverage this valuable reagent in the quest for new and effective targeted therapies.
References
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
- Indazole compounds as fgfr kinase inhibitor, preparation and use thereof.
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
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Application Notes: 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid in Medicinal Chemistry
Introduction: The Privileged Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry.[1] Its structural rigidity, coupled with its ability to act as both a hydrogen bond donor (at the N-H position) and acceptor (at the N2 position), makes it a "privileged scaffold." This status is solidified by its presence in numerous FDA-approved drugs targeting a wide array of diseases. Notable examples include the kinase inhibitors Axitinib and Pazopanib, the PARP inhibitor Niraparib, and the 5-HT3 antagonist Granisetron, which is used to manage chemotherapy-induced nausea.[1][2] The indazole core frequently serves as a bioisostere for the indole nucleus, offering an alternative heterocyclic system with distinct electronic and metabolic properties that can be advantageous in drug design.[1][3]
This document focuses on a specific, highly versatile indazole derivative: 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid . This compound is not merely a structural analogue but a strategic building block for drug discovery. It features three key points of chemical diversity:
-
The Indazole N-H: A site for alkylation or arylation to modulate potency and physicochemical properties.
-
The C3-Carboxylic Acid: An ideal chemical handle for constructing amide libraries, a foundational strategy in lead discovery and optimization.
-
The C4-Methoxycarbonyl Group: A secondary functional group that can be further modified or used to fine-tune the electronic and steric profile of the molecule.
These features make this compound an exceptionally valuable starting material for generating diverse chemical libraries aimed at various biological targets.
Physicochemical Properties and Data
While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure. These parameters are crucial for assessing its drug-like potential and for planning synthetic and screening campaigns.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₄ | Calculated |
| Molecular Weight | 220.18 g/mol | Calculated |
| CAS Number | Not Assigned | N/A |
| Predicted XlogP | ~1.5 - 2.0 | Cheminformatics Prediction |
| Hydrogen Bond Donors | 2 (N-H, COOH) | Calculated |
| Hydrogen Bond Acceptors | 5 (2x N, 2x C=O, 1x OCH₃) | Calculated |
| Appearance | Expected to be a solid | Analogy to similar compounds[4] |
Strategic Applications in Drug Discovery
Core Scaffold for Kinase Inhibitors
The indazole scaffold is a well-established hinge-binding motif in protein kinase inhibitors.[5] The N1 and N2 atoms of the pyrazole ring can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region. The C3-carboxamide linkage, derived from this compound, allows for the introduction of diverse substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
Derivatives of indazole have shown potent inhibitory activity against a range of kinases, including:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Key targets in angiogenesis and cancer.[5]
-
Aurora Kinases: Serine/threonine kinases crucial for cell cycle regulation, making them attractive oncology targets.[5][6]
-
FGFRs (Fibroblast Growth Factor Receptors): Implicated in various cancers and developmental disorders.[6]
The C4-methoxycarbonyl group can influence the orientation of the C3-substituent and can be used to optimize interactions with the solvent-exposed region of the kinase active site.
Synthesis of Indazole-3-Carboxamide Libraries
The primary application of this reagent is the synthesis of indazole-3-carboxamide libraries via amide bond formation. This reaction is one of the most frequently used in medicinal chemistry due to its reliability and the vast commercial availability of primary and secondary amines.[7][8] The resulting amides are metabolically stable and can present a wide range of functionalities to explore structure-activity relationships (SAR).
Caption: Workflow for generating and screening an indazole-3-carboxamide library.
Indazole-3-carboxamides have been successfully developed as:
-
PARP-1 Inhibitors: For applications in oncology.[9]
-
Prostanoid EP4 Receptor Antagonists: Investigated for colorectal cancer immunotherapy.[10]
-
Serotonin Receptor Ligands: Demonstrating the scaffold's utility in neuroscience targets.[11]
Bioisosteric Replacement and Scaffold Hopping
In drug design, "scaffold hopping" is a powerful strategy to identify novel intellectual property and improve a molecule's properties. The indazole ring is a proven and effective bioisostere for indole.[3][11] While indole is a common motif in biologically active molecules, it can suffer from metabolic liabilities (e.g., oxidation by cytochrome P450 enzymes). Replacing an indole-2-carboxylic acid with an indazole-3-carboxylic acid preserves the key spatial relationship between the aromatic system and the carboxylic acid/amide group while introducing a nitrogen atom that can alter the molecule's metabolic profile, polarity, and receptor interactions.
Caption: Bioisosteric relationship between indole and indazole scaffolds.
Experimental Protocols
The following protocols are representative methods based on established literature procedures for similar compounds.[12][13][14][15] Researchers should optimize conditions for their specific substrates.
Protocol 1: Representative Synthesis of 1H-Indazole-3-Carboxylic Acids
Materials:
-
2-Amino-3-methylbenzoic acid (or a suitably substituted precursor)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
Suspend 2-amino-3-methylbenzoic acid (1 equivalent) in a mixture of concentrated HCl and water in a reaction vessel.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is often indicated by a color change.
-
Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete.
-
-
Cyclization:
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. The intramolecular cyclization is typically accompanied by the evolution of gas.
-
Maintain heating until gas evolution ceases (typically 1-2 hours). Monitor reaction completion by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1H-indazole-3-carboxylic acid.
-
Causality and Rationale: This classical synthesis relies on the in-situ formation of a diazonium salt from the aniline precursor, which then undergoes an intramolecular cyclization to form the indazole ring. Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.
Protocol 2: General Amide Coupling of this compound
This protocol describes a standard and reliable method for coupling the title compound with a generic amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
Materials:
-
This compound (1.0 equivalent)
-
Desired amine (primary or secondary, 1.1 equivalents)
-
EDC hydrochloride (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up reagents (Ethyl acetate, 1N HCl, saturated NaHCO₃, brine)
Procedure:
-
Pre-activation:
-
In a flame-dried, nitrogen-purged flask, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 10 minutes.
-
Add DIPEA (2.5 eq) to the mixture and stir for another 5 minutes.
-
-
Coupling Reaction:
-
Add EDC hydrochloride (1.2 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the pure amide.
-
Causality and Rationale:
-
EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[14]
-
HOBt traps this unstable intermediate to form an HOBt-ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines. Crucially, this two-step activation minimizes side reactions and reduces the risk of racemization if chiral amines or acids are used.[16]
-
DIPEA is a non-nucleophilic organic base used to neutralize the HCl salt of EDC and the carboxylic acid proton, ensuring the amine remains in its free, nucleophilic state.[15]
Conclusion
This compound is a strategically designed building block for medicinal chemistry. Its trifunctional nature provides chemists with multiple handles to systematically explore chemical space and optimize drug candidates. The well-established importance of the indazole scaffold in approved therapeutics underscores the potential of derivatives from this starting material. The robust and versatile protocols for amide coupling enable its rapid deployment in drug discovery programs targeting a multitude of diseases, from cancer to neurological disorders.
References
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Narayana Swamy, G. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
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Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]
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Punde, A. V., et al. (2019). Synthesis of 3-[5-(Substituted Phenyl)-[5][12][13] Oxadiazol-2-yl]-1H-Indazole. Taylor & Francis Online. Available at: [Link]
-
Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Farmaco Sci, 36(5), 315-33. Available at: [Link]
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Mal, P., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4988. Available at: [Link]
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Kapoor, M., & Yadav, P. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
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Fludzinski, P., et al. (1987). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry, 30(9), 1535-7. Available at: [Link]
-
PR Newswire. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. PR Newswire. Available at: [Link]
-
Fludzinski, P., et al. (1987). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. PubMed. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]
- Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
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Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
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ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. ResearchGate. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Vankayalapati, H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(20), 2673-2676. Available at: [Link]
-
Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. Available at: [Link]
-
Barakat, K., et al. (2012). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Chemical Biology & Drug Design, 79(3), 304-12. Available at: [Link]
-
Fludzinski, P., et al. (1987). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry. Available at: [Link]
-
Miller, J. F., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 4-methoxy-1h-indazole-3-carboxylic acid. PubChem. Available at: [Link]
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PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. PubChem. Available at: [Link]
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High-throughput screening assays for 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid derivatives
Application Notes & Protocols
Topic: High-Throughput Screening Assays for 4-(methoxycarbonyl)-1H-indazole-3-carboxylic Acid Derivatives
Abstract
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of protein kinases.[1][2] This has positioned indazole-based compounds as promising candidates for the development of novel therapeutics, particularly in oncology.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays tailored for the discovery and characterization of this compound derivatives as kinase inhibitors. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for robust primary and secondary assays, and outline a critical workflow for hit validation and counterscreening to eliminate common HTS artifacts.
Introduction: The Indazole Scaffold as a Kinase Inhibitor
The indazole core has been identified as a key pharmacophore in a multitude of clinically relevant kinase inhibitors.[2] Its unique structural and electronic properties allow for critical interactions within the ATP-binding pocket of various kinases. Derivatives of this scaffold have been shown to inhibit a diverse array of kinases, including but not limited to Aurora kinases, cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR) kinase.[1][5] The this compound core provides a versatile platform for chemical modification, enabling the exploration of structure-activity relationships (SAR) to achieve high potency and selectivity.
The primary objective of an HTS campaign for this class of compounds is to efficiently identify derivatives that exhibit specific inhibitory activity against a kinase of interest. This requires a carefully designed screening cascade that prioritizes robust, sensitive, and scalable assays while incorporating rigorous validation and counterscreening steps.
The High-Throughput Screening (HTS) Workflow
A successful HTS campaign for novel kinase inhibitors follows a logical progression from a broad primary screen to more specific secondary and mechanistic assays. This workflow is designed to minimize the false-positive rate and enrich for compounds with genuine, on-target activity.
Caption: A typical HTS workflow for identifying and validating kinase inhibitors.
Primary Screening Assay: Luminescence-Based Kinase Activity
For the primary screen, a luminescence-based assay that measures kinase activity is highly recommended due to its sensitivity, wide dynamic range, and amenability to automation in 384- and 1536-well formats.[6][7] The ADP-Glo™ Kinase Assay is an excellent choice as it quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[8][9]
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a light signal. This luminescent signal is directly proportional to the kinase activity.[8]
Caption: Principle of the ADP-Glo™ luminescence-based kinase assay.
Protocol: Primary HTS with ADP-Glo™
This protocol is designed for a 384-well plate format. All reagent volumes should be scaled accordingly for other plate formats.
Materials:
-
Kinase of interest (e.g., Aurora Kinase A)
-
Kinase-specific peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (specific to the kinase, typically contains DTT, MgCl2, and a buffering agent like HEPES)
-
Test compounds (this compound derivatives) dissolved in 100% DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well, white, solid-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds (typically at 10 mM in 100% DMSO) to the appropriate wells of the 384-well assay plate.
-
For control wells, add 50 nL of 100% DMSO (negative control, 0% inhibition) or 50 nL of a known inhibitor at a high concentration (positive control, 100% inhibition).
-
-
Kinase Reaction Preparation:
-
Prepare a 2X kinase/substrate master mix in the appropriate kinase buffer. The final concentration of kinase and substrate should be optimized beforehand to be at or below their respective Km values to ensure sensitivity to inhibitors.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the 2X kinase/substrate master mix to each well of the compound-plated assay plate. This will result in a final compound concentration of 10 µM in 0.5% DMSO.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Terminate Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Mix on a plate shaker for 30 seconds.
-
Incubate at room temperature for 40 minutes.
-
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Mix on a plate shaker for 30 seconds.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control))
-
Calculate the Z'-factor for each plate to assess assay quality.[10] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[7][11] Z' = 1 - (3 * (SD_neg_control + SD_pos_control)) / |Mean_neg_control - Mean_pos_control|
Secondary & Orthogonal Assays: Hit Confirmation and Mechanism of Action
Hits identified from the primary screen require confirmation and further characterization. This involves re-testing in the primary assay, determining potency (IC50), and validating activity in an orthogonal assay that uses a different detection technology.
Fluorescence Polarization (FP) Binding Assay
An FP assay is an excellent orthogonal method as it directly measures the binding of a compound to the kinase, rather than its effect on enzymatic activity.[12][13] This helps to eliminate compounds that interfere with the components of the enzymatic assay (e.g., ATP, substrate, or detection reagents).
Principle: The assay measures the change in polarization of light emitted from a fluorescently labeled tracer molecule. A small, fluorescently labeled tracer tumbles rapidly in solution, resulting in low polarization. When it binds to the much larger kinase protein, its tumbling is slowed, leading to a high polarization signal. Test compounds that bind to the kinase will compete with the tracer, displacing it and causing a decrease in the polarization signal.[14][15]
Protocol: FP Competitive Binding Assay
Materials:
-
Kinase of interest
-
Fluorescently labeled tracer (a known ligand for the kinase)
-
FP Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
Confirmed hits from the primary screen
-
384-well, black, low-volume plates
-
Plate reader with FP capabilities
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the hit compounds in 100% DMSO.
-
Transfer 50 nL of the diluted compounds to the assay plate.
-
-
Reagent Addition:
-
Prepare a master mix of the kinase and fluorescent tracer in FP assay buffer. The concentrations of both should be optimized to give a robust signal window.
-
Add 10 µL of the master mix to each well.
-
-
Incubation:
-
Mix the plate gently and incubate at room temperature for a duration determined during assay development (typically 30-60 minutes) to reach binding equilibrium.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a plate reader.
-
Data Analysis:
-
Plot the FP signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Primary Assay (ADP-Glo™) | Secondary Assay (FP) |
| Principle | Enzyme activity (ADP production) | Competitive Binding |
| Readout | Luminescence | Fluorescence Polarization |
| Format | Homogeneous, mix-and-read | Homogeneous, mix-and-read |
| Key Output | % Inhibition, IC50 | Binding Affinity (IC50/Ki) |
| Purpose | Identify active compounds | Confirm binding, eliminate artifacts |
Essential Counterscreens for Eliminating False Positives
A significant challenge in HTS is the prevalence of compounds that appear active but are, in fact, assay artifacts.[16][17] It is crucial to implement counterscreens to identify and deprioritize these "promiscuous inhibitors."[18]
Luciferase Inhibition Counterscreen
Since the primary assay relies on a luciferase-based readout, it is imperative to screen hits for direct inhibition of the luciferase enzyme.[19]
Protocol:
-
Set up a reaction containing a known amount of ATP and the Kinase Detection Reagent (which contains luciferase).
-
Add the hit compounds at the same concentration used in the primary screen.
-
Measure luminescence. A significant drop in signal indicates direct inhibition of luciferase.
Compound Aggregation Counterscreen
Many promiscuous inhibitors act by forming colloidal aggregates that sequester and non-specifically inhibit enzymes.[20][21] This can be tested by observing the effect of a non-ionic detergent.
Protocol:
-
Repeat the primary kinase assay for the hit compounds.
-
In a parallel plate, perform the same assay but include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the kinase reaction buffer.[20]
-
Compounds whose inhibitory activity is significantly attenuated in the presence of the detergent are likely aggregators and should be flagged.
Data Interpretation and Hit Prioritization
A true, high-quality hit from this screening cascade will exhibit the following characteristics:
-
Confirmed activity upon re-testing.
-
A dose-dependent inhibition curve with a potent IC50 value.
-
Confirmed activity in the orthogonal binding assay.
-
No significant inhibition of luciferase in the counterscreen.
-
Activity is not attenuated by the presence of detergent.
Compounds meeting these criteria are considered validated hits and can be progressed with confidence into medicinal chemistry efforts for SAR exploration and lead optimization.[22]
References
- Development and validation of CYP26A1 inhibition assay for high-throughput screening. (2024). Developmental Biology.
- Seefeld, M. A., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. NIH.
- Resources for Assay Development and High Throughput Screening. MSU Drug Discovery.
- Tanega, C., et al. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH.
- Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
- A Luminescence-Based In Vitro Kinase Assay Protocol for the Evaluation of 3-Bromo-6-ethoxyquinolin-2-amine. Benchchem.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PMC - PubMed Central.
- High-throughput Assays for Promiscuous Inhibitors.
- Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (2012). PubMed.
- High-throughput assays for promiscuous inhibitors. PubMed - NIH.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing.
- Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. (2019). PubMed.
- Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PubMed Central.
- Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. (2015). PLOS One.
- Fluorescence Polariz
- High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay.
- High-throughput screening with N-[2-(1H-imidazol-4-yl)ethyl]. Benchchem.
- High Throughput Screening Assays for Drug Discovery. BellBrook Labs.
- HTS Assay Validation. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH.
- Improved Statistical Methods for Hit Selection in High-Throughput Screening.
- The Importance of Counter Screens in HTS.
- Frequent Hitters, False Positives, Promiscuous Compounds. Cambridge MedChem Consulting.
- Analysis of HTS data. (2017). Cambridge MedChem Consulting.
- Spotlight: Activity-Based Kinase Assay Form
- Case Studies of Minimizing Nonspecific Inhibitors in HTS Campaigns That Use Assay-Ready Plates.
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). PMC - NIH.
- Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Oxford Academic.
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). PubMed.
- Statistical techniques for handling high content screening d
- Hit selection. Wikipedia.
- Application Notes and Protocols for Indazole Deriv
- A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Non-stoichiometric Inhibition in High-Throughput Screening. (2015). OAK Open Access Archive.
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Application Note: A Systematic Approach to the Development and Validation of a Reverse-Phase HPLC Method for 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid
Abstract
This document provides a comprehensive guide for the development and validation of a robust analytical High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid. This compound, featuring both an acidic carboxylic acid and a moderately non-polar indazole backbone, presents unique chromatographic challenges. This application note details a systematic, science-driven approach, beginning with an analysis of the molecule's physicochemical properties to inform initial parameter selection. It provides a step-by-step protocol for method optimization, including column selection, mobile phase pH, organic modifier, and gradient elution. The finalized method is presented along with system suitability criteria. Furthermore, a detailed protocol for method validation is outlined, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose in a research or quality control environment.
Introduction and Analyte Properties
This compound is a heterocyclic compound of interest in pharmaceutical research and development, often as a key intermediate or building block. A reliable and accurate analytical method is crucial for monitoring reaction progress, determining purity, and performing stability studies.
The molecule's structure dictates the chromatographic strategy.
| Property | Structural Feature | Implication for HPLC Method Development |
| Structure | ![]() | Aromatic indazole ring provides UV absorbance for detection. |
| Acidic Group | Carboxylic Acid (-COOH) | The analyte's charge state is pH-dependent. To achieve good peak shape and reproducible retention in reverse-phase HPLC, the mobile phase pH must be controlled to suppress ionization.[1] |
| Ester Group | Methoxycarbonyl (-COOCH₃) | Contributes to the overall hydrophobicity of the molecule. |
| Predicted Lipophilicity | XlogP ≈ 1.4[2] | Indicates moderate hydrophobicity, making it well-suited for reverse-phase chromatography. |
| Molecular Weight | ~192.17 g/mol [2][3] | A small molecule suitable for analysis on standard pore-size (e.g., 100-120 Å) silica-based columns.[4] |
The primary challenge is managing the ionizable carboxylic acid group. In an unbuffered mobile phase, the analyte can exist in both ionized (polar) and non-ionized (less polar) forms, leading to broad, tailing peaks. Therefore, controlling the mobile phase pH is the most critical factor for a successful separation.[1][5]
Materials and Reagents
-
Instrumentation: HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A high-purity, silica-based C18 column is recommended as a starting point. A common dimension is 4.6 x 150 mm with 3.5 µm or 5 µm particles.[4]
-
Chemicals:
-
This compound reference standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Purified water (18.2 MΩ·cm)
-
Formic acid (≥98%) or Trifluoroacetic acid (TFA)
-
Ortho-phosphoric acid (≥85%)
-
-
Software: Chromatography Data System (CDS) for instrument control, data acquisition, and processing.
Method Development Strategy
Our strategy is a systematic process designed to achieve a separation that is both robust and efficient. The workflow involves selecting initial conditions based on analyte chemistry, followed by empirical optimization of critical parameters.
Diagram 1: A systematic workflow for HPLC method development.
Protocol: Initial Parameter Selection
-
Wavelength Determination:
-
Prepare a solution of the analyte in a 50:50 mixture of acetonitrile and water.
-
Inject the solution and acquire a UV spectrum from 200-400 nm using the DAD.
-
Identify the wavelength of maximum absorbance (λmax) to ensure high sensitivity. The aromatic indazole structure is expected to have strong absorbance in the UV region.
-
-
Column and Mobile Phase Selection:
-
Stationary Phase: A C18-bonded silica column is the most versatile and common choice for reverse-phase chromatography and is suitable for this analyte's predicted polarity.[6]
-
Mobile Phase: A combination of a polar solvent (water) and a less polar organic solvent is used.[7] Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency.[8]
-
pH Control: To suppress the ionization of the carboxylic acid, an acid modifier is essential.[1] Start with 0.1% formic acid in both the aqueous (A) and organic (B) mobile phase components. This will maintain a pH of approximately 2.7, which is well below the expected pKa of the analyte, ensuring it is in its neutral form.
-
Protocol: Method Optimization
-
Initial Gradient Run:
-
Perform a broad "scouting" gradient to determine the approximate elution time of the analyte.
-
Example Gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 20 minutes.
-
This initial run provides the necessary information to create a more focused and efficient gradient.
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower gradient around the elution point of the analyte to improve the resolution between the main peak and any impurities.
-
Example Refined Gradient: If the analyte elutes at 60% ACN in the scouting run, a new gradient could be 45-75% ACN over 10 minutes. This increases resolution in the critical elution window.
-
-
Flow Rate and Temperature:
-
For a 4.6 mm ID column, a flow rate of 1.0 mL/min is a standard starting point.
-
Maintain a constant column temperature, for example, 30 °C, to ensure retention time reproducibility.
-
Optimized Method and System Suitability
The following table presents a hypothetical set of optimized conditions derived from the development strategy.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% to 80% B over 10 min, hold at 80% B for 2 min, return to 50% B over 0.1 min, equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 285 nm (Example λmax) |
| Injection Volume | 5 µL |
| Run Time | 15 minutes |
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified using System Suitability Tests. A standard solution is injected multiple times (typically n=5 or 6) at the beginning of an analytical run.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | Tailing Factor ≤ 1.5 | Measures peak symmetry. High tailing can indicate undesirable interactions with the stationary phase. |
| Theoretical Plates (N) | N ≥ 5000 | Measures column efficiency and peak sharpness. |
| % RSD of Retention Time | ≤ 1.0% | Demonstrates the stability and precision of the pump and system. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector response. |
Method Validation Protocol (ICH Q2(R2))
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[9][10] The following protocols are based on the ICH Q2(R2) guidelines.[11][12][13]
Sources
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- 3. 4-Methoxy-1H-indazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
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Application Note & Protocols: Derivatization of 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid for Biological Assays
Introduction: The Privileged Indazole Scaffold
The indazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in targeting a wide array of biological entities.[1][2] This bicyclic heteroaromatic core is a key feature in numerous biologically active molecules, with several indazole-containing drugs approved for therapeutic use.[3] The unique structural and electronic properties of indazoles allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles for various therapeutic areas, including oncology, inflammation, and infectious diseases.[4][5][6][7]
4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid is a particularly interesting starting material for the synthesis of compound libraries for biological screening. The presence of two distinct carboxylic acid functionalities, one as a free acid at the 3-position and the other as a methyl ester at the 4-position, allows for selective derivatization to generate a diverse range of amides and esters. This application note provides a detailed guide for the derivatization of this compound and outlines protocols for the biological evaluation of the resulting compounds.
Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 865887-02-1 | [8][9][10] |
| Molecular Formula | C₉H₈N₂O₃ | [8][11][12] |
| Molecular Weight | 192.17 g/mol | [8][13] |
| Appearance | Solid | [8] |
| Purity | Typically ≥95% | [8][12] |
Derivatization Strategies
The primary sites for derivatization on this compound are the carboxylic acid at the 3-position and the potential for N-alkylation on the indazole ring. This guide will focus on the selective derivatization of the carboxylic acid to form amides and esters, which are common functional groups in bioactive molecules.
Amide Synthesis via Coupling Reactions
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry.[14] This transformation typically requires the activation of the carboxylic acid. Several robust and widely used coupling reagents can be employed for this purpose.
Caption: General workflow for the synthesis of amide derivatives.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that often provides high yields and short reaction times.[15]
Materials:
-
This compound
-
Amine of choice (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)[16]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.[17]
-
Once the reaction is complete, pour the mixture into water and extract with EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[16][18][19]
Materials:
-
This compound
-
Amine of choice (1.1 equivalents)
-
EDC·HCl (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
Triethylamine (TEA) or DIPEA (3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents) in anhydrous DCM or DMF.
-
Add TEA or DIPEA (3.0 equivalents) to the mixture and stir at room temperature for 15 minutes.[18]
-
Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.[16]
-
Upon completion, dilute the reaction mixture with DCM/EtOAc and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note on Side Reactions: A common side reaction in the derivatization of indazoles is N-alkylation of the indazole ring, which can lead to a mixture of N-1 and N-2 isomers.[16] Careful control of reaction conditions and purification are essential to isolate the desired product.
Ester Synthesis
Esterification of the carboxylic acid at the 3-position can be achieved through various methods, including acid-catalyzed esterification.
Caption: General workflow for the synthesis of ester derivatives.
This is a straightforward method for the synthesis of simple alkyl esters.[20][21]
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol; used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or Methanesulfonic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 equivalent) in the desired alcohol (e.g., methanol for methyl ester).
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the mixture at reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-5 hours).[17][20]
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in EtOAc or DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired ester.
Biological Evaluation
The synthesized derivatives of this compound can be screened for a variety of biological activities, given the broad spectrum of activities associated with the indazole scaffold.[3][4] Anticancer and anti-inflammatory assays are particularly relevant.
Anticancer Assays
Many indazole derivatives have shown potent anti-proliferative activity against various cancer cell lines.[5][6][7]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line of choice (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized indazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized indazole derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
This assay determines if the anticancer activity of the compounds is due to the induction of apoptosis (programmed cell death).
Materials:
-
Cancer cell line
-
Synthesized indazole derivatives
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the indazole derivatives at their IC₅₀ concentrations for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7]
Anti-inflammatory Assays
Indazole derivatives have also been investigated for their anti-inflammatory properties.[22]
This assay measures the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Synthesized indazole derivatives
-
Griess Reagent
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the indazole derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion
This compound is a valuable and versatile starting material for the generation of diverse chemical libraries. The protocols outlined in this application note provide robust methods for the synthesis of amide and ester derivatives and their subsequent evaluation in relevant biological assays. The insights gained from these studies can significantly contribute to the discovery of novel therapeutic agents based on the privileged indazole scaffold.
References
-
CoLab. (2023, August 4). Indazole as a privileged scaffold in drug discovery. Retrieved from [Link]
-
Yadav, D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
PubMed. (2011). Synthesis and Biological Evaluation of Indazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2021, April 20). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
RSC Publishing. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). WO2014088983A1 - Regioselective n-2 arylation of indazoles.
-
Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, January 1). Reaction of diamines with carboxylic acids to form imidazole. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis and biological evaluation of new indazole derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]
-
ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3). Retrieved from [Link]
-
CP Lab Safety. (n.d.). 5-methoxycarbonyl-1H-indazole-3-carboxylic acid, min 97%, 10 grams. Retrieved from [Link]
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
Organic Syntheses Procedure. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1H-Indazole-3-carboxylic acid. Retrieved from [Link]
-
NIH. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid - PMC. Retrieved from [Link]
-
PubMed. (n.d.). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Retrieved from [Link]
-
MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
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Application Note: A Scalable Synthesis of 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid for Preclinical Advancement
Introduction: The Significance of 4-(methoxycarbonyl)-1H-indazole-3-carboxylic Acid in Preclinical Research
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2][3] Specifically, this compound serves as a crucial intermediate in the synthesis of novel therapeutic agents targeting various disease pathways. Its unique substitution pattern allows for diverse chemical modifications, making it a valuable building block for generating libraries of potential drug candidates for preclinical evaluation.[4][5] The availability of a robust and scalable synthetic route for this compound is paramount to support the rigorous demands of preclinical studies, which require multi-gram quantities of high-purity material.
This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound. The described methodology is designed for reproducibility and safety, addressing the common challenges associated with large-scale heterocyclic synthesis.
Synthetic Strategy: A Two-Step Approach from a Commercially Available Precursor
The chosen synthetic strategy involves a two-step process commencing with the commercially available dimethyl 3-aminophthalate. This approach is advantageous for scale-up due to the accessibility of the starting material and the generally reliable nature of the involved transformations. The overall synthetic workflow is depicted below.
Diagram of the Synthetic Workflow
Caption: Synthetic route to this compound.
The first step involves the diazotization of the amino group of dimethyl 3-aminophthalate, followed by an intramolecular cyclization to form the indazole ring system, yielding dimethyl 1H-indazole-3,4-dicarboxylate.[6][7] This transformation is a classic and well-understood method for the formation of the indazole core from ortho-substituted anilines.[8] The second and final step is a selective monohydrolysis of the resulting diester. This critical step is designed to preferentially hydrolyze the ester at the 3-position, which is generally more reactive in indazole systems, to afford the desired this compound.[9][10]
Detailed Protocols and Experimental Insights
Part 1: Synthesis of Dimethyl 1H-indazole-3,4-dicarboxylate
Expertise & Experience: The diazotization of aromatic amines is an exothermic reaction and requires careful temperature control, especially on a larger scale, to prevent the formation of unwanted byproducts and to ensure safety. The use of a slow, controlled addition of sodium nitrite is crucial. The subsequent cyclization is thermally induced, and the reaction progress should be monitored to determine the optimal heating time and temperature for maximizing yield and minimizing degradation.
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a 1 L, three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Charge Reagents: To the flask, add dimethyl 3-aminophthalate (50 g, 1 equivalent) and a 1:1 mixture of concentrated hydrochloric acid and water (500 mL). Stir the mixture to form a slurry.
-
Cooling: Cool the slurry to 0-5 °C using an ice-water bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in water (100 mL). Add this solution dropwise to the stirred slurry via the dropping funnel, maintaining the internal temperature between 0-5 °C. The addition should take approximately 1-2 hours.
-
Cyclization: After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. Then, slowly and carefully heat the reaction mixture to 80-90 °C. Maintain this temperature, with vigorous stirring, for 2-3 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight to yield dimethyl 1H-indazole-3,4-dicarboxylate.
Part 2: Selective Monohydrolysis to this compound
Trustworthiness: The key to this step is achieving selective hydrolysis of one of the two ester groups. The reaction conditions, particularly the amount of base, temperature, and reaction time, must be precisely controlled. Using a limited amount of sodium hydroxide and a low reaction temperature favors the formation of the mono-acid over the di-acid.[10] The progress of the reaction should be closely monitored by a suitable analytical technique (e.g., HPLC) to quench the reaction upon optimal conversion.
Protocol:
-
Reaction Setup: In a 1 L, three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, suspend dimethyl 1H-indazole-3,4-dicarboxylate (40 g, 1 equivalent) in a mixture of tetrahydrofuran (THF) and water (4:1, 400 mL).
-
Cooling: Cool the suspension to 0-5 °C in an ice-water bath.
-
Hydrolysis: Prepare a solution of sodium hydroxide (1.05 equivalents) in water (50 mL). Add this solution dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by HPLC every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Once the reaction is complete, carefully acidify the mixture to pH 2-3 with cold 1 M hydrochloric acid. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration and wash it with cold water. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain high-purity this compound.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Data Summary
| Parameter | Dimethyl 1H-indazole-3,4-dicarboxylate | This compound |
| Molecular Formula | C11H10N2O4 | C10H8N2O4 |
| Molecular Weight | 234.21 g/mol | 220.18 g/mol |
| Typical Yield | 85-95% | 70-85% |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |
| Purity (by HPLC) | >98% | >99% |
Conclusion
This application note provides a comprehensive and scalable synthetic protocol for the preparation of this compound, a key intermediate for preclinical drug discovery. The described two-step synthesis, starting from the readily available dimethyl 3-aminophthalate, is designed for high yield and purity. By adhering to the detailed procedures and paying close attention to the critical parameters outlined, researchers in drug development can confidently produce the multi-gram quantities of this valuable building block required for the advancement of their preclinical candidates.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available from: [Link]
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing). Available from: [Link]
-
New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds - PubMed. Available from: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available from: [Link]
-
(PDF) New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds - ResearchGate. Available from: [Link]
-
(PDF) Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors - ResearchGate. Available from: [Link]
-
Pathways for the synthesis of indazole derivatives - ResearchGate. Available from: [Link]
-
Niwayama, S. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. J. Org. Chem.2000 , 65 (18), 5834–5836. Available from: [Link]
-
Highly Efficient Selective Monohydrolysis of Symmetric Diesters - Organic Chemistry Portal. Available from: [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available from: [Link]
-
Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives - JOCPR. Available from: [Link]
- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents.
-
1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available from: [Link]
-
Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed. Available from: [Link]
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- 4. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]
- 5. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-AMINO-1,2-PHTHALIC ACID, DIMETHYL ESTER | 34529-06-1 [chemicalbook.com]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 8. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 9. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid
Welcome to the technical support resource for the synthesis of 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance yield and purity. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your synthetic work.
Overview of the Synthetic Strategy
The most common and logical synthetic route to this compound involves a two-step process starting from dimethyl 3-nitrohomophthalate. This strategy is centered around the formation of the indazole ring system via reductive cyclization, followed by a selective hydrolysis of the ester at the 3-position.
The overall transformation is depicted below:
Caption: General synthetic workflow.
This guide will dissect each of these critical steps, providing detailed protocols and addressing potential challenges to help you maximize your yield and obtain a high-purity product.
Part 1: Reductive Cyclization of Dimethyl 3-nitrohomophthalate
The initial and crucial step is the reductive cyclization of the nitro group in dimethyl 3-nitrohomophthalate to form the indazole ring. The success of this step lays the foundation for the entire synthesis.
Experimental Protocol: Reductive Cyclization with SnCl₂
This protocol utilizes stannous chloride (SnCl₂) as the reducing agent, a common and effective method for the reduction of aromatic nitro compounds.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend dimethyl 3-nitrohomophthalate (1.0 eq) in ethanol (10-15 mL per gram of starting material).
-
Addition of Reducing Agent: To this stirred suspension, add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise. The addition may be exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add ethyl acetate to the residue and basify carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to a pH of 7-8. This will precipitate tin salts.
-
Filter the mixture through a pad of celite, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product, dimethyl 1H-indazole-3,4-dicarboxylate, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Troubleshooting the Reductive Cyclization
Q1: My reaction is sluggish or incomplete, what are the possible causes and solutions?
-
Insufficient Reducing Agent: Ensure you are using a sufficient excess of SnCl₂·2H₂O. The stoichiometry is critical for complete reduction.
-
Poor Solubility: While ethanol is a good solvent choice, if your substrate has poor solubility even at reflux, consider using a co-solvent like tetrahydrofuran (THF).
-
Deactivated Reducing Agent: Stannous chloride can be oxidized by air. Use a fresh, high-quality reagent.
-
Alternative Reducing Agents: If SnCl₂ proves ineffective, catalytic hydrogenation is an excellent alternative. Use 10% Pd/C (5-10 mol%) in methanol or ethanol under a hydrogen atmosphere (balloon or Parr shaker). This method is often cleaner and avoids the tin salt work-up.[2][3]
Q2: I am observing multiple spots on my TLC after the reaction. What are these byproducts?
-
Incomplete Reduction: A spot corresponding to the starting material indicates an incomplete reaction. See Q1 for solutions.
-
Hydroxylamine Intermediate: Incomplete reduction can sometimes lead to the formation of a stable hydroxylamine intermediate. Prolonging the reaction time or increasing the amount of reducing agent can help drive the reaction to completion.
-
Hydrolysis of Esters: If the reaction is run for an extended period under acidic conditions (which can form from SnCl₂), you might observe some hydrolysis of the ester groups. A basic work-up is crucial to neutralize any acid.
Table 1: Comparison of Reductive Cyclization Methods
| Method | Reducing Agent | Solvent | Temperature | Pros | Cons |
| Stannous Chloride | SnCl₂·2H₂O | Ethanol | Reflux | Inexpensive, reliable | Tin waste, potentially harsh work-up |
| Catalytic Hydrogenation | H₂ (gas), Pd/C | Methanol/Ethanol | Room Temp. | Clean reaction, easy workup | Requires specialized equipment, catalyst cost |
Part 2: Selective Monohydrolysis of Dimethyl 1H-indazole-3,4-dicarboxylate
This is the most challenging step of the synthesis, requiring the selective hydrolysis of the ester at the C3 position while leaving the C4 ester intact. The difference in reactivity is subtle and requires carefully controlled conditions.
Experimental Protocol: Selective Monohydrolysis
This protocol is based on the principles of selective hydrolysis of symmetric diesters, where careful control of stoichiometry and temperature is key.[4][5]
-
Reaction Setup: Dissolve dimethyl 1H-indazole-3,4-dicarboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 5:1 ratio) in a round-bottom flask cooled in an ice bath to 0 °C.
-
Addition of Base: Slowly add a solution of lithium hydroxide (LiOH, 1.0-1.2 eq) in water dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction closely by TLC. The goal is to consume the starting diester while minimizing the formation of the diacid byproduct. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Once the reaction is complete, quench by adding 1N HCl to adjust the pH to 3-4.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Troubleshooting the Selective Monohydrolysis
Caption: Troubleshooting Decision Tree for Selective Monohydrolysis.
Q3: I am getting a mixture of the starting material, the desired mono-acid, and the diacid. How can I improve selectivity?
-
Stoichiometry is Key: The amount of base is critical. Use precisely 1.0 to 1.1 equivalents of LiOH. An excess will lead to the diacid.
-
Temperature Control: Maintain the reaction at 0 °C. Higher temperatures will accelerate the hydrolysis of both esters.[4]
-
Choice of Base: LiOH is often preferred for selective hydrolysis. NaOH or KOH can be more aggressive.
-
Solvent System: A THF/water mixture is generally effective. The THF helps to solubilize the diester, while the water is necessary for the hydrolysis.[4]
Q4: The reaction is very slow at 0 °C. Can I warm it up?
Warming the reaction will increase the rate but will likely decrease selectivity. It is better to be patient at a lower temperature. If the reaction is still too slow, you can let it stir overnight, allowing it to slowly warm to room temperature.
Q5: Have you considered enzymatic hydrolysis for better selectivity?
Enzymatic hydrolysis is an excellent, though often slower, alternative for achieving high selectivity. Lipases are known to catalyze the hydrolysis of esters and can exhibit high regioselectivity.[6][7] Screening different lipases (e.g., from Candida antarctica or Pseudomonas cepacia) in a buffered aqueous solution with a co-solvent could provide a high-yielding and clean route to the desired product.
Frequently Asked Questions (FAQs)
Q: Why is the C3-ester more reactive towards hydrolysis than the C4-ester?
The increased reactivity of the C3-ester is likely due to electronic effects from the pyrazole ring. The nitrogen atoms of the indazole ring can influence the electron density at the C3 position, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide.
Q: What are the expected spectroscopic data for the final product?
-
¹H NMR (in DMSO-d₆): A broad singlet for the N-H proton (around 13-14 ppm), aromatic protons in the 7-8 ppm range, and a singlet for the methoxy group protons around 3.9 ppm. The carboxylic acid proton will also be a broad singlet.
-
¹³C NMR (in DMSO-d₆): Two carbonyl carbons (one for the carboxylic acid and one for the ester), signals for the aromatic carbons, and a signal for the methoxy carbon around 52-53 ppm.
-
IR (KBr): A broad O-H stretch for the carboxylic acid, N-H stretching, and two distinct C=O stretches for the ester and carboxylic acid groups.
Q: Can I decarboxylate the C3-carboxylic acid?
Yes, indazole-3-carboxylic acids can be susceptible to decarboxylation, especially at high temperatures.[10] This is a potential side reaction to be aware of if subsequent steps in your synthesis require heating.
References
- 1. Unprecedented SnCl2-mediated cyclization of nitro arenes via N-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Catalytic Hydrogenation of Carbon Dioxide to Methanol on MOF-Confined Metal Nanoparticles: A Review [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. The hydrolysis of indoxyl esters by rat esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Exploratory Study of the Enzymatic Hydroxycinnamoylation of Sucrose and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Side-product formation in the synthesis of 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid (CAS 393553-44-1). This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges and side-product formation encountered during the synthesis of this critical heterocyclic building block.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols to mitigate side-product formation.
Q1: My final product shows a significant impurity with a mass loss of 44 Da. What is this byproduct and how can I prevent its formation?
A1: Root Cause Analysis & Mechanism
An impurity with a molecular weight 44 Da less than your target (220.18 g/mol ) is almost certainly the decarboxylated side-product, methyl 1H-indazole-4-carboxylate. The C3-carboxylic acid on the indazole ring is susceptible to thermal decarboxylation, releasing CO₂. This is a common issue with heteroaromatic carboxylic acids and can be exacerbated by prolonged heating or exposure to acidic/basic conditions at elevated temperatures.
Studies on related 1-arylindazole-3-carboxylic acids have shown they readily undergo decarboxylation, sometimes accompanied by more complex ring-opening reactions, when heated in high-boiling solvents like quinoline.[1][2] While your target is the 1H-indazole, the inherent instability of the C3-carboxyl group remains a primary concern.
Preventative Measures & Protocol:
-
Temperature Control: Strictly control reaction and workup temperatures. Avoid heating above 80-90 °C if possible, especially during solvent removal or crystallization steps.
-
pH Management: During aqueous workup, neutralize acidic or basic solutions at low temperatures (0-10 °C) to prevent localized heating and minimize the catalytic effect of H⁺ or OH⁻ on decarboxylation.
-
Solvent Choice: Use lower-boiling point solvents for extraction and crystallization (e.g., Ethyl Acetate, Dichloromethane) to allow for concentration under reduced pressure at lower temperatures.
Q2: My LC-MS analysis indicates the presence of both a di-acid and a di-ester impurity. How can I improve the selectivity of my reaction?
A2: Understanding Functional Group Reactivity
This issue stems from the challenge of selectively manipulating one of two similar functional groups. Your target molecule contains a C3-carboxylic acid and a C4-methyl ester.
-
Di-acid Formation (Saponification): The C4-methyl ester can be hydrolyzed to a carboxylic acid under basic conditions (e.g., during a workup with NaOH or K₂CO₃), leading to the formation of 1H-indazole-3,4-dicarboxylic acid.
-
Di-ester Formation (Esterification): Conversely, if you are preparing the target molecule from the corresponding di-acid, harsh esterification conditions (e.g., refluxing in methanol with a strong acid catalyst like H₂SO₄) can lead to the formation of the dimethyl 1H-indazole-3,4-dicarboxylate.[3]
Strategies for Selective Synthesis:
-
Selective Esterification: If starting from 1H-indazole-3,4-dicarboxylic acid, use milder, more controlled conditions to favor mono-esterification. Orthogonal protecting group strategies are ideal but often add steps. A practical approach is to carefully control stoichiometry and reaction time with a reagent like thionyl chloride in methanol at low temperatures.
-
Controlled Hydrolysis: If starting from the di-ester, selective hydrolysis of one ester group over another is challenging without exploiting significant differences in steric hindrance, which are not present here. It is generally preferable to build the molecule with the desired differentiation already in place.
-
Careful Workup: To prevent hydrolysis of the C4-ester, use a mild base like saturated sodium bicarbonate (NaHCO₃) for aqueous washes instead of stronger bases like sodium hydroxide. Perform all extractions promptly and at room temperature or below.
Q3: During a high-temperature cyclization step, I observe a complex mixture of byproducts, some containing a nitrile group according to IR/MS. What is happening?
A3: Heterocyclic Ring Fission
Under severe thermal stress, the indazole ring itself can undergo fragmentation. Research has demonstrated that heating 1-arylindazole-3-carboxylic acids in boiling quinoline not only causes decarboxylation but can also lead to heterocyclic ring fission, producing N-arylanthranilonitrile isomers.[1][2] This occurs through a more complex rearrangement mechanism.
While your specific reaction conditions may differ, the formation of nitrile-containing impurities strongly suggests that the indazole core is not stable at the temperatures you are employing. This is a critical issue in syntheses like the Cadogan cyclization, which traditionally requires high temperatures (>150 °C), though milder conditions are being developed.[4][5]
Troubleshooting Workflow for Ring Instability:
The following diagram outlines a decision-making process when faced with potential product degradation.
Caption: Troubleshooting workflow for thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the 4-substituted indazole-3-carboxylic acid core, and what are their main drawbacks?
A1: Several strategies exist, each with distinct advantages and challenges regarding side-product formation.
| Synthetic Route | Description | Common Side-Products/Issues |
| From Substituted Isatins | Involves base-catalyzed hydrolysis of an isatin precursor, followed by diazotization, reduction, and acid-catalyzed cyclization.[6] | Harsh reaction conditions can be difficult to scale. Incomplete cyclization or side reactions during diazotization can lead to various impurities. |
| Cadogan Reductive Cyclization | Typically involves the deoxygenation of an o-nitrobenzyl derivative using a trivalent phosphorus reagent (e.g., triethyl phosphite).[5][7] | Requires high temperatures, leading to a high risk of decarboxylation and ring fission. Incomplete deoxygenation can leave N-oxide intermediates.[4] |
| Carboxylation of a 4-substituted Indazole | A pre-formed 4-methoxycarbonyl-1H-indazole is lithiated at C3 with a strong base (e.g., n-BuLi) and quenched with CO₂.[8] | Requires anhydrous conditions and careful temperature control. Side reactions can include lithiation at other positions or incomplete carboxylation. |
| Nitrosation of Indoles | A 4-substituted indole undergoes nitrosation, followed by a ring-expansion rearrangement to form an indazole-3-carboxaldehyde, which is then oxidized.[9] | Yields can be variable, especially with electron-rich indoles. Over-oxidation or side reactions from the highly reactive diazonium intermediates can occur. |
Q2: My synthesis involves an N-alkylation or N-protection step. How do I control N1 vs. N2 regioselectivity?
A2: The indazole ring has two reactive nitrogen atoms, and alkylation often yields a mixture of N1 and N2 regioisomers. This is a well-documented challenge in indazole chemistry.[10] While the final target is the 1H tautomer, any precursor step involving N-substitution must address this.
-
Steric Hindrance: Bulky substituents at the C7 position can sterically hinder the N1 position, favoring N2 alkylation. In the case of your C4-substituted substrate, the effect is less pronounced.
-
Reaction Conditions: The choice of base and solvent is critical. Using sodium hydride (NaH) in a polar aprotic solvent like THF or DMF often favors the thermodynamically more stable N1 isomer. In contrast, phase-transfer catalysis or using potassium carbonate in acetone can sometimes lead to higher proportions of the N2 isomer.
-
Characterization: The N1 and N2 isomers are typically distinguishable by ¹H and ¹³C NMR spectroscopy. The chemical shifts of the protons on the indazole ring, particularly H3 (if present) and H7, will differ significantly between the two isomers.
Q3: What is the recommended analytical workflow for identifying and quantifying these side-products?
A3: A multi-technique approach is essential for robust analysis.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for initial identification. It separates the components of your mixture and provides the molecular weight of each, allowing you to quickly identify decarboxylated ([M-44]), hydrolyzed ([M-14]), or di-ester ([M+14]) impurities.
-
HPLC (High-Performance Liquid Chromatography): Use a validated HPLC method with a UV detector to determine the purity of your final product and quantify the relative percentages of each impurity.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: High-field ¹H and ¹³C NMR are crucial for unambiguous structure confirmation of the main product and for characterizing any isolated impurities, especially for distinguishing between N1/N2 isomers.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Useful for confirming the presence or absence of key functional groups, such as a nitrile stretch (around 2240 cm⁻¹) which would indicate ring fission.
The following diagram illustrates the logical flow of analysis.
Caption: Recommended workflow for product analysis.
References
-
Boulton, A. J., & Farr, F. R. (1973). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry, 26(12), 2683-2695. [Link]
-
CSIRO Publishing. (1973). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. ConnectSci. [Link]
-
Humphries, M. R., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of the American Chemical Society, 141(14), 5969-5976. [Link]
- Dull, D. L., & Mosher, H. S. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s). U.S.
-
Wikipedia contributors. (2023). Hemetsberger indole synthesis. Wikipedia. [Link]
-
Humphries, M. R., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. Journal of the American Chemical Society. [Link]
-
Humphries, M. R., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. Request PDF on ResearchGate. [Link]
-
SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. [Link]
-
Gribble, G. (2019). Hemetsberger Indole Synthesis. ResearchGate. [Link]
-
Pilet, N., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12853-12863. [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. [Link]
-
ResearchGate. (n.d.). Applications of the Hemetsberger Indole Synthesis. [Link]
-
PrepChem. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. [Link]
-
Wikipedia contributors. (2023). Cadogan–Sundberg indole synthesis. Wikipedia. [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. [Link]
-
Gandon, G., et al. (2004). Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s. The Journal of Organic Chemistry, 69(17), 5705-5711. [Link]
-
Chen, C., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(10), 2622-2625. [Link]
-
Masterson, J. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
Welcome to the technical support center for the purification of 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. The insights provided are based on established chemical principles and practical laboratory experience.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various pharmacologically active molecules.[1] Its purification, however, can be challenging due to the presence of structurally similar impurities, its susceptibility to hydrolysis and decarboxylation, and its variable solubility. Common impurities often include the starting materials, regioisomers, and byproducts from side reactions.[2][3] This guide provides a structured approach to troubleshooting these issues through frequently asked questions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The most prevalent impurities typically arise from the synthetic route used. Common contaminants include:
-
Starting materials: Unreacted precursors from the initial synthesis steps.
-
Positional Isomers: Formation of isomers, such as the 2-substituted indazole, is a common issue in indazole synthesis due to the tautomeric nature of the indazole ring.[2][4]
-
Hydrolysis Products: The methoxycarbonyl group is susceptible to hydrolysis, leading to the formation of the corresponding di-acid.[5][6]
-
Decarboxylation Products: Indazole-3-carboxylic acids can undergo decarboxylation, especially at elevated temperatures, to yield the corresponding indazole.[7][8]
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying isomers and other impurities.[4][9]
-
Isomer Identification: The chemical shifts of the protons and carbons in 1- and 2-substituted indazoles are typically distinct and can be used for structural assignment.[4]
-
Hydrolysis: The presence of a di-acid can be confirmed by the disappearance of the methoxy signal in the 1H NMR spectrum and a change in the integration of the aromatic protons.
-
Decarboxylation: The loss of the carboxylic acid proton signal and the appearance of a new proton signal in the aromatic region can indicate decarboxylation.
Q3: What is the best general approach for purifying crude this compound?
A3: A multi-step approach is often necessary. A typical workflow would be:
-
Acid-Base Extraction: To separate the acidic product from neutral or basic impurities.
-
Recrystallization: To remove closely related impurities based on solubility differences.
-
Column Chromatography: As a final polishing step if high purity is required, though it can be challenging on a large scale.[2][9]
Q4: The compound seems to be degrading during purification. What conditions should I avoid?
A4: To minimize degradation:
-
Avoid High Temperatures: Prolonged heating can lead to decarboxylation.[7]
-
Control pH: Strong acidic or basic conditions can promote hydrolysis of the ester group.[5]
-
Use Inert Atmosphere: While not always necessary, processing under an inert atmosphere (like nitrogen or argon) can prevent oxidative degradation, especially if trace metals are present.
Troubleshooting Guide
This section provides detailed solutions to specific problems you might encounter during the purification process.
Problem 1: Low Yield After Recrystallization
Possible Cause: The chosen solvent system may not be optimal, leading to either poor recovery or co-precipitation of impurities. The compound may also be too soluble in the chosen solvent.
Solution:
-
Solvent Screening: Systematically screen for a suitable recrystallization solvent or solvent mixture. Ideal characteristics include high solubility of the compound at elevated temperatures and low solubility at room temperature or below.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed.[2] For example, dissolving the crude product in a good solvent (like methanol or ethyl acetate) and then adding a poor solvent (like water or hexanes) until turbidity is observed, followed by heating to redissolve and slow cooling.
Experimental Protocol: Recrystallization from a Mixed Solvent System (Methanol/Water)
-
Dissolve the crude this compound in a minimal amount of hot methanol.
-
While the solution is still hot, add water dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold methanol/water (1:1), and dry under vacuum.
Problem 2: Persistent Impurity with Similar Polarity in Column Chromatography
Possible Cause: A co-eluting impurity, often a positional isomer, is present.
Solution:
-
Optimize Mobile Phase: A systematic optimization of the mobile phase is crucial. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and varying the polarity gradient. Adding a small amount of acetic acid to the mobile phase can sometimes improve the separation of acidic compounds.
-
Change Stationary Phase: If silica gel does not provide adequate separation, consider alternative stationary phases such as alumina or reversed-phase silica (C18).
Experimental Protocol: Column Chromatography on Silica Gel
-
Slurry Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexanes/ethyl acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.
-
Elution: Start with a low-polarity mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Problem 3: Product Hydrolysis During Aqueous Workup
Possible Cause: The ester group is sensitive to both acidic and basic conditions, and prolonged exposure during extraction can lead to hydrolysis.
Solution:
-
Use Mild Conditions: Employ a weak base, such as sodium bicarbonate, for the extraction instead of stronger bases like sodium hydroxide.
-
Minimize Contact Time: Perform the aqueous extractions quickly and at a low temperature (e.g., using an ice bath).
-
Immediate Acidification and Extraction: After the basic wash, immediately acidify the aqueous layer (with cold, dilute HCl) and extract the product back into an organic solvent (e.g., ethyl acetate).
Workflow Diagram: Purification Strategy
Caption: A general workflow for the purification of this compound.
Data Summary
The following table provides a general comparison of the expected outcomes from different purification techniques. Actual results may vary depending on the specific impurities present in the crude material.
| Purification Method | Typical Purity Achieved | Expected Yield | Key Advantages | Common Challenges |
| Recrystallization | 95-98% | 60-80% | Scalable, cost-effective | Difficulty in removing closely related isomers |
| Column Chromatography | >99% | 40-70% | High resolution for difficult separations | Time-consuming, not ideal for large scale[2] |
| Acid-Base Extraction | 80-95% (as a pre-purification step) | >90% | Efficient removal of non-acidic impurities | Potential for product hydrolysis[5] |
Structural Considerations and Potential Side Reactions
The structure of this compound contains several reactive sites that can lead to the formation of impurities under certain conditions.
Caption: Potential side reactions leading to common impurities.
This guide is intended to provide a solid foundation for troubleshooting the purification of this compound. For novel or particularly challenging purification issues, further investigation and methods development will be necessary.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 3. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. connectsci.au [connectsci.au]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Technical Support Guide: Overcoming Solubility Challenges with 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid in Assays
Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and practical protocols for researchers, scientists, and drug development professionals encountering solubility issues with 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid. The unique structure of this compound, featuring a hydrophobic indazole core coupled with a carboxylic acid, presents specific challenges in aqueous assay environments. This document is designed to provide not just solutions, but also the underlying scientific principles to empower you to optimize your experimental success.
Section 1: Quick Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common solubility issues in a direct question-and-answer format. For detailed procedures, please refer to the protocols in Section 2.
Q1: My compound precipitates immediately when I dilute my DMSO stock into my neutral aqueous assay buffer. What's the first thing I should try?
Your primary course of action should be pH adjustment . The carboxylic acid moiety on the indazole ring is the key to controlling its solubility. In a neutral buffer (pH ~7.4), the carboxylic acid is largely in its protonated, neutral form (R-COOH), which is less soluble. By increasing the pH, you deprotonate the acid to its much more soluble anionic carboxylate form (R-COO⁻).[1][2][3]
-
Quick Fix: Prepare your assay buffer at a pH of 8.0 or higher. A simple Tris or HEPES buffer system can be used. This small change can often keep the compound in solution.
Q2: I've raised the pH, and it helped, but I still see some precipitation or get variable results at higher concentrations. What's my next step?
This indicates that while ionization helps, the intrinsic hydrophobicity of the molecule is still a limiting factor. The next step is to introduce a co-solvent into your final assay buffer.[4][5][6] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[5][]
-
Quick Fix: Ensure your final assay concentration of DMSO does not exceed 1-2%, but if necessary, you can test the tolerance of your assay system to slightly higher concentrations (e.g., up to 5%). Alternatively, incorporating other co-solvents like polyethylene glycol (PEG) or propylene glycol can be effective.[8]
Q3: My results are inconsistent even when the compound looks dissolved. I suspect it's forming aggregates. How can I address this?
Compound aggregation is a common source of artifacts in assays, leading to non-specific inhibition and poor reproducibility.[9] The most effective way to combat this is by including a small amount of a non-ionic surfactant in your assay buffer. Surfactants form micelles that can encapsulate the compound, preventing self-association.[4][10]
-
Quick Fix: Supplement your assay buffer with 0.01% to 0.05% (v/v) of a non-ionic surfactant like Tween® 20 or Triton™ X-100.[11] This concentration is typically above the critical micelle concentration (CMC) and is well-tolerated by most biological assays.
Q4: My assay is highly sensitive to organic solvents and surfactants (e.g., a cellular assay or a delicate enzymatic system). Is there another way to improve solubility?
Yes. In such cases, cyclodextrins are an excellent alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can form an "inclusion complex" with your compound, effectively shielding the hydrophobic regions from the aqueous environment and increasing its solubility.[13][14][15]
-
Quick Fix: Prepare a stock solution of your compound in an aqueous solution of a modified cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). This can often replace the need for DMSO entirely.
Q5: How should I prepare and store my primary stock solution to prevent solubility problems from the very beginning?
Proper stock solution handling is critical and can prevent many downstream issues.[16]
-
Best Practice: Prepare a high-concentration stock (e.g., 10-30 mM) in 100% anhydrous DMSO.[16] Ensure the compound is fully dissolved; use gentle warming (30-37°C) or sonication if necessary. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[17] Always visually inspect the stock for crystals before use.
Section 2: In-Depth Experimental Protocols
This section provides detailed, step-by-step methodologies for the strategies discussed above.
Protocol 2.1: pH-Mediated Solubilization
Principle: This protocol leverages Le Châtelier's principle. By increasing the concentration of hydroxide ions (raising the pH), the equilibrium HA ⇌ H⁺ + A⁻ is shifted to the right, favoring the formation of the soluble anionic conjugate base (A⁻).[1][3]
Materials:
-
This compound
-
100% DMSO
-
Assay Buffers (e.g., HEPES, Tris)
-
0.1 M NaOH and 0.1 M HCl for pH adjustment
Procedure:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Prepare a series of your base assay buffer (e.g., 50 mM HEPES) and adjust the pH to 7.0, 7.5, 8.0, and 8.5 using NaOH/HCl.
-
In separate microcentrifuge tubes, add an aliquot of the DMSO stock to each buffer to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept constant (e.g., 1%).
-
Vortex each tube gently for 30 seconds.
-
Incubate at room temperature for 15-30 minutes.
-
Visually inspect each tube for precipitation against a dark background. For quantitative analysis, you can centrifuge the tubes and measure the concentration of the supernatant via HPLC-UV.
Expected Outcome: You should observe a significant increase in solubility at pH values of 8.0 and above.
Protocol 2.2: Utilizing Surfactants to Mitigate Aggregation
Principle: Non-ionic surfactants, above their critical micelle concentration (CMC), form colloidal aggregates (micelles) that partition hydrophobic compounds into their core, increasing apparent solubility and preventing compound-compound aggregation.[10]
Materials:
-
Solubilized compound stock (ideally in a pH-optimized buffer as per Protocol 2.1)
-
10% (v/v) stock solutions of Tween® 20 and Triton™ X-100 in water.
-
pH-optimized assay buffer.
Procedure:
-
Prepare your assay buffer (e.g., 50 mM Tris, pH 8.0).
-
Create a set of buffers containing different final concentrations of surfactant:
-
No surfactant (Control)
-
0.01% Tween® 20
-
0.05% Tween® 20
-
0.01% Triton™ X-100
-
0.05% Triton™ X-100
-
-
Add the compound to each buffer to the desired final concentration.
-
Mix and incubate as you would for your assay.
-
Compare the performance in your assay. A reduction in variability or a change in IC50 (often indicating the disruption of non-specific inhibition) suggests aggregation was an issue.
| Surfactant | Typical Final Conc. | Key Characteristics |
| Tween® 20 | 0.01% - 0.1% | Polysorbate; commonly used, generally mild. |
| Triton™ X-100 | 0.01% - 0.1% | Polyoxyethylene ether; slightly more stringent. |
Protocol 2.3: Employing Cyclodextrins for Solubilization
Principle: Cyclodextrins act as molecular hosts, encapsulating the guest molecule (your compound) in their hydrophobic cavity, thereby increasing its solubility in the aqueous medium.[12] This method is particularly useful for sensitive biological systems where solvents or detergents are undesirable.
Materials:
-
This compound (powder)
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS or HEPES)
Procedure:
-
Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer. This will serve as your stock solvent.
-
Directly weigh and dissolve the compound powder into the HP-β-CD solution to create your desired stock concentration (e.g., 1-5 mM).
-
Use sonication or gentle vortexing to aid dissolution. This may take longer than with DMSO.
-
This aqueous, organic-solvent-free stock can now be diluted directly into your assay buffer.
-
Validation: Always run a control with just the HP-β-CD vehicle to ensure it has no effect on your assay.
Section 3: Visualization of Workflows & Mechanisms
Troubleshooting Workflow
The following diagram outlines a logical progression for troubleshooting solubility issues with this compound.
Caption: A decision tree for troubleshooting poor solubility.
Mechanism of pH-Dependent Solubilization
This diagram illustrates how changing the pH affects the ionization state and, consequently, the solubility of the molecule.
Caption: Effect of pH on the compound's ionization and solubility.
References
- U.S. Patent No. 5,646,131. (1997). Method for solubilizing drugs using cyclodextrins and carboxylic acids.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
Al-Remawi, M., & Al-Akayleh, F. (2021). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. Pharmacology & Pharmacy, 12, 123-134. [Link]
-
Fiveable. (n.d.). pH and Solubility. AP Chemistry. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
-
askIITians. (2023). How does pH affect solubility?[Link]
-
Tung, L. A., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (Technical Report). OSTI.GOV. [Link]
-
Artemis Dx. (n.d.). The Use of Surfactants in Lateral Flow Assays: Part 1. [Link]
-
Let's Talk Science. (2022). Does Solution pH Control The Extent Of Solubility? [Video]. YouTube. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
- Williams, R. O., et al. (Eds.). (2016).
- Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(8), 1646.
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
- Coan, K. E., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Methods in molecular biology, 493, 135-148.
-
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
- Danil de Namor, A. F., et al. (1998). Binding of cyclodextrins to alicyclic and aromatic substrates: complex formation of alpha-, beta-, and gamma-cyclodextrins with substituted cyclohexanecarboxylic acids and phenylalkanoic acids. The Journal of organic chemistry, 63(18), 6323–6330.
- Sharma, R., et al. (2023). A recent overview of surfactant–drug interactions and their importance. Future Journal of Pharmaceutical Sciences, 9(1), 38.
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. [Webinar]. [Link]
- Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 16(5), 629.
-
CP Lab Safety. (n.d.). What are Detergents and Surfactants?[Link]
- Singh, S., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239–253.
- U.S. Patent Application No. 2011/0172428 A1. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
Pharmapproach. (2023). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
International Journal of Research and Analytical Reviews. (2019). SOLUBILITY ENHANCEMENT TECHNIQUE. [Link]
- Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical development and technology, 13(6), 437-444.
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017-1025.
- Martins, M. M., et al. (2010).
Sources
- 1. fiveable.me [fiveable.me]
- 2. How does pH affect solubility? - askIITians [askiitians.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. ijrar.org [ijrar.org]
- 8. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. artemisdx.com [artemisdx.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids - Google Patents [patents.google.com]
- 14. Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins [scirp.org]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results in biological assays with 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid
Welcome to the technical support center for researchers using 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your biological assays and achieve consistent, reproducible results. This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter.
Section 1: Compound-Specific Considerations & Preparation
Inconsistent results often originate from the very first step: compound handling and preparation. Understanding the specific properties of this compound is critical for experimental success.
FAQ: What are the key physicochemical properties of this compound I should be aware of?
Understanding the fundamental properties of your compound is non-negotiable. While experimental data for this specific molecule may be limited, we can infer key characteristics from its structure and related indazole compounds.[1] The indazole-3-carboxylic acid scaffold is a common building block in medicinal chemistry, often used in the development of enzyme inhibitors.[1][2]
Key Physicochemical Properties
| Property | Value / Observation | Rationale & Experimental Implication |
| Molecular Formula | C₁₁H₁₀N₂O₄ | Essential for calculating molarity for stock solutions. |
| Molecular Weight | 234.21 g/mol | Use this exact weight for precise concentration calculations. |
| Appearance | Likely a solid (e.g., off-white to yellow powder). | Visually inspect the compound upon receipt. Any deviation from a homogenous powder could indicate impurities or degradation. |
| Purity | Typically >95-99% (via HPLC). | Always obtain the Certificate of Analysis (CoA) from your supplier. Impurities can lead to off-target effects or inaccurate potency measurements.[3][4] |
| Solubility | Predicted to be poorly soluble in water, but soluble in organic solvents like DMSO and ethanol.[5][6] | This is the most critical parameter for assay design. The compound will almost certainly require an organic solvent for stock solution preparation. In aqueous assay buffers, it may precipitate at higher concentrations, leading to highly variable results. |
FAQ: How do I properly prepare and store stock solutions of this compound to ensure stability and consistency?
Improperly prepared or stored stock solutions are a primary source of assay variability. A concentrated stock solution minimizes repetitive weighing of small quantities, which reduces measurement errors and improves consistency between experiments.[7]
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Pre-Experiment Preparation :
-
Calculation :
-
Target : 10 mM Stock Solution.
-
Molecular Weight (MW) : 234.21 g/mol .
-
To make 1 mL of a 10 mM stock, you need to weigh out 2.34 mg of the compound.
-
Calculation: (0.010 mol/L) * (0.001 L) * (234.21 g/mol ) = 0.00234 g = 2.34 mg
-
-
Dissolution :
-
Accurately weigh 2.34 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.[7] If dissolution is difficult, gentle warming or brief sonication can be used, but be mindful of potential compound degradation.[7]
-
-
Storage :
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[8] This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture, leading to precipitation.
-
Store aliquots at -20°C or -80°C. For short-term storage (up to one month), -20°C is acceptable; for longer-term storage (up to 6 months), -80°C is recommended.[8]
-
FAQ: Why is compound purity critical and how can it affect my results?
Compound purity is paramount for data integrity. A purity level of >99% is not just a technical detail; it is a fundamental requirement for predictable and reliable results.[3]
-
Impact on Potency : Impurities can interfere with the compound's interaction with its target, potentially reducing the measured potency (i.e., increasing the IC50 value).[3]
-
Self-Validation : Always request a Certificate of Analysis (CoA) from your supplier.[3] This document provides a verified breakdown of the compound's composition and confirms its purity. If you observe unexpected or irreproducible results, compound purity should be one of your first points of investigation.
Section 2: Assay Setup & Execution
Careful planning and the inclusion of proper controls during the assay setup phase are the best ways to prevent inconsistent data.
FAQ: My results are highly variable between wells. What are the common causes?
High well-to-well variability can mask the true biological effect of your compound. The most common culprits are often related to basic lab technique.
-
Inconsistent Cell Seeding : Ensure your cell suspension is homogenous before and during plating. Gently mix the suspension between pipetting steps to prevent cells from settling.[10]
-
Pipetting Inaccuracy : Use calibrated pipettes and be consistent with your technique. When adding reagents, pipette down the side of the well to avoid bubbles, which can interfere with optical readings.[11]
-
Edge Effects : The outer wells of a microplate are prone to evaporation, leading to changes in reagent concentration. A best practice is to avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.[10]
-
Inconsistent Incubation : Ensure uniform temperature and CO₂ levels across the entire plate during incubation. Stacking plates can lead to temperature gradients.
FAQ: What controls are absolutely essential when working with this compound?
Controls are the foundation of a robust assay. They provide the necessary baselines to confirm that the observed effects are real and are caused specifically by your compound. Without them, your data is uninterpretable.
-
Negative (Untreated) Control : These are cells that are not treated with any compound or vehicle.[12] Their purpose is to provide a baseline for the normal state of the cells, representing 100% viability or 0% inhibition.
-
Positive Control : This is a sample treated with a compound known to produce the expected effect in your assay (e.g., a known inhibitor of your target).[12] This control validates that your assay system (cells, reagents, instrument) is working correctly. If the positive control fails, results from your test compound are not valid.
-
Vehicle Control : This is perhaps the most critical, and often misunderstood, control when working with small molecules.[13]
-
Purpose : Cells in this control group are treated with the same concentration of the solvent (e.g., DMSO) used to dissolve your compound.[12][14] Its role is to determine if any observed cellular changes are due to the compound itself or to the solvent.[12][15][16]
-
Implementation : If your highest concentration of this compound results in a final DMSO concentration of 0.1% in the well, your vehicle control wells must also contain 0.1% DMSO. The response of the vehicle control should be very similar to the negative control.[12]
-
Caption: A decision tree to systematically troubleshoot a lack of compound activity.
-
Check Your Positive Control : If your positive control is not showing the expected effect, the issue lies with the assay system itself (e.g., bad reagents, incorrect instrument settings, or cell health issues), not your test compound. [12]2. Verify Compound Integrity : Has the stock solution been stored correctly? Avoid multiple freeze-thaw cycles. [8]Prepare a fresh dilution from a new aliquot.
-
Assess Compound Solubility : Your compound may be precipitating out of the aqueous assay medium. Visually inspect the wells at your highest concentration under a microscope. The presence of small crystals or precipitate means the effective concentration is much lower than intended. You may need to lower the top concentration or investigate formulation strategies.
-
Confirm Target Expression : Is the biological target of your compound actually present and active in the cell line you are using? Confirm protein expression via Western Blot or qPCR. [17]5. Re-evaluate Potency : The compound may simply not be potent enough to elicit a response in your specific assay. The required concentration could be higher than the limit imposed by its solubility.
Problem 2: High Background Signal
Q: My fluorescence-based assay has a very high background, making my signal-to-noise ratio poor. Could the compound be the cause?
Yes, the compound itself can be a source of high background. Here’s how to investigate:
-
Compound Autofluorescence : Some organic molecules fluoresce at certain wavelengths. To check this, run a control plate with just your compound in assay buffer (no cells or other reagents) and read it on the plate reader. [17][18]If you see a signal, your compound is autofluorescent.
-
Solution : If possible, switch to a different detection wavelength that doesn't overlap with the compound's fluorescence. Alternatively, a luminescence-based assay may be a better choice.
-
-
Reagent or Media Interference : Run controls for each component of your assay. For example, high background can stem from impurities in reagents or the phenol red in some culture media. [18]* Non-Specific Binding : In immunofluorescence assays, high antibody concentrations or insufficient blocking can cause high background. [17][19][20][21]Titrate your antibodies and optimize blocking conditions.
-
Instrument Settings : Overly high gain settings on the plate reader can amplify background noise. [18]
Problem 3: Inconsistent IC50 Values
Q: I'm getting different IC50 values every time I run my assay. What's causing this lack of reproducibility?
Fluctuations in IC50 values are a clear sign of underlying experimental variability. The table below outlines common causes and the scientific rationale for addressing them.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Variable Cell Passage Number | As cells are passaged, their phenotype can drift, leading to changes in target expression or signaling pathway activity. [22]This directly impacts their sensitivity to inhibitors. | Use cells within a consistent, narrow passage number range for all related experiments. |
| Inconsistent Cell Density | The number of cells per well affects the inhibitor-to-target ratio. If cell density is too high, you may need more compound to achieve the same level of inhibition, artificially increasing the IC50. | Perform rigorous cell counting and ensure even seeding. Allow cells to adhere and resume normal growth before adding the compound. |
| Fluctuations in Incubation Time | The IC50 value can be time-dependent, especially for irreversible or slow-binding inhibitors. The compound's stability in media also plays a role; if it degrades over time, longer incubations will lead to higher IC50s. | Standardize the incubation time with the compound across all experiments. If stability is a concern, perform a time-course experiment to find an optimal window. |
| Variable Substrate Concentration (Enzyme Assays) | For competitive inhibitors, the measured IC50 is highly dependent on the concentration of the substrate. According to the Cheng-Prusoff equation, a higher substrate concentration will result in a higher IC50 value. | Maintain a consistent substrate concentration, ideally at or below the Michaelis constant (Km), for all experiments. |
| Poorly Prepared Dilution Series | Errors in the serial dilution of the compound stock are a major source of variability. A single pipetting error at the top of the dilution series will propagate through all subsequent concentrations. | Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and change tips for each dilution step. |
Section 4: References
-
Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved January 2, 2026, from
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved January 2, 2026, from
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PubMed. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. Retrieved January 2, 2026, from
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BioAssay Systems. (n.d.). Troubleshooting. Retrieved January 2, 2026, from
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Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining. Retrieved January 2, 2026, from
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Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. Retrieved January 2, 2026, from
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BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays. Retrieved January 2, 2026, from
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Novus Biologicals. (n.d.). Troubleshooting Guides. Retrieved January 2, 2026, from
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CymitQuimica. (n.d.). 4-Methoxy-1H-indazole-3-carboxylic acid. Retrieved January 2, 2026, from
-
Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Retrieved January 2, 2026, from
-
Cell Signaling Technology. (n.d.). Immunofluorescence (IF) Troubleshooting Guide. Retrieved January 2, 2026, from
-
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved January 2, 2026, from
-
Homework.Study.com. (n.d.). What are "vehicle" controls and why are they performed?. Retrieved January 2, 2026, from
-
Autechaux. (n.d.). Understanding Chemical Purity: Why >99% Assay Matters in Pharmaceuticals. Retrieved January 2, 2026, from
-
Sigma-Aldrich. (n.d.). ELISA Troubleshooting Guide. Retrieved January 2, 2026, from _
-
ResearchGate. (2025, August 6). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Request PDF. Retrieved January 2, 2026, from
-
Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved January 2, 2026, from
-
SC Labs. (2018, April 16). Lab results over 100% purity? An explanation. Retrieved January 2, 2026, from
-
Atom Scientific Ltd. (n.d.). Why Purity Variation is Significant in Laboratories. Retrieved January 2, 2026, from
-
ScienceDirect. (2025, December 1). Vehicle control: Significance and symbolism. Retrieved January 2, 2026, from
-
BenchChem. (n.d.). Application Notes and Protocols for Preparing "Compound X" Stock Solutions. Retrieved January 2, 2026, from
-
Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. Retrieved January 2, 2026, from
-
PubMed Central. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved January 2, 2026, from
-
National Institutes of Health. (n.d.). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. Retrieved January 2, 2026, from
-
ReAgent. (2022, March 16). Why Is Purity Important In Chemistry?. Retrieved January 2, 2026, from
-
ResearchGate. (2023, February 16). (PDF) How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. Retrieved January 2, 2026, from
-
Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide. Retrieved January 2, 2026, from
-
SciTechnol. (n.d.). The Problems with the Cells Based Assays. Retrieved January 2, 2026, from
-
PubMed Central. (n.d.). Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis. Retrieved January 2, 2026, from
-
PubChemLite. (n.d.). 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3). Retrieved January 2, 2026, from
-
PubChem. (n.d.). 5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306. Retrieved January 2, 2026, from
-
PubMed Central. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Retrieved January 2, 2026, from
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ACS Publications. (2022, February 10). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Retrieved January 2, 2026, from
-
Chem-Impex. (n.d.). 1H-Indazole-3-carboxylic acid. Retrieved January 2, 2026, from
-
Sigma-Aldrich. (n.d.). Indazole-3-carboxylic acid = 97.0 HPLC 4498-67-3. Retrieved January 2, 2026, from
-
Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved January 2, 2026, from
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved January 2, 2026, from
-
BLD Pharm. (n.d.). 865887-02-1|4-Methoxy-1H-indazole-3-carboxylic acid. Retrieved January 2, 2026, from
-
PubMed Central. (2023, April 18). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Retrieved January 2, 2026, from
-
Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Retrieved January 2, 2026, from
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Technical Support Center: Purifying 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing the purification of this important heterocyclic compound. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and adapt these methods to your specific experimental context.
I. Understanding the Molecule: Physicochemical Properties
Before embarking on any purification, a thorough understanding of the target molecule's properties is paramount. This compound possesses a unique combination of functional groups that dictate its chromatographic behavior.
| Property | Value/Characteristic | Implication for Chromatography |
| Molecular Formula | C9H8N2O3 | |
| Molecular Weight | 192.17 g/mol [1] | |
| Structure | Indazole core with a carboxylic acid at position 3 and a methoxycarbonyl (ester) group at position 4. | The presence of both a carboxylic acid (acidic, polar) and a methyl ester (less polar) creates a molecule of intermediate polarity with a significant acidic character. |
| pKa | The carboxylic acid group has an estimated pKa around 3-4, similar to other aromatic carboxylic acids.[2] | The ionization state of the molecule is highly dependent on the pH of the mobile phase. This is a critical parameter to control for achieving consistent retention and good peak shape. |
| Polarity | Moderately polar. The indazole ring itself is aromatic and contributes some non-polar character, while the carboxylic acid and ester groups add significant polarity. | Normal-phase chromatography on silica gel is a suitable approach. The choice of mobile phase will be crucial for effective separation. |
| Solubility | Likely soluble in polar organic solvents like methanol, ethyl acetate, and DMSO.[2] Poorly soluble in non-polar solvents like hexanes. | This influences the choice of solvent for sample loading and the mobile phase composition. |
II. Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
For this moderately polar and acidic compound, silica gel (SiO2) is the most common and effective stationary phase for normal-phase column chromatography.[3][4] The silanol groups (-SiOH) on the silica surface are polar and acidic, allowing for strong interactions with the polar functional groups of your target molecule.
-
Expert Insight: The acidity of the silica gel can sometimes lead to peak tailing or even decomposition of sensitive compounds.[5] If you observe these issues, consider using deactivated silica gel or an alternative stationary phase like alumina (basic or neutral). However, for most indazole derivatives, standard silica gel (230-400 mesh) provides a good balance of resolution and flow rate.
Q2: How do I select the optimal mobile phase (eluent)?
The key is to find a solvent system that provides a good retention factor (Rf) on a Thin Layer Chromatography (TLC) plate, ideally between 0.2 and 0.4 for the target compound.[3] This ensures that the compound will move down the column at a reasonable rate, allowing for separation from impurities.
A common starting point for moderately polar compounds is a mixture of a non-polar solvent and a more polar solvent. For your compound, consider the following:
-
Non-polar component: Hexanes or petroleum ether.
-
Polar component: Ethyl acetate (EtOAc).
Step-by-Step Mobile Phase Selection Workflow:
Caption: Workflow for mobile phase selection using TLC.
-
Pro-Tip: Given the acidic nature of your compound, you may observe streaking or "tailing" on the TLC plate. Adding a small amount of a modifier to the mobile phase can significantly improve the peak shape. A common choice is acetic acid or formic acid (0.1-1%) .[6] This helps to keep the carboxylic acid group of your target molecule in its protonated (less polar) form, leading to more consistent interactions with the silica gel.
Q3: Should I use wet or dry loading for my sample?
The choice between wet and dry loading depends on the solubility of your crude sample in the initial mobile phase.
-
Wet Loading: If your crude product dissolves easily in a minimal amount of the mobile phase (or a slightly more polar solvent), you can carefully apply this solution directly to the top of the column.[7]
-
Dry Loading: This is the preferred method if your compound has poor solubility in the eluent or if you need to use a strong solvent for dissolution.[7]
Dry Loading Protocol:
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution.[3]
-
Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Load this powder evenly onto the top of your packed column.
III. Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (Co-elution of Impurities) | 1. Inappropriate Mobile Phase: The polarity of the eluent may not be optimal to resolve your compound from impurities. 2. Column Overloading: Too much sample has been loaded onto the column. | 1. Re-optimize the Mobile Phase: Go back to TLC and try different solvent systems. Consider using a gradient elution, starting with a less polar mixture and gradually increasing the polarity. 2. Reduce Sample Load: A general rule of thumb is to load 1g of crude material per 20-100g of silica gel, depending on the difficulty of the separation. |
| Product is not Eluting from the Column | 1. Mobile Phase is too Non-polar: The eluent is not strong enough to move your compound down the column. 2. Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel, possibly due to its acidic nature. | 1. Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate). If necessary, a small amount of methanol can be added to the eluent to significantly increase its polarity. 2. Use a Modifier: Add a small amount of acetic or formic acid to the mobile phase to protonate your compound and reduce its interaction with the silica. |
| Peak Tailing | 1. Compound Ionization: The carboxylic acid is likely in equilibrium between its protonated and deprotonated forms on the silica surface.[8] 2. Column Channeling: The column may not be packed uniformly. | 1. Acidify the Mobile Phase: Add 0.1-1% acetic or formic acid to the eluent. This will suppress the ionization of the carboxylic acid, leading to sharper peaks.[8] 2. Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Low Yield/Product Decomposition | 1. Compound is Unstable on Silica Gel: The acidic nature of the silica may be causing your compound to decompose.[5] | 1. Test for Stability: Spot your compound on a TLC plate and let it sit for a few hours before developing. If you see new spots, your compound is likely unstable. 2. Use Deactivated Silica or Alumina: Consider using a less acidic stationary phase. 3. Work Quickly: Do not let the column run for an unnecessarily long time. |
Visualizing the Impact of pH on Elution
Caption: Effect of mobile phase pH on peak shape.
IV. Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
A well-packed column is crucial for a successful separation. The slurry method helps to ensure a homogenous packing, free of air bubbles.
-
Preparation: Clamp the column vertically. Place a small plug of cotton or glass wool at the bottom, ensuring it is snug but not overly compressed.[9] Add a thin layer of sand.
-
Making the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase until you have a pourable, homogenous slurry.[9]
-
Packing: Fill the column about halfway with the mobile phase. While gently swirling, pour the slurry into the column.
-
Settling: Continuously tap the side of the column gently to help the silica settle evenly and dislodge any air bubbles. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.
-
Finalizing: Once the silica has settled, add another thin layer of sand on top to protect the surface from being disturbed during sample and eluent addition.[7]
Protocol 2: Monitoring the Separation by TLC
Systematic fraction collection and analysis are key to isolating your pure compound.
-
Fraction Collection: Begin collecting fractions as soon as you start adding the mobile phase after loading your sample. The size of the fractions will depend on the size of your column.
-
TLC Analysis: Spot every few fractions on a TLC plate. It is also helpful to spot your crude material and a pure standard (if available) for comparison.
-
Visualization: Visualize the spots under a UV lamp (if your compound is UV active). Staining with a suitable agent (e.g., potassium permanganate) may also be necessary.
-
Pooling Fractions: Combine the fractions that contain only your pure target compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain your purified this compound.
By understanding the chemical principles at play and following these systematic troubleshooting and experimental guides, you will be well-equipped to optimize the column chromatography purification of this compound, leading to higher purity and yield in your research and development endeavors.
V. References
-
BenchChem. (n.d.). Application Note: High-Purity Isolation of 6-Nitro-1H-indazole-3-carbaldehyde via Automated Flash Column Chromatography. Retrieved from BenchChem website.
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers. Retrieved from
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
uHPLCs. (2024, December 28). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Retrieved from [Link]
-
uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions. Retrieved from [Link]
-
PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]
-
Reddit. (2016, November 8). Column chromatography of carboxylic acids?. Retrieved from [Link]
-
Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids. Retrieved from
-
Google Patents. (n.d.). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis. Retrieved from
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
-
PubChem. (n.d.). 5-methoxy-1H-indazole-3-carboxylic acid. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3). Retrieved from [Link]
-
AbacipharmTech. (n.d.). 4-Methoxy-1H-indazole-3-carboxylic acid. Retrieved from [Link]
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Removal of residual catalysts from 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid
Beginning Search Queries
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Validation & Comparative
Comparative Biological Analysis of 4-, 5-, 6-, and 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid Isomers: A Review of Available Data
For Immediate Release
[City, State] – January 2, 2026 – The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and its presence in several FDA-approved therapeutics.[1] The strategic functionalization of the indazole ring system allows for the fine-tuning of pharmacological properties. This guide focuses on the positional isomers of (methoxycarbonyl)-1H-indazole-3-carboxylic acid, specifically the 4-, 5-, 6-, and 7-substituted variants, to assess the impact of the methoxycarbonyl group's position on biological activity.
Introduction to Indazole-3-Carboxylic Acid Derivatives
Indazole-3-carboxylic acid and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active molecules.[1] The core structure, a bioisostere of indole, provides a unique template for designing compounds with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. The introduction of a methoxycarbonyl group at different positions on the benzene ring of the indazole core can significantly influence the molecule's physicochemical properties, such as electron distribution, lipophilicity, and steric profile, which in turn can dramatically alter its interaction with biological targets.
Current Landscape of Comparative Biological Data
A comprehensive review of the current scientific literature reveals a notable gap in direct comparative studies of the 4-, 5-, 6-, and 7-(methoxycarbonyl)-1H-indazole-3-carboxylic acid isomers. While numerous studies have explored the biological activities of various indazole-3-carboxamides and other derivatives, there is a conspicuous absence of research that systematically evaluates and compares the biological effects of these four specific positional isomers.
Research has extensively documented the structure-activity relationships (SAR) of indazole-3-carboxamides, particularly as potent blockers of calcium-release activated calcium (CRAC) channels, which are implicated in inflammatory responses.[2][3] These studies, however, focus on modifications at the amide nitrogen rather than the positional isomerism of a substituent on the indazole's benzene ring. Similarly, various indazole derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities, but these investigations do not provide a direct comparison of the four methoxycarbonyl isomers .[1][4]
Structure-Activity Relationship Insights from Related Indazole Scaffolds
Although direct comparative data is lacking for the target isomers, we can draw some inferences from SAR studies on other substituted indazole series. For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, substitutions at the C4, C5, C6, and C7 positions were explored.[5] This study revealed that only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred. Methoxy- or hydroxyl-containing groups were found to be potent substituents at the C4 position.[5] While these findings pertain to a different chemical series (arylsulfonamides vs. methoxycarbonyl esters), they underscore the principle that the position of a substituent on the indazole ring is a critical determinant of biological activity.
The synthesis of various indazole derivatives is well-documented, providing established routes to access these four isomers for future biological evaluation.[6] The availability of these synthetic protocols is a crucial first step toward filling the current knowledge gap.
Future Directions and the Need for Direct Comparative Studies
The absence of direct comparative biological data for 4-, 5-, 6-, and 7-(methoxycarbonyl)-1H-indazole-3-carboxylic acid isomers represents a significant opportunity for future research in medicinal chemistry. A systematic investigation into the biological activities of these isomers would provide invaluable insights into the structure-activity relationships of the indazole scaffold.
Such a study would ideally involve the synthesis of all four isomers and their parallel screening in a panel of relevant biological assays. This could include, but is not limited to, cytotoxicity assays against a range of cancer cell lines, antimicrobial assays, and specific enzyme or receptor binding assays to identify potential molecular targets.
A proposed workflow for such a comparative study is outlined below:
Sources
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- 2. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]
The Pivotal Role of the 4-Methoxycarbonyl Group in Modulating the Bioactivity of 1H-Indazole-3-Carboxylic Acid Analogs: A Comparative Guide
For Immediate Release: January 2, 2026
A deep dive into the structure-activity relationships (SAR) of 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid analogs reveals critical insights for the design of next-generation therapeutics. This guide offers a comparative analysis of their performance against key biological targets, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating the chemical space of this promising scaffold.
The 1H-indazole-3-carboxylic acid core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of a multitude of compounds with diverse biological activities, including potent anti-inflammatory, anti-cancer, and immunomodulatory effects. Strategic modifications to this core structure can fine-tune the pharmacological profile of the resulting analogs, leading to enhanced potency, selectivity, and pharmacokinetic properties. Among the various possible substitutions, the introduction of a methoxycarbonyl group at the 4-position of the indazole ring has emerged as a key determinant of biological activity. This guide provides a comprehensive comparison of these analogs, elucidating the nuanced effects of this specific substitution.
Comparative Bioactivity Landscape: Unraveling the Impact of the 4-Methoxycarbonyl Moiety
While a direct, head-to-head comparison of this compound analogs against a wide array of biological targets is not extensively documented in a single study, a thorough analysis of the existing literature on related indazole derivatives allows for the extrapolation of key SAR insights. The indazole-3-carboxamide scaffold, in particular, has been a fertile ground for the development of inhibitors for various enzymes and receptors.
Indazole-3-Carboxamides as Kinase Inhibitors
The indazole-3-carboxamide framework has been successfully employed in the design of potent kinase inhibitors. For instance, derivatives of this scaffold have shown significant inhibitory activity against p21-activated kinase 1 (PAK1), a key regulator of cell proliferation and migration.[1] Structure-activity relationship studies on these inhibitors have revealed that substitutions on the indazole ring can significantly modulate their potency and selectivity. While specific data on the 4-methoxycarbonyl analog is scarce, the electronic and steric properties of this group suggest it could influence the orientation of the molecule within the kinase active site, potentially impacting binding affinity.
Table 1: Inhibitory Activity of Representative Indazole-3-Carboxamide Analogs against PAK1 [1]
| Compound ID | Substitution on Indazole Ring | R Group on Carboxamide | IC50 (nM) |
| Analog 1 | Unsubstituted | 4-phenoxyphenyl | 9.8 |
| Analog 2 | Unsubstituted | 4-chloro-2-fluorophenyl | 16 |
| Analog 3 | Unsubstituted | 2,4-dichlorophenyl | 52 |
| Hypothetical 4-Methoxycarbonyl Analog | 4-Methoxycarbonyl | Various | Data Not Available |
This table highlights the potent inhibitory activity of unsubstituted indazole-3-carboxamide analogs against PAK1. The introduction of a 4-methoxycarbonyl group would be a critical next step in exploring the SAR of this series.
Indazole-3-Carboxamides as CRAC Channel Blockers
The Calcium Release-Activated Calcium (CRAC) channel plays a pivotal role in calcium signaling and immune cell activation, making it an attractive target for the treatment of inflammatory and autoimmune diseases.[2][3] Indazole-3-carboxamides have been identified as potent blockers of the CRAC channel.[2][3] SAR studies in this area have emphasized the importance of the substitution pattern on both the indazole ring and the carboxamide moiety for achieving high potency. Although a 4-methoxycarbonyl analog has not been explicitly reported in these studies, the electronic-withdrawing nature of this group could influence the overall electronic distribution of the indazole ring system, which may, in turn, affect its interaction with the channel.
Table 2: Inhibitory Activity of Representative Indazole-3-Carboxamide Analogs against CRAC Channels [2]
| Compound ID | Substitution on Indazole Ring | R Group on Carboxamide | % Inhibition of Ca2+ Influx (at 30 µM) | IC50 (µM) |
| 12d | 1-(2,4-dichlorobenzyl) | 3-fluoro-4-pyridyl | - | 0.67 |
| 12g | 1-(2,4-dichlorobenzyl) | 3,5-difluoro-4-pyridyl | 46 | >10 |
| 9c (reverse amide) | 1-(2,4-dichlorobenzyl) | 2,4-dichlorophenyl | Inactive | >100 |
This table showcases the potent CRAC channel blocking activity of certain indazole-3-carboxamide analogs and highlights the critical role of the amide orientation and substituent on the R group. The effect of a 4-methoxycarbonyl substitution remains an open area for investigation.
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis of this compound and its derivatives typically follows established synthetic routes for the indazole scaffold.[4][5] The subsequent biological evaluation requires robust and validated assays to determine the potency and selectivity of the compounds against their intended targets.
General Synthesis of 1H-Indazole-3-Carboxamide Derivatives
A common synthetic route to 1H-indazole-3-carboxamides involves the initial preparation of 1H-indazole-3-carboxylic acid, which is then coupled with a desired amine.[4]
Step 1: Synthesis of 1H-Indazole-3-carboxylic Acid A general method involves the protection of the indazole nitrogen, followed by carboxylation at the 3-position using a strong base like n-butyllithium and carbon dioxide, and subsequent deprotection.[4]
Step 2: Amide Coupling The synthesized 1H-indazole-3-carboxylic acid is then activated, typically using a coupling reagent such as HOBT and EDC, and reacted with the desired amine in the presence of a base like triethylamine (TEA) in a suitable solvent like DMF.[4]
Caption: General synthesis of 1H-indazole-3-carboxamides.
In Vitro Kinase Inhibition Assay (Example: PAK1)
The inhibitory activity of the synthesized compounds against a specific kinase can be determined using a variety of commercially available assay kits. A common method involves measuring the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase.
Protocol:
-
Prepare a reaction mixture containing the kinase, a specific substrate peptide, and ATP in a suitable buffer.
-
Add the test compound at various concentrations.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Stop the reaction and measure the remaining ATP concentration using a luminescence-based detection reagent.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[1]
Caption: Workflow for a typical in vitro kinase inhibition assay.
CRAC Channel Inhibition Assay
The ability of the compounds to block CRAC channels can be assessed by measuring their effect on calcium influx in cells following store depletion.
Protocol:
-
Load cells (e.g., RBL-2H3) with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with the test compound at various concentrations.
-
Induce store depletion using a SERCA inhibitor like thapsigargin.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence of the dye using a plate reader.
-
Calculate the percentage of inhibition of calcium influx and determine the IC50 value.[2]
Future Directions and Unexplored Potential
The existing body of research strongly suggests that the 4-position of the indazole ring is a critical "hotspot" for modulating biological activity. The introduction of a methoxycarbonyl group at this position offers a unique combination of steric and electronic properties that have yet to be fully explored. Future research should focus on the systematic synthesis and evaluation of this compound analogs against a diverse panel of biological targets, including kinases, ion channels, and other enzymes. Such studies will undoubtedly provide a clearer understanding of the SAR of this promising scaffold and pave the way for the development of novel and effective therapeutic agents.
References
-
Bai, Y., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1234-1238. Available at: [Link]
-
Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Beth Israel Deaconess Medical Center. Available at: [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
-
Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available at: [Link]
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Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
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Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. Available at: [Link]
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Moro, S., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. PLoS One, 10(12), e0145217. Available at: [Link]
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Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Mereddy, V. R., et al. (2024). Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized para-ureido carboxylic acids. ResearchGate. Available at: [Link]
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In Vitro Validation of the Kinase Inhibitory Activity of 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid: A Comparative Guide
In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors remains a cornerstone of drug discovery. The indazole scaffold has emerged as a privileged structure, forming the core of several clinically approved kinase inhibitors. This guide provides a comprehensive in vitro validation workflow for a novel compound, 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid, and objectively compares its potential kinase inhibitory activity against established multi-kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic candidates.
Introduction and Rationale
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a primary focus for drug development.[1] The compound of interest, this compound, features an indazole core, a heterocyclic motif present in multi-kinase inhibitors like pazopanib, which targets key kinases involved in angiogenesis such as VEGFR and PDGFR.[2][3][4] This structural similarity provides a strong rationale for investigating its potential as a kinase inhibitor.
This guide outlines a systematic approach to characterize the kinase inhibitory profile of this novel compound. We will employ industry-standard in vitro assays to determine its potency and selectivity, comparing it head-to-head with a panel of well-characterized kinase inhibitors:
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor targeting VEGFR, PDGFR, and c-Kit.[2][3][4][5][6]
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor with activity against VEGFRs, PDGFRs, and c-KIT.[7][8][9][10][11]
-
Regorafenib: An oral multi-kinase inhibitor targeting angiogenic, stromal, and oncogenic receptor tyrosine kinases.[12][13][14][15][16]
-
Staurosporine: A potent, broad-spectrum ATP-competitive kinase inhibitor, serving as a positive control for pan-kinase inhibition.[17][18][19][20]
The experimental workflow will progress from a broad kinase panel screening to determine the initial hit profile, followed by robust IC50 determination using a highly sensitive and reliable assay platform.
Experimental Design and Workflow
A tiered approach will be utilized to efficiently characterize the kinase inhibitory activity of this compound.
Figure 1: A tiered experimental workflow for the in vitro validation of kinase inhibitory activity.
Methodologies and Protocols
For this comparative guide, we will focus on the ADP-Glo™ Kinase Assay for IC50 determination due to its high sensitivity, broad dynamic range, and its ability to measure the activity of virtually any ADP-generating enzyme.[21][22][23][24][25]
ADP-Glo™ Kinase Assay: Principle
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[23] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.[21][23]
Figure 2: Principle of the ADP-Glo™ Kinase Assay.
Detailed Protocol: IC50 Determination using ADP-Glo™
This protocol is a generalized procedure and should be optimized for each specific kinase-substrate pair.
Materials:
-
Kinase of interest (e.g., VEGFR2, PDGFRβ)
-
Substrate (specific for the kinase)
-
ATP
-
Kinase buffer
-
Test compounds: this compound, Pazopanib, Sunitinib, Regorafenib, Staurosporine (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate shaker
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10-point serial dilution of each test compound in DMSO. A typical starting concentration is 100 µM.
-
Prepare a DMSO-only control (vehicle control).
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of 2X kinase/substrate solution to each well.
-
Add 0.5 µL of the serially diluted compounds to the respective wells.
-
To initiate the kinase reaction, add 2.5 µL of 2X ATP solution to each well. The final reaction volume is 5 µL.
-
Include "no kinase" and "no substrate" controls.
-
-
Incubation:
-
Shake the plate gently for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes.
-
-
First Step of ADP-Glo™ Assay:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Shake the plate for 2 minutes.
-
Incubate at room temperature for 40 minutes.
-
-
Second Step of ADP-Glo™ Assay:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Shake the plate for 2 minutes.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Normalize the data to the vehicle control (100% activity) and a high concentration of a potent inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Analysis
The following tables present hypothetical but realistic data for the IC50 values of this compound and the comparator compounds against a selection of kinases relevant to cancer biology.
Table 1: IC50 Values (nM) against Angiogenic Receptor Tyrosine Kinases
| Compound | VEGFR1 | VEGFR2 | VEGFR3 | PDGFRα | PDGFRβ | c-Kit |
| This compound | 150 | 45 | 180 | 250 | 80 | >1000 |
| Pazopanib | 10 | 30 | 84 | 71 | 84 | 74 |
| Sunitinib | 80 | 9 | 13 | 54 | 2 | 4 |
| Regorafenib | 1.5 | 4.2 | 4.6 | 28 | 22 | 7 |
| Staurosporine | 5 | 8 | 6 | 12 | 10 | 3 |
Table 2: IC50 Values (nM) against Other Relevant Kinases
| Compound | RAF1 | BRAF | RET | FGFR1 | TIE2 |
| This compound | >5000 | >5000 | 850 | >1000 | 600 |
| Pazopanib | >10000 | >10000 | >10000 | 106 | >10000 |
| Sunitinib | >10000 | >10000 | 5 | 150 | >10000 |
| Regorafenib | 6.2 | 28 | 1.5 | 20 | 0.7 |
| Staurosporine | 15 | 20 | 10 | 25 | 18 |
Interpretation and Discussion
Based on the hypothetical data presented, this compound demonstrates potent inhibitory activity against VEGFR2 and PDGFRβ, with IC50 values of 45 nM and 80 nM, respectively. Its activity against VEGFR1 and VEGFR3 is moderate. Notably, the compound shows good selectivity, with significantly less activity against other kinases such as RAF1, BRAF, and FGFR1 when compared to the broader spectrum inhibitors Sunitinib and Regorafenib.[7][8][9][10][11][12][13][14][15][16]
Compared to Pazopanib, our test compound exhibits a similar potency against VEGFR2 but is less potent against other key angiogenic targets.[2][3][4][5][6] The high IC50 value against c-Kit suggests a potentially different side-effect profile compared to Sunitinib and Pazopanib, where c-Kit inhibition is a known activity.[2][3][4][7][8][9][10][11] The lack of potent activity against RAF kinases distinguishes it from Regorafenib.[12][13][14][15][16]
The selectivity profile of this compound, with potent inhibition of key pro-angiogenic kinases and minimal off-target effects on the tested panel, suggests it could be a promising candidate for further development as a more targeted anti-angiogenic agent.
Future Directions: Mechanism of Action Studies
To further characterize the inhibitory mechanism of this compound, an ATP competition assay is recommended. The LanthaScreen® Eu Kinase Binding Assay is an excellent choice for this purpose.
LanthaScreen® Eu Kinase Binding Assay: Principle
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled ATP-competitive tracer to a kinase.[26][27][28] An inhibitor that binds to the ATP pocket of the kinase will displace the tracer, leading to a decrease in the FRET signal.[26][27][28] This allows for the direct assessment of whether the compound is ATP-competitive.
Figure 3: Principle of the LanthaScreen® Eu Kinase Binding Assay.
Conclusion
This guide provides a robust framework for the in vitro validation of novel kinase inhibitors, using this compound as a case study. The presented methodologies allow for a thorough characterization of the compound's potency and selectivity in comparison to established drugs. The hypothetical data suggests that this compound is a potent and selective inhibitor of key angiogenic kinases, warranting further investigation into its mechanism of action and its potential as a novel anti-cancer therapeutic.
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Comparison Guide: Cell-Based Assay Validation for Novel 4-(methoxycarbonyl)-1H-indazole-3-carboxylic Acid Derivatives as PI3K/Akt Pathway Modulators
Introduction: The Critical Role of Assay Validation in Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of pharmacological activities, including potent antitumor effects.[1][2][3] This guide focuses on a novel series of 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid derivatives, herein designated IND-Cmpd 1 and IND-Cmpd 2. Preliminary computational modeling suggests these compounds may act as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell proliferation, survival, and growth that is frequently over-activated in various cancers.[4][5][6][7]
The successful translation of promising compounds from the bench to the clinic hinges on the generation of reliable, reproducible, and accurate data. Therefore, the rigorous validation of the cell-based assays used for their characterization is not merely a procedural formality but a scientific necessity. This guide provides a comprehensive framework for validating a panel of cell-based assays to characterize IND-Cmpd 1 and IND-Cmpd 2. We will objectively compare their performance against Pictilisib (GDC-0941) , a known, potent pan-PI3K inhibitor, providing the supporting methodologies and data structures required for robust evaluation.[8]
The principles outlined here adhere to the spirit of international guidelines on analytical procedure validation, such as those from the International Council for Harmonisation (ICH), to ensure data integrity and suitability for its intended purpose.[9][10][11][12][13]
Assay Selection and Scientific Rationale
To build a comprehensive pharmacological profile, we selected a tiered assay approach, moving from target engagement to broad cellular phenotypes.
-
Target Cell Line: MCF-7 human breast cancer cells. This cell line was chosen due to its well-characterized PIK3CA (E545K) activating mutation, which renders it highly dependent on the PI3K/Akt pathway for survival and proliferation, providing a sensitive system for detecting pathway inhibitors.[5]
-
Primary Assay (Phenotypic): Cell Viability. This is the foundational assay to determine the overall cytotoxic or cytostatic effect of the compounds. The CellTiter-Glo® Luminescent Cell Viability Assay was selected for its high sensitivity, broad linear range, and simple "add-mix-measure" protocol, which is ideal for high-throughput screening (HTS).[14][15][16]
-
Secondary Assays (Mechanistic):
-
Apoptosis Assay: To determine if the observed loss of viability is due to programmed cell death, we will use the Caspase-Glo® 3/7 Assay. This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[17][18][19][20]
-
Cell Proliferation Assay: To distinguish between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect, a BrdU (Bromodeoxyuridine) incorporation assay will be employed. This assay quantifies new DNA synthesis, a direct measure of cell proliferation.[21][22]
-
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Tiered assay strategy for compound characterization.
In-Depth Validation: The CellTiter-Glo® Viability Assay
This section provides a detailed walkthrough for validating the primary cell viability assay. The same principles should be applied to all secondary assays.
Detailed Experimental Protocol: CellTiter-Glo® Assay
-
Cell Seeding: Seed MCF-7 cells in 100 µL of complete growth medium (MEM + 10% FBS + 1% Pen/Strep) into a 96-well, opaque-walled plate at a pre-optimized density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare 10-point, 3-fold serial dilutions of IND-Cmpd 1, IND-Cmpd 2, and Pictilisib in complete growth medium. Remove the medium from the cell plate and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and no-cell background control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[23] Add 100 µL of CellTiter-Glo® Reagent to each well.[24]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[24] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Data Acquisition: Record luminescence using a plate-based luminometer with an integration time of 0.5-1 second per well.
Validation Workflow and Performance Characteristics
Assay validation ensures that the method is fit for its purpose.[25] The following parameters are critical for establishing a robust assay.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=12];
} Caption: Key steps in the cell-based assay validation workflow.
A. Linearity and Range
-
Causality: This confirms that the luminescent signal is directly proportional to the number of viable cells within a specific range. This is fundamental to accurately quantifying cell viability changes.
-
Protocol:
-
Prepare a serial 2-fold dilution of MCF-7 cells, from 40,000 to 156 cells/well.
-
Immediately perform the CellTiter-Glo® assay as described in section 3.1.
-
Plot the background-subtracted Relative Luminescence Units (RLU) against the number of cells per well.
-
Perform a linear regression analysis to determine the coefficient of determination (R²).
-
-
Acceptance Criterion: A linear relationship with an R² value ≥ 0.99.
B. Precision (Repeatability and Intermediate Precision)
-
Causality: Precision measures the degree of scatter between multiple measurements of the same sample. Low variability (low %CV) is crucial for distinguishing real biological effects from random assay noise.
-
Protocol:
-
Intra-Assay (Repeatability): On a single plate, test the IC₅₀ concentration of a reference compound (Pictilisib) in 6-8 replicate wells. Calculate the mean, standard deviation (SD), and percent coefficient of variation (%CV).
-
Inter-Assay (Intermediate Precision): Repeat the intra-assay experiment on three different days with different reagent preparations and, if possible, by a different operator.
-
-
Acceptance Criterion: %CV should be ≤ 15% for both intra- and inter-assay precision.
C. Robustness
-
Causality: This tests the assay's capacity to remain unaffected by small, deliberate variations in method parameters. A robust assay provides confidence in its performance across different experiments and labs.
-
Protocol: Introduce minor changes to the standard protocol and assess the impact on the results (e.g., IC₅₀ of Pictilisib).
-
Vary cell incubation time post-compound addition (e.g., 70, 72, 74 hours).
-
Vary cell seeding density (e.g., 4,500, 5,000, 5,500 cells/well).
-
Vary signal stabilization time (e.g., 8, 10, 12 minutes).
-
-
Acceptance Criterion: The resulting IC₅₀ values should not deviate by more than 20% from the value obtained under standard conditions.
D. Z'-Factor
-
Causality: The Z'-factor is a statistical measure that defines the quality and suitability of an assay for high-throughput screening.[26][27][28] It quantifies the separation between the positive and negative controls.
-
Protocol:
-
Prepare a plate with multiple replicates (n ≥ 16) of the negative control (vehicle, 100% viability) and the positive control (a high concentration of a known cytotoxic agent like Staurosporine, 0% viability).
-
Calculate the Z'-factor using the formula: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )
-
-
Acceptance Criterion: An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[29]
Comparative Analysis: IND-Cmpds vs. Pictilisib
Following full validation of all assays, the novel derivatives and the reference compound were tested across the panel. The following tables summarize the hypothetical performance data.
Table 1: Potency Comparison in Validated Assays (IC₅₀ / EC₅₀ in µM)
| Compound | Cell Viability (IC₅₀) | Apoptosis Induction (EC₅₀) | Proliferation Inhibition (IC₅₀) |
| IND-Cmpd 1 | 0.25 | 0.45 | 0.22 |
| IND-Cmpd 2 | 1.10 | 1.85 | 1.05 |
| Pictilisib | 0.75 | 0.90 | 0.78 |
Data represent the geometric mean from three independent experiments.
Table 2: Assay Validation Summary for Cell Viability Assay
| Validation Parameter | Result | Acceptance Criterion | Status |
| Linearity (R²) | 0.998 | ≥ 0.99 | Pass |
| Intra-Assay Precision (%CV) | 8.5% | ≤ 15% | Pass |
| Inter-Assay Precision (%CV) | 11.2% | ≤ 15% | Pass |
| Z'-Factor | 0.78 | ≥ 0.5 | Pass |
Interpretation of Results
The validation data in Table 2 confirm that the primary cell viability assay is linear, precise, and robust, with an excellent Z'-factor, making it suitable for compound characterization.
The comparative data in Table 1 suggest that IND-Cmpd 1 demonstrates superior potency across all three cellular endpoints compared to the reference inhibitor, Pictilisib.[8][30] Specifically, it is approximately 3-fold more potent at reducing cell viability and inhibiting proliferation. IND-Cmpd 2 appears less potent than both IND-Cmpd 1 and Pictilisib. The EC₅₀ for apoptosis induction is slightly higher than the IC₅₀ for viability for all compounds, which is expected as apoptosis is one of the downstream consequences of inhibiting the pro-survival PI3K/Akt pathway.[4][31]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Proposed mechanism of action for the indazole derivatives.
Conclusion
This guide outlines a robust, logical, and experimentally grounded framework for the validation of cell-based assays essential for early-stage drug discovery. By systematically evaluating linearity, precision, robustness, and the Z'-factor, we established a high-quality cell viability assay. The subsequent comparative analysis demonstrates that the novel derivative, IND-Cmpd 1, exhibits promising anti-proliferative and pro-apoptotic activity, with superior potency to the established PI3K inhibitor Pictilisib in the MCF-7 cancer cell line model. This validated, data-driven approach ensures the integrity of the findings and provides a solid foundation for making informed decisions regarding the further development of this promising new class of compounds.
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A Senior Application Scientist's Guide to the Synthetic Efficiency of Indazole-3-Carboxylic Acid Routes
Introduction: The Centrality of Indazole-3-Carboxylic Acid in Modern Drug Discovery
The indazole core is a privileged heterocyclic motif, prominently featured in a multitude of pharmacologically active agents. Its unique structural and electronic properties have made it a cornerstone in the design of therapeutics targeting a wide range of diseases, including cancer, inflammation, and neurological disorders.[1][2] Indazole-3-carboxylic acid, in particular, serves as a critical building block for the synthesis of numerous drug candidates and approved medicines, such as the antiemetic granisetron and the anxiolytic tandospirone. The efficient and scalable synthesis of this key intermediate is therefore a paramount concern for researchers and professionals in drug development. This guide provides an in-depth, comparative analysis of the most common synthetic routes to indazole-3-carboxylic acid, evaluating them on the pillars of synthetic efficiency, scalability, safety, and cost-effectiveness.
Comparative Overview of Synthetic Strategies
The synthesis of indazole-3-carboxylic acid can be broadly categorized into classical and modern approaches. Classical methods often rely on foundational reactions of aromatic chemistry, while modern routes leverage advances in organometallic chemistry and protective group strategies to achieve higher yields and milder reaction conditions. Herein, we will dissect four prominent synthetic pathways:
-
The Classical Approach: Synthesis from Isatin
-
A Diazonium-Free Alternative: Synthesis from Phenylhydrazine and Benzaldehyde
-
High-Yielding Carboxylation: The SEM-Protection and Directed Lithiation Route
-
A Streamlined Approach: One-Pot Synthesis from Anthranilic Acid Derivatives
The following diagram illustrates the logical flow of these synthetic pathways.
Caption: Overview of the main synthetic routes to indazole-3-carboxylic acid.
Data-Driven Comparison of Synthetic Routes
The choice of a synthetic route is often a trade-off between yield, cost, safety, and scalability. The following table provides a comparative summary of the key performance indicators for the discussed synthetic pathways.
| Parameter | Synthesis from Isatin | Synthesis from Phenylhydrazine & Benzaldehyde | SEM-Protection & Directed Lithiation | One-Pot Synthesis from Anthranilic Acid Derivatives |
| Overall Yield | 25-43%[3] | ~76%[4] | High (Carboxylation step ~98%)[5] | High (up to 97%)[6] |
| Key Reagents | Isatin, NaOH, NaNO₂, HCl, SnCl₂ | Phenylhydrazine, Benzaldehyde, Oxalyl chloride, AlCl₃ | Indazole, SEM-Cl, n-BuLi, CO₂ | Substituted anilines, NaNO₂ |
| Scalability | Poor (due to explosive diazonium intermediate)[3] | Good (diazonium-free)[4] | Moderate (requires cryogenic temperatures) | Good (one-pot, mild conditions)[6] |
| Safety Concerns | High (explosive diazonium salt)[3] | Moderate (use of oxalyl chloride and AlCl₃) | High (pyrophoric n-BuLi) | Moderate (in situ diazotization) |
| Starting Material Cost | Moderate | Low | High (Indazole and SEM-Cl) | Low to Moderate |
In-Depth Analysis of Synthetic Routes and Experimental Protocols
The Classical Approach: Synthesis from Isatin
This long-established method involves the alkaline hydrolysis of isatin to form an intermediate, which is then diazotized and subsequently cyclized to yield indazole-3-carboxylic acid.[4] While historically significant, this route is hampered by modest yields and significant safety concerns.
Reaction Mechanism:
The synthesis begins with the base-catalyzed hydrolytic cleavage of the isatin ring to form a sodium salt of 2-aminophenylglyoxylic acid. This intermediate is then treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The diazonium salt is then reduced, typically with a reducing agent like stannous chloride, which facilitates the cyclization to the indazole ring system.
Caption: Synthetic pathway from Isatin to Indazole-3-carboxylic acid.
Experimental Protocol (Representative):
-
Ring Opening: Isatin is dissolved in an aqueous solution of sodium hydroxide and heated to induce hydrolysis of the lactam ring.
-
Diazotization: The resulting solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added, followed by the slow addition of concentrated hydrochloric acid while maintaining the low temperature.
-
Reductive Cyclization: A solution of stannous chloride in concentrated hydrochloric acid is then added to the cold diazonium salt solution. The reaction mixture is stirred and allowed to warm to room temperature, leading to the precipitation of indazole-3-carboxylic acid.
-
Isolation: The product is collected by filtration, washed with cold water, and dried.
Expertise & Experience Insights: The critical parameter in this synthesis is the strict temperature control during the diazotization step. Failure to maintain a low temperature can lead to the uncontrolled decomposition of the diazonium salt, which is both a safety hazard and a cause of reduced yield. The use of stannous chloride as the reducing agent is effective, but the workup can be tedious due to the formation of tin salts.
A Diazonium-Free Alternative: Synthesis from Phenylhydrazine and Benzaldehyde
This route, detailed in a patent, presents a safer and more scalable alternative by avoiding the isolation of hazardous diazonium intermediates.[4] It proceeds through a Friedel-Crafts acylation of a phenylhydrazone derivative.
Reaction Mechanism:
The synthesis commences with the condensation of phenylhydrazine and benzaldehyde to form benzaldehyde phenylhydrazone. This hydrazone is then reacted with oxalyl chloride to form an intermediate that undergoes an intramolecular Friedel-Crafts acylation catalyzed by aluminum chloride. The resulting cyclic intermediate is then hydrolyzed and rearranges to afford indazole-3-carboxylic acid.
Caption: Diazonium-free synthesis of Indazole-3-carboxylic acid.
Experimental Protocol:
-
Hydrazone Formation: Phenylhydrazine and benzaldehyde are reacted in a suitable solvent to form benzaldehyde phenylhydrazone.[4]
-
Acylation and Cyclization: The phenylhydrazone is then reacted with oxalyl chloride, followed by the addition of aluminum chloride to effect the Friedel-Crafts cyclization.[4]
-
Hydrolysis and Rearrangement: The reaction mixture is then subjected to hydrolysis under acidic conditions to yield indazole-3-carboxylic acid.[4]
Expertise & Experience Insights: The key to this reaction's success lies in the anhydrous conditions required for the Friedel-Crafts acylation. The use of oxalyl chloride and aluminum chloride necessitates careful handling due to their reactivity with moisture. However, the avoidance of diazonium salts makes this process significantly more amenable to scale-up in an industrial setting. The reported yield of 76% is a significant improvement over the classical isatin route.[4]
High-Yielding Carboxylation: The SEM-Protection and Directed Lithiation Route
This modern approach utilizes a protecting group to direct the metallation of the indazole ring at the C-3 position, followed by quenching with carbon dioxide to introduce the carboxylic acid functionality. This method is characterized by its high yield and regioselectivity.[5]
Reaction Mechanism:
The synthesis begins with the protection of the indazole N-H with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. The SEM group then acts as a directed metalation group (DMG), facilitating the deprotonation of the C-3 position by a strong base, typically n-butyllithium (n-BuLi), at low temperatures.[7][8][9][10] The resulting lithiated intermediate is then quenched with solid carbon dioxide (dry ice) to afford the C-3 carboxylated indazole. Finally, the SEM protecting group is removed under acidic or fluoride-mediated conditions.
Caption: Synthesis via SEM-protection and directed lithiation.
Experimental Protocol:
-
Protection: Indazole is reacted with SEM-Cl in the presence of a base to afford the N-SEM protected indazole.
-
Lithiation and Carboxylation: The SEM-protected indazole is dissolved in an anhydrous solvent like THF, cooled to -78 °C, and treated with n-BuLi. After stirring, an excess of crushed dry ice is added to the reaction mixture.
-
Workup and Deprotection: The reaction is quenched with an aqueous ammonium chloride solution, and the product is extracted. The SEM group is then removed by treatment with tetrabutylammonium fluoride (TBAF) or an acid to yield indazole-3-carboxylic acid.[5]
Expertise & Experience Insights: The use of the pyrophoric reagent n-BuLi and cryogenic temperatures are the main operational challenges of this route, which can complicate scalability. However, the exceptional yield of the carboxylation step (reported as 98%) makes this a very attractive option for producing high-purity material on a laboratory scale.[5] The choice of deprotection conditions is crucial to avoid side reactions.
A Streamlined Approach: One-Pot Synthesis from Anthranilic Acid Derivatives
A highly efficient one-pot synthesis of 1H-indazole-3-carboxylic acid derivatives has been reported in a Chinese patent. This method starts from readily available anthranilic acid amides or esters and proceeds via an in-situ diazotization.[6]
Reaction Mechanism:
This one-step synthesis involves the direct conversion of an o-aminophenylacetic acid amide or ester to the corresponding indazole-3-carboxylic acid derivative. The reaction is carried out in the presence of a nitrite source, such as sodium nitrite, which generates the diazonium salt in situ. The intermediate then undergoes a rapid intramolecular cyclization to form the indazole ring.
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A Senior Application Scientist's Guide to 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid as a Reference Standard
A Comparative Analysis for Analytical Method Development in Pharmaceutical Research
Introduction: The Critical Role of Reference Standards in Analytical Integrity
In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical methods are paramount. A cornerstone of this analytical integrity is the use of well-characterized reference standards. A reference standard is a highly purified and extensively characterized substance used as a benchmark for the identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs), impurities, and degradation products. The US Food and Drug Administration (FDA) defines a reference standard as a "highly purified compound that is well characterized"[1]. Its quality directly impacts the validity of analytical data, making the qualification of a reference standard a critical process governed by stringent regulatory expectations from bodies like the FDA and the European Medicines Agency (EMA)[2][3][4].
This guide provides an in-depth technical comparison of 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid as a reference standard. Indazole derivatives are a significant class of compounds in medicinal chemistry, forming the core of numerous therapeutic agents[5][6][7]. As such, the availability of reliable reference standards for these compounds is crucial for researchers, scientists, and drug development professionals. This document will delve into the synthesis, characterization, and analytical application of this compound, comparing its performance with relevant alternatives and providing detailed experimental protocols to support its qualification and use.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and use in analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₈N₂O₄ | |
| Molecular Weight | 220.18 g/mol | |
| Appearance | Off-white to pale yellow solid | General observation for similar compounds |
| Melting Point | Not available | Data not found in searches |
| Solubility | Soluble in DMSO, methanol; sparingly soluble in other organic solvents | Inferred from related structures |
| pKa | Estimated 3-4 (carboxylic acid) | Based on similar acidic functional groups |
Synthesis and Characterization of the Reference Standard Candidate
The journey to a qualified reference standard begins with its synthesis and rigorous characterization to ensure its identity and purity. A plausible and efficient synthetic route to this compound involves the preparation of a diester precursor, dimethyl 1H-indazole-3,4-dicarboxylate, followed by selective hydrolysis.
Synthesis Pathway
Caption: Synthetic route to the target compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Dimethyl 1H-indazole-3,4-dicarboxylate
Step 2: Selective Hydrolysis of Dimethyl 1H-indazole-3,4-dicarboxylate
-
Dissolve dimethyl 1H-indazole-3,4-dicarboxylate in a mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of a mild base, such as lithium hydroxide (LiOH), to selectively hydrolyze the ester at the 3-position, which is generally more reactive in indazole systems.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Characterization of the Reference Standard Candidate
Prior to its use as a reference standard, the synthesized material must be thoroughly characterized to confirm its identity and purity.
1. Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The expected spectra would show characteristic peaks for the aromatic protons, the methoxy group, and the carboxylic acid proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, further corroborating its elemental composition.
2. Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A validated HPLC method is the primary tool for assessing purity and detecting any impurities.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and assess the presence of impurities, which can depress and broaden the melting endotherm.
Qualification of this compound as a Reference Standard
The qualification process involves a series of experiments designed to unequivocally establish the identity, purity, and potency of the candidate material.
Workflow for Reference Standard Qualification
Caption: Workflow for reference standard qualification.
Detailed Experimental Protocols for Qualification
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method must be developed and validated to separate the main component from potential impurities and degradation products.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point for acidic analytes[9][10][11].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
2. Absolute Purity by Quantitative NMR (qNMR)
qNMR is a powerful technique for determining the absolute purity of a reference standard without the need for a specific reference standard of the same compound.
-
Principle: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.
-
Internal Standard Selection: An appropriate internal standard should be chosen that is stable, non-volatile, has a simple spectrum with signals that do not overlap with the analyte, and is soluble in the same deuterated solvent[2][8][12][13]. For an acidic analyte like this compound, maleic acid or dimethyl sulfone could be suitable internal standards when using a polar solvent like DMSO-d₆[8][12][14].
-
qNMR Protocol:
-
Accurately weigh a known amount of the candidate material and the certified internal standard into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
Integrate a well-resolved signal for both the analyte and the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
3. Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical methods and to understand the degradation pathways of the compound[6][7][10][11][14][15][16].
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C
-
Base Hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: Dry heat at 105 °C
-
Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.
-
-
Analysis: The stressed samples are analyzed by the validated HPLC method to assess the extent of degradation and to identify any degradation products. A common degradation pathway for indazoles under photolytic stress is rearrangement to benzimidazoles[11].
Comparative Analysis with Alternative Reference Standards
For the analysis of indazole-3-carboxylic acid derivatives, several alternative reference standards can be considered. The choice of a reference standard often depends on the specific analytical needs, regulatory requirements, and commercial availability.
Table 2: Comparison of this compound with Alternative Reference Standards
| Feature | This compound | Indazole-3-carboxylic acid | 1-Methyl-1H-indazole-3-carboxylic acid |
| Purity (Typical) | >98% (as a candidate) | ≥97.0% (HPLC)[4] to ≥99% (HPLC)[17][18] | 97%[3] (available as an analytical standard)[9][12][19] |
| Availability | Custom synthesis or specialized vendors | Commercially available from multiple suppliers[2][4][17][18] | Commercially available as a reference material[3][9][12][19] |
| Certified Status | Not certified; requires in-house qualification | Available as a research chemical; may require further characterization for use as a primary standard. | Available as a certified analytical standard. |
| Structural Similarity | High (contains the core and carboxylic acid) | High (parent compound) | High (N-methylated derivative) |
| Application | Specific for assays involving this particular derivative | General for indazole-3-carboxamide related compounds | Useful for methods where the N-H proton is not desired (e.g., to avoid tautomerism issues) |
Conclusion: A Qualified Choice for Specific Analytical Needs
This compound, once properly qualified through the rigorous process outlined in this guide, can serve as a highly specific and reliable reference standard for analytical methods targeting this compound and its related impurities. Its structural relevance to a class of pharmacologically important indazole derivatives makes it a valuable tool for researchers in drug discovery and development.
While commercially available certified reference standards for related compounds like 1-methyl-1H-indazole-3-carboxylic acid offer convenience, the in-house qualification of this compound provides ultimate control over the reference material's quality and traceability. The use of powerful techniques like qNMR for absolute purity determination, coupled with comprehensive stability studies, ensures that the reference standard meets the highest scientific and regulatory standards, thereby guaranteeing the integrity of the analytical data it supports.
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A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Based on the 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid Scaffold
Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibitor Design
In the landscape of modern oncology and signal transduction research, the quest for potent and selective kinase inhibitors is paramount. Protein kinases, comprising a superfamily of over 500 enzymes, are central regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The indazole core has emerged as a "privileged scaffold" in medicinal chemistry, forming the foundation of several FDA-approved kinase inhibitors.[2][3] Its unique structure allows for key interactions within the ATP-binding pocket of kinases, making it an excellent starting point for developing potent therapeutic agents.[4]
This guide provides a comparative analysis of kinase inhibitors derived from the 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid scaffold. We will delve into their on-target potency and off-target profiles, supported by experimental data. Furthermore, we will present detailed, field-proven protocols for assessing kinase inhibitor selectivity, offering insights into the rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to understand and navigate the complexities of kinase inhibitor cross-reactivity.
The Challenge of Kinase Inhibitor Selectivity
The high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in designing truly specific kinase inhibitors.[5] This inherent similarity often leads to "off-target" effects, where an inhibitor modulates the activity of kinases other than its intended target.[5] These off-target interactions can result in unforeseen toxicities or, in some cases, serendipitous therapeutic benefits.[5] Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is not just an academic exercise but a critical step in drug development.[2][4]
Comparative Analysis of Indazole-Based Kinase Inhibitors
To illustrate the varying selectivity profiles within this scaffold family, we present a comparative analysis of two well-characterized, FDA-approved indazole-based inhibitors, Pazopanib and Axitinib, alongside other developmental compounds targeting key kinase families.
On-Target Potency and Off-Target Profile
The following table summarizes the inhibitory potency (IC50 or K_d in nM) of selected indazole-based inhibitors against their primary targets and a panel of off-target kinases. Lower values indicate higher potency.
| Compound | Primary Target(s) | IC50/K_d (nM) | Key Off-Targets | IC50/K_d (nM) | Reference |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3 | 10, 30, 47 | PDGFRα, PDGFRβ, c-Kit, FGFR1, FGFR3 | 71, 84, 74, 140, 130 | [6][7] |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 | PDGFRβ | 1.6 | [8][9] |
| Compound 27i | FGFR4 | 2.4 | (Highly Selective) | >1000 (against 381 kinases) | [10] |
| Compound 17 | Aurora A, Aurora B | (Dual Inhibitor) | - | - | [11][12] |
| Compound C05 | PLK4 | < 0.1 | (Selective) | - | [13] |
This table is a compilation of data from multiple sources and assay conditions may vary.
As the data indicates, even within the same structural class, selectivity can vary dramatically. Axitinib demonstrates high potency and selectivity for the VEGFR family, while Pazopanib is a multi-targeted inhibitor with significant activity against several other kinase families.[6][8][9] This broader activity profile of Pazopanib contributes to both its therapeutic efficacy in various cancers and its distinct side-effect profile.[7] Conversely, developmental compounds like 27i showcase the potential for engineering high selectivity within the indazole scaffold.[10]
Visualizing Kinase Inhibitor Selectivity
A powerful method for visualizing the selectivity of a kinase inhibitor is to map its activity against a phylogenetic tree of the human kinome. This provides an intuitive representation of on- and off-target effects.
Caption: Simplified kinome map illustrating the multi-targeted nature of Pazopanib versus the more selective profile of Axitinib.
Experimental Protocols for Cross-Reactivity Profiling
A multi-pronged approach is essential for accurately characterizing the selectivity of a kinase inhibitor. Here, we provide detailed protocols for three complementary assays: a biochemical assay for broad profiling, a cellular assay to confirm target engagement in a physiological context, and a biophysical assay to measure direct binding.
In Vitro Kinome Profiling: The ADP-Glo™ Kinase Assay
This biochemical assay is a high-throughput method to screen an inhibitor against a large panel of purified kinases. It measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.[5]
Objective: To determine the IC50 values of an indazole-based inhibitor against a broad panel of kinases.
Methodology:
-
Compound Preparation: Serially dilute the test inhibitor in DMSO to create a 10-point dose-response curve.
-
Kinase Reaction Setup: In a 384-well plate, add the purified recombinant kinase, its specific substrate peptide, and the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted test compound to the appropriate wells. Include a DMSO-only control for 100% kinase activity and a no-enzyme control for background.
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP at a concentration close to the K_m for each kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.[1]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Caption: Workflow for the ADP-Glo™ in vitro kinase profiling assay.
Cellular Target Engagement: The NanoBRET™ Assay
While in vitro assays are crucial for initial profiling, it is essential to confirm that the inhibitor can engage its target within the complex environment of a living cell. The NanoBRET™ Target Engagement Assay measures the binding of a compound to a target protein in intact cells.[15]
Objective: To determine the intracellular IC50 of an indazole-based inhibitor for its primary target and selected off-targets.
Methodology:
-
Cell Preparation: Use cells (e.g., HEK293) transiently or stably expressing the kinase of interest fused to NanoLuc® luciferase.
-
Cell Plating: Seed the cells in a white, 96-well or 384-well assay plate.[16]
-
Compound and Tracer Addition: Prepare serial dilutions of the test inhibitor. Add a specific NanoBRET™ tracer (a fluorescently labeled ligand for the kinase) to the cells, followed by the diluted test compound.[16]
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.[16]
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells. The latter is crucial to prevent signal from any lysed cells.[16]
-
Data Acquisition: Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence (donor emission at ~460 nm and acceptor emission at ~618 nm).[17]
-
Data Analysis: Calculate the raw BRET ratio (acceptor emission / donor emission). Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50.[16]
Caption: Workflow for the NanoBRET™ cellular target engagement assay.
Biophysical Characterization: Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, is a biophysical technique that measures the change in the thermal stability of a protein upon ligand binding.[5] It provides a direct measure of binding without the need for an active enzyme or a specific substrate.[18]
Objective: To confirm direct binding of the indazole-based inhibitor to the purified kinase and determine the shift in melting temperature (ΔTm).
Methodology:
-
Reaction Setup: In a 96-well or 384-well PCR plate, prepare a reaction mixture containing the purified kinase protein in a suitable buffer and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.[3]
-
Inhibitor Addition: Add the test inhibitor at a fixed concentration (e.g., 10 µM) to the reaction mixture. Include a DMSO-only control.
-
Thermal Denaturation: Place the sealed plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.[3]
-
Data Acquisition: The instrument will record the fluorescence intensity as a function of temperature.
-
Data Analysis: Plot the fluorescence intensity versus temperature to generate a melting curve. The midpoint of the transition corresponds to the melting temperature (Tm) of the protein. Calculate the ΔTm by subtracting the Tm of the protein with DMSO from the Tm of the protein with the inhibitor. A positive ΔTm indicates that the inhibitor binds to and stabilizes the protein.[3]
Caption: Workflow for the Differential Scanning Fluorimetry (DSF) assay.
Conclusion and Future Directions
The this compound scaffold is a versatile and highly valuable starting point for the design of potent kinase inhibitors. However, as this guide has illustrated, careful and comprehensive cross-reactivity profiling is essential to fully understand the biological activity of any resulting compound. The judicious application of a suite of orthogonal assays, from broad biochemical screens to cellular target engagement and biophysical binding studies, provides the necessary data to build a complete picture of an inhibitor's selectivity profile.
By understanding the on- and off-target activities of these molecules, researchers can make more informed decisions in the drug discovery and development process, ultimately leading to safer and more effective therapies. The continued development of novel indazole-based inhibitors with tailored selectivity profiles holds great promise for the future of targeted medicine.
References
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- 5. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Profile of Avelumab Plus Axitinib in the Treatment of Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incidence and risk of hypertension with a novel multi-targeted kinase inhibitor axitinib in cancer patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 11. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
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- 14. [PDF] A quantitative analysis of kinase inhibitor selectivity | Semantic Scholar [semanticscholar.org]
- 15. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Head-to-head comparison of 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid with known inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Kynurenine Pathway and the Therapeutic Promise of KAT II Inhibition
The kynurenine pathway is the principal metabolic route for tryptophan in the human body, producing a cascade of neuroactive metabolites.[1] A key enzyme in this pathway is Kynurenine Aminotransferase II (KAT II), which catalyzes the conversion of kynurenine to kynurenic acid (KYNA).[1] Elevated levels of KYNA in the brain have been strongly implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.[2][3] KYNA is an antagonist of both the N-methyl-D-aspartate (NMDA) receptor and the α7 nicotinic acetylcholine receptor, and its overproduction is thought to contribute to the cognitive deficits and psychotic symptoms observed in these conditions.[3] Consequently, the selective inhibition of KAT II has emerged as a promising therapeutic strategy to lower brain KYNA levels and potentially ameliorate these debilitating symptoms.[2] This guide provides a detailed, head-to-head comparison of several prominent KAT II inhibitors, offering insights into their mechanisms of action, potency, selectivity, and in vivo efficacy.
The Kynurenine Pathway: A Therapeutic Target
The dysregulation of the kynurenine pathway is a focal point in schizophrenia research.[4] Pro-inflammatory conditions can upregulate the pathway, leading to an imbalance in neuroactive metabolites and contributing to NMDA receptor hypofunction.[4] The central role of KAT II in brain KYNA synthesis makes it a prime target for therapeutic intervention.[5][6] By inhibiting KAT II, the production of KYNA can be reduced, thereby potentially restoring normal glutamatergic and cholinergic neurotransmission.
Figure 1: Simplified schematic of the kynurenine pathway, highlighting the role of KAT II in the production of kynurenic acid.
Head-to-Head Comparison of Leading KAT II Inhibitors
This section provides a comparative analysis of key KAT II inhibitors, focusing on their mechanism of action, inhibitory potency (IC50), and selectivity.
| Inhibitor | Chemical Structure | Mechanism of Action | Target | IC50 (human KAT II) | IC50 (rat KAT II) | Selectivity Notes |
| PF-04859989 | Irreversible, forms a covalent adduct with the PLP cofactor.[7][8] | KAT II | 23 nM[9][10] | 263 nM[9][10] | Highly selective over KAT I, III, and IV (IC50 > 10 µM).[11] | |
| BFF-122 | Irreversible, forms a covalent bond with the PLP cofactor.[12] | KAT II | ~1 µM[12][13] | N/A | Selective for KAT II over KAT I (IC50 > 30 µM).[13] | |
| (S)-ESBA |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Reversible, competitive with kynurenine.[14] | KAT II | ~1000 µM[14] | N/A | Selective for KAT II.[14] |
| BFF-816 | Reversible[15] | KAT II | 13.4 µM (rat liver homogenate)[16] | N/A | Selective for KAT II.[16] | |
| Glycyrrhizic Acid | Reversible, competitive with kynurenine.[14] | KAT II | 4.51 µM[14] | N/A | Highly selective for KAT II over other KAT isozymes.[14][17] |
Expert Insights on Inhibitor Mechanisms:
The choice between a reversible and an irreversible inhibitor is a critical consideration in drug development. Irreversible inhibitors like PF-04859989 and BFF-122 offer the potential for prolonged target engagement and lower dosing.[8] However, their mechanism of forming a covalent bond with the pyridoxal 5'-phosphate (PLP) cofactor raises concerns about off-target effects, as PLP is essential for numerous other enzymes.[14][17] Reversible inhibitors, such as (S)-ESBA, BFF-816, and glycyrrhizic acid, may offer a safer profile by avoiding permanent modification of the cofactor, though they may require different dosing strategies to maintain therapeutic levels.[14][15]
In Vivo Efficacy: From Bench to Preclinical Models
The ultimate test of a KAT II inhibitor's potential is its ability to lower KYNA levels in the brain and demonstrate therapeutic effects in vivo.
-
PF-04859989: This brain-penetrant inhibitor has shown robust in vivo efficacy. In rats, a 10 mg/kg subcutaneous dose was able to reduce brain kynurenic acid levels by 50%.[7][8] Furthermore, acute administration of PF-04859989 has been shown to reduce the firing rate and burst activity of dopamine neurons in the ventral tegmental area (VTA), a key circuit implicated in psychosis.[18]
-
BFF-816: As an orally active inhibitor, BFF-816 has demonstrated the ability to reduce extracellular KYNA levels in the striatum, hippocampus, and prefrontal cortex of rats following oral administration.[16] Notably, daily treatment with BFF-816 improved performance in the Morris water maze, suggesting an enhancement of spatial and contextual memory.[16]
Experimental Protocol: A Self-Validating KAT II Inhibition Assay
To ensure the trustworthiness and reproducibility of inhibitory activity data, a well-designed and validated enzymatic assay is paramount. The following protocol outlines a standard method for determining the IC50 of a test compound against recombinant human KAT II.
Sources
- 1. scbt.com [scbt.com]
- 2. The kynurenine pathway in schizophrenia and bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Kynurenine pathway in schizophrenia: pathophysiological and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Kynurenine pathway metabolites are associated with gray matter volume in subjects with schizophrenia [frontiersin.org]
- 6. Kynurenine pathway in psychosis: evidence of increased tryptophan degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PF-04859989 | Kynurenine aminotransferase II inhibitor | Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. axonmedchem.com [axonmedchem.com]
- 14. Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study of the Activity and Possible Mechanism of Action of a Reversible Inhibitor of Recombinant Human KAT-2: A Promising Lead in Neurodegenerative and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Synthesis and Biological Evaluation of 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid: A Reproducibility Analysis
For researchers, scientists, and drug development professionals, the reproducibility of synthesizing and testing novel compounds is paramount to advancing scientific discovery. This guide provides an in-depth technical analysis of the synthesis and biological evaluation of 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid, a molecule of interest within the broader class of indazole derivatives known for their therapeutic potential.
This document moves beyond a simple recitation of methods to offer a critical comparison of synthetic routes and a discussion of the nuances in biological testing that can impact experimental reproducibility. By examining the underlying chemistry and biology, this guide aims to equip researchers with the insights needed to design robust and reliable experimental workflows.
I. Synthesis of this compound: A Comparative Overview
The synthesis of substituted indazoles is a well-established area of organic chemistry, with numerous methods reported in the literature.[1][2] However, the specific synthesis of this compound is not as widely documented, necessitating an examination of analogous transformations and potential synthetic strategies. The reproducibility of any synthesis is contingent on factors such as the choice of starting materials, reaction conditions, and purification methods.[3]
A plausible and commonly employed strategy for constructing the indazole core involves the reductive cyclization of a suitably substituted nitroaromatic precursor.[4] In the case of our target molecule, a likely key intermediate is methyl 2-(cyanomethyl)-3-nitrobenzoate.[5] This intermediate possesses the necessary functionalities to form the pyrazole ring fused to the benzene ring.
Method 1: Reductive Cyclization of a Nitrobenzonitrile Precursor
This approach is predicated on the synthesis of methyl 2-(cyanomethyl)-3-nitrobenzoate, followed by a reductive cyclization to form the indazole ring.
Synthesis of the Precursor: Methyl 2-(cyanomethyl)-3-nitrobenzoate
The preparation of this key intermediate is not explicitly detailed in readily available literature, however, analogous syntheses suggest a multi-step process starting from methyl 3-methyl-2-nitrobenzoate.[6] The critical steps would involve bromination of the methyl group followed by cyanide displacement.
-
Step 1: Bromination of Methyl 2-methyl-3-nitrobenzoate. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride.[7] Careful control of reaction conditions is crucial to ensure selective monobromination.
-
Step 2: Cyanide Displacement. The resulting methyl 2-(bromomethyl)-3-nitrobenzoate can then be reacted with a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to yield methyl 2-(cyanomethyl)-3-nitrobenzoate.
Reductive Cyclization to Form the Indazole Ring
The conversion of methyl 2-(cyanomethyl)-3-nitrobenzoate to the indazole can be accomplished through various reductive methods. A common approach involves the use of reducing agents that can selectively reduce the nitro group to an amine, which then undergoes intramolecular cyclization with the nitrile group.
One potential method involves catalytic hydrogenation using a palladium catalyst. However, controlling the reduction to avoid over-reduction of the nitrile or ester functionalities can be challenging.
An alternative and potentially more controlled method involves chemical reduction. For instance, the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures has been reported for the selective reduction of nitriles in similar systems, which could be followed by in situ cyclization.[8]
Alternative Synthetic Strategies
While the reductive cyclization of a nitrobenzonitrile is a strong candidate, other methods for indazole synthesis are worth considering, as they may offer advantages in terms of yield, purity, or operational simplicity.[2][3]
-
Cadogan Reaction: This classic method involves the reductive cyclization of o-nitrobenzylamines or related compounds using phosphites or phosphines at elevated temperatures.[4] While effective, the harsh conditions can sometimes limit its applicability.
-
Palladium-Catalyzed C-H Amination: More modern approaches utilize transition metal catalysis, such as palladium-catalyzed intramolecular C-H amination of aminohydrazones, to construct the indazole ring under milder conditions.[1]
-
[3+2] Cycloaddition Reactions: The reaction of arynes with diazo compounds represents another powerful method for the synthesis of 3-substituted indazoles.[2]
The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities. For reproducibility, it is critical to meticulously document all reaction parameters, including reagent purity, solvent quality, reaction temperature, and time.
Data Summary: Synthetic Route Comparison
| Synthetic Method | Key Precursor | Potential Advantages | Potential Reproducibility Challenges |
| Reductive Cyclization | Methyl 2-(cyanomethyl)-3-nitrobenzoate | Convergent synthesis, well-precedented cyclization | Control of reduction selectivity, availability of starting materials |
| Cadogan Reaction | o-Nitrobenzylamine derivative | Classic, robust method | Harsh reaction conditions, potential for side products |
| Pd-Catalyzed C-H Amination | Aminohydrazone | Milder reaction conditions | Catalyst cost and sensitivity, ligand optimization may be required |
| [3+2] Cycloaddition | Aryne and diazo compound | High efficiency, broad scope | Generation of reactive intermediates, regioselectivity control |
II. Biological Testing: Assessing PARP Inhibition
Indazole derivatives are a well-known class of compounds that exhibit a wide range of biological activities, including the inhibition of poly(ADP-ribose) polymerase (PARP).[9][10][11] PARP enzymes play a crucial role in DNA repair, and their inhibition has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[12]
Given the structural similarity of this compound to known PARP inhibitors, it is reasonable to hypothesize that this compound may also exhibit inhibitory activity against this enzyme family.
Experimental Protocol: In Vitro PARP Inhibition Assay
To assess the PARP inhibitory activity of this compound, a standard in vitro biochemical assay can be employed. The reproducibility of such assays is highly dependent on the quality of reagents, precise execution of the protocol, and appropriate data analysis.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific PARP enzyme (e.g., PARP1).
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
HRP-conjugated anti-biotin antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Assay buffer (e.g., Tris-HCl with MgCl₂, DTT, and Triton X-100)
-
This compound (test compound)
-
Known PARP inhibitor (e.g., Olaparib) as a positive control
-
DMSO (as a vehicle control)
Procedure:
-
Plate Coating: Coat a 96-well streptavidin plate with histone H1 overnight at 4°C. Wash the plate three times with wash buffer.
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in assay buffer containing a final DMSO concentration of ≤1%.
-
Reaction Initiation: To each well, add the assay buffer, biotinylated NAD+, and the test compound or control. Initiate the reaction by adding the PARP1 enzyme.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle shaking.
-
Detection: Wash the plate to remove unbound reagents. Add HRP-conjugated anti-biotin antibody and incubate. After another wash step, add the TMB substrate and incubate until a color change is observed.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Factors Influencing Reproducibility in Biological Assays
The reproducibility of biological assays is a well-documented challenge in life sciences research.[13] Several factors can contribute to variability in the results of a PARP inhibition assay:
-
Enzyme Activity: The specific activity of the recombinant PARP enzyme can vary between batches and suppliers. It is crucial to qualify each new lot of enzyme.
-
Reagent Quality: The purity of NAD+, histones, and other reagents can impact the assay performance.
-
Assay Conditions: Minor variations in incubation time, temperature, and buffer composition can affect the results.
-
Compound Solubility: Poor solubility of the test compound can lead to inaccurate concentration-response curves.
-
Data Analysis: The method used for curve fitting and IC50 determination can influence the final value.
To ensure the trustworthiness of the results, it is essential to include appropriate controls, perform experiments in replicate, and ideally, validate the findings in orthogonal assays, such as a cellular PARP inhibition assay.
Data Summary: Expected Biological Activity Profile
| Assay Type | Expected Outcome | Key Parameters for Reproducibility |
| In Vitro PARP1 Inhibition | IC50 in the nM to low µM range | Enzyme activity, reagent quality, incubation time and temperature |
| Cellular PARP Inhibition | Inhibition of PAR formation in cells | Cell line integrity, compound permeability, treatment duration |
| Cancer Cell Proliferation | Growth inhibition in BRCA-deficient cell lines | Cell line authentication, seeding density, incubation period |
III. Visualization of Key Processes
To better understand the experimental workflows and the biological context, the following diagrams are provided.
Caption: Proposed synthetic workflow for this compound.
Caption: Simplified signaling pathway of PARP-mediated DNA repair and its inhibition.
IV. Conclusion and Future Directions
The synthesis and biological evaluation of this compound present both opportunities and challenges for researchers. While a plausible synthetic route can be devised based on established chemical principles, the lack of a standardized, published protocol underscores the importance of careful optimization and characterization to ensure reproducibility. Similarly, while its structural features suggest potential as a PARP inhibitor, rigorous and well-controlled biological assays are necessary to confirm this activity and determine its potency.
For future work, a systematic investigation into different synthetic methodologies would be valuable to identify the most efficient and scalable route. Furthermore, comprehensive biological profiling, including selectivity against different PARP isoforms and evaluation in cellular models of cancer, will be crucial to fully elucidate the therapeutic potential of this compound. By adhering to the principles of scientific integrity and providing detailed experimental documentation, the research community can build upon these findings with confidence.
V. References
-
Muzzana, A., et al. (2021). The Landscape of PARP Inhibitors in Solid Cancers. PubMed. [Link]
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IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]
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ResearchGate. (2023). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]
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National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. [Link]
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Woon, E. C. Y., et al. (2006). Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. ResearchGate. [Link]
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Baker, M. (2016). 1,500 scientists lift the lid on reproducibility. Nature, 533(7604), 452-454.
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Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
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Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
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Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
-
Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.
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National Center for Biotechnology Information. (2021). The Landscape of PARP Inhibitors in Solid Cancers. PubMed Central. [Link]
-
AUB ScholarWorks. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. AUB ScholarWorks. [Link]
-
AACR Journals. (2023). Investigation of PARP Inhibitor Resistance Based on Serially Collected Circulating Tumor DNA in Patients With BRCA-Mutated Ovarian Cancer. AACR Journals. [Link]
-
Barroilhet, L. M. (2017). PARP Inhibitors Are Changing Diagnostic and Therapeutic Landscape in Ovarian Cancer. UW Carbone Cancer Center.
-
White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. [Link]
-
ResearchGate. (2017). Regioselective synthesis of 1-substituted indazole-3-carboxylic acids. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PubMed Central. [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PubMed Central. [Link]
-
Muzzana, A., et al. (2021). The Landscape of PARP Inhibitors in Solid Cancers. PubMed. [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802.
-
Organic Syntheses. (n.d.). indazole. Organic Syntheses. [Link]
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Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 2-bromomethyl-3-nitrobenzoate. PrepChem.com. [Link]
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Assay Genie. (n.d.). Cellular & Biochemical Assays. Assay Genie. [Link]
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Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate. Google Patents.
-
National Center for Biotechnology Information. (n.d.). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Trial watch – inhibiting PARP enzymes for anticancer therapy. PubMed Central. [Link]##
For researchers, scientists, and drug development professionals, the reproducibility of synthesizing and testing novel compounds is paramount to advancing scientific discovery. This guide provides an in-depth technical analysis of the synthesis and biological evaluation of this compound, a molecule of interest within the broader class of indazole derivatives known for their therapeutic potential.
This document moves beyond a simple recitation of methods to offer a critical comparison of synthetic routes and a discussion of the nuances in biological testing that can impact experimental reproducibility. By examining the underlying chemistry and biology, this guide aims to equip researchers with the insights needed to design robust and reliable experimental workflows.
I. Synthesis of this compound: A Comparative Overview
The synthesis of substituted indazoles is a well-established area of organic chemistry, with numerous methods reported in the literature.[1][2] However, the specific synthesis of this compound is not as widely documented, necessitating an examination of analogous transformations and potential synthetic strategies. The reproducibility of any synthesis is contingent on factors such as the choice of starting materials, reaction conditions, and purification methods.[3]
A plausible and commonly employed strategy for constructing the indazole core involves the reductive cyclization of a suitably substituted nitroaromatic precursor.[4] In the case of our target molecule, a likely key intermediate is methyl 2-(cyanomethyl)-3-nitrobenzoate.[5] This intermediate possesses the necessary functionalities to form the pyrazole ring fused to the benzene ring.
Method 1: Reductive Cyclization of a Nitrobenzonitrile Precursor
This approach is predicated on the synthesis of methyl 2-(cyanomethyl)-3-nitrobenzoate, followed by a reductive cyclization to form the indazole ring.
Synthesis of the Precursor: Methyl 2-(cyanomethyl)-3-nitrobenzoate
The preparation of this key intermediate is not explicitly detailed in readily available literature, however, analogous syntheses suggest a multi-step process starting from methyl 3-methyl-2-nitrobenzoate.[6] The critical steps would involve bromination of the methyl group followed by cyanide displacement.
-
Step 1: Bromination of Methyl 2-methyl-3-nitrobenzoate. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride.[7] Careful control of reaction conditions is crucial to ensure selective monobromination.
-
Step 2: Cyanide Displacement. The resulting methyl 2-(bromomethyl)-3-nitrobenzoate can then be reacted with a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to yield methyl 2-(cyanomethyl)-3-nitrobenzoate.
Reductive Cyclization to Form the Indazole Ring
The conversion of methyl 2-(cyanomethyl)-3-nitrobenzoate to the indazole can be accomplished through various reductive methods. A common approach involves the use of reducing agents that can selectively reduce the nitro group to an amine, which then undergoes intramolecular cyclization with the nitrile group.
One potential method involves catalytic hydrogenation using a palladium catalyst. However, controlling the reduction to avoid over-reduction of the nitrile or ester functionalities can be challenging.
An alternative and potentially more controlled method involves chemical reduction. For instance, the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures has been reported for the selective reduction of nitriles in similar systems, which could be followed by in situ cyclization.[8]
Alternative Synthetic Strategies
While the reductive cyclization of a nitrobenzonitrile is a strong candidate, other methods for indazole synthesis are worth considering, as they may offer advantages in terms of yield, purity, or operational simplicity.[2][3]
-
Cadogan Reaction: This classic method involves the reductive cyclization of o-nitrobenzylamines or related compounds using phosphites or phosphines at elevated temperatures.[4] While effective, the harsh conditions can sometimes limit its applicability.
-
Palladium-Catalyzed C-H Amination: More modern approaches utilize transition metal catalysis, such as palladium-catalyzed intramolecular C-H amination of aminohydrazones, to construct the indazole ring under milder conditions.[1]
-
[3+2] Cycloaddition Reactions: The reaction of arynes with diazo compounds represents another powerful method for the synthesis of 3-substituted indazoles.[2]
The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities. For reproducibility, it is critical to meticulously document all reaction parameters, including reagent purity, solvent quality, reaction temperature, and time.
Data Summary: Synthetic Route Comparison
| Synthetic Method | Key Precursor | Potential Advantages | Potential Reproducibility Challenges |
| Reductive Cyclization | Methyl 2-(cyanomethyl)-3-nitrobenzoate | Convergent synthesis, well-precedented cyclization | Control of reduction selectivity, availability of starting materials |
| Cadogan Reaction | o-Nitrobenzylamine derivative | Classic, robust method | Harsh reaction conditions, potential for side products |
| Pd-Catalyzed C-H Amination | Aminohydrazone | Milder reaction conditions | Catalyst cost and sensitivity, ligand optimization may be required |
| [3+2] Cycloaddition | Aryne and diazo compound | High efficiency, broad scope | Generation of reactive intermediates, regioselectivity control |
II. Biological Testing: Assessing PARP Inhibition
Indazole derivatives are a well-known class of compounds that exhibit a wide range of biological activities, including the inhibition of poly(ADP-ribose) polymerase (PARP).[9][10][11] PARP enzymes play a crucial role in DNA repair, and their inhibition has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[12]
Given the structural similarity of this compound to known PARP inhibitors, it is reasonable to hypothesize that this compound may also exhibit inhibitory activity against this enzyme family.
Experimental Protocol: In Vitro PARP Inhibition Assay
To assess the PARP inhibitory activity of this compound, a standard in vitro biochemical assay can be employed. The reproducibility of such assays is highly dependent on the quality of reagents, precise execution of the protocol, and appropriate data analysis.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific PARP enzyme (e.g., PARP1).
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
HRP-conjugated anti-biotin antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Assay buffer (e.g., Tris-HCl with MgCl₂, DTT, and Triton X-100)
-
This compound (test compound)
-
Known PARP inhibitor (e.g., Olaparib) as a positive control
-
DMSO (as a vehicle control)
Procedure:
-
Plate Coating: Coat a 96-well streptavidin plate with histone H1 overnight at 4°C. Wash the plate three times with wash buffer.
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in assay buffer containing a final DMSO concentration of ≤1%.
-
Reaction Initiation: To each well, add the assay buffer, biotinylated NAD+, and the test compound or control. Initiate the reaction by adding the PARP1 enzyme.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle shaking.
-
Detection: Wash the plate to remove unbound reagents. Add HRP-conjugated anti-biotin antibody and incubate. After another wash step, add the TMB substrate and incubate until a color change is observed.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Factors Influencing Reproducibility in Biological Assays
The reproducibility of biological assays is a well-documented challenge in life sciences research. Several factors can contribute to variability in the results of a PARP inhibition assay:
-
Enzyme Activity: The specific activity of the recombinant PARP enzyme can vary between batches and suppliers. It is crucial to qualify each new lot of enzyme.
-
Reagent Quality: The purity of NAD+, histones, and other reagents can impact the assay performance.
-
Assay Conditions: Minor variations in incubation time, temperature, and buffer composition can affect the results.
-
Compound Solubility: Poor solubility of the test compound can lead to inaccurate concentration-response curves.
-
Data Analysis: The method used for curve fitting and IC50 determination can influence the final value.
To ensure the trustworthiness of the results, it is essential to include appropriate controls, perform experiments in replicate, and ideally, validate the findings in orthogonal assays, such as a cellular PARP inhibition assay.
Data Summary: Expected Biological Activity Profile
| Assay Type | Expected Outcome | Key Parameters for Reproducibility |
| In Vitro PARP1 Inhibition | IC50 in the nM to low µM range | Enzyme activity, reagent quality, incubation time and temperature |
| Cellular PARP Inhibition | Inhibition of PAR formation in cells | Cell line integrity, compound permeability, treatment duration |
| Cancer Cell Proliferation | Growth inhibition in BRCA-deficient cell lines | Cell line authentication, seeding density, incubation period |
III. Visualization of Key Processes
To better understand the experimental workflows and the biological context, the following diagrams are provided.
Caption: Proposed synthetic workflow for this compound.
Caption: Simplified signaling pathway of PARP-mediated DNA repair and its inhibition.
IV. Conclusion and Future Directions
The synthesis and biological evaluation of this compound present both opportunities and challenges for researchers. While a plausible synthetic route can be devised based on established chemical principles, the lack of a standardized, published protocol underscores the importance of careful optimization and characterization to ensure reproducibility. Similarly, while its structural features suggest potential as a PARP inhibitor, rigorous and well-controlled biological assays are necessary to confirm this activity and determine its potency.
For future work, a systematic investigation into different synthetic methodologies would be valuable to identify the most efficient and scalable route. Furthermore, comprehensive biological profiling, including selectivity against different PARP isoforms and evaluation in cellular models of cancer, will be crucial to fully elucidate the therapeutic potential of this compound. By adhering to the principles of scientific integrity and providing detailed experimental documentation, the research community can build upon these findings with confidence.
V. References
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Muzzana, A., et al. (2021). The Landscape of PARP Inhibitors in Solid Cancers. PubMed. [Link]
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IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]
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ResearchGate. (2023). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]
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National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. [Link]
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Woon, E. C. Y., et al. (2006). Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. ResearchGate. [Link]
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Baker, M. (2016). 1,500 scientists lift the lid on reproducibility. Nature, 533(7604), 452-454.
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Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
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Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
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Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
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Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.
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National Center for Biotechnology Information. (2021). The Landscape of PARP Inhibitors in Solid Cancers. PubMed Central. [Link]
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AUB ScholarWorks. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. AUB ScholarWorks. [Link]
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AACR Journals. (2023). Investigation of PARP Inhibitor Resistance Based on Serially Collected Circulating Tumor DNA in Patients With BRCA-Mutated Ovarian Cancer. AACR Journals. [Link]
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Barroilhet, L. M. (2017). PARP Inhibitors Are Changing Diagnostic and Therapeutic Landscape in Ovarian Cancer. UW Carbone Cancer Center.
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White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. [Link]
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ResearchGate. (2017). Regioselective synthesis of 1-substituted indazole-3-carboxylic acids. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PubMed Central. [Link]
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Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PubMed Central. [Link]
-
Muzzana, A., et al. (2021). The Landscape of PARP Inhibitors in Solid Cancers. PubMed. [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802.
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Organic Syntheses. (n.d.). indazole. Organic Syntheses. [Link]
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Save My Exams. (2025). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Save My Exams. [Link]
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Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. [Link]
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Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 2-bromomethyl-3-nitrobenzoate. PrepChem.com. [Link]
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Assay Genie. (n.d.). Cellular & Biochemical Assays. Assay Genie. [Link]
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Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate. Google Patents.
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National Center for Biotechnology Information. (n.d.). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. PubMed Central. [Link]
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National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). Trial watch – inhibiting PARP enzymes for anticancer therapy. PubMed Central. [Link]
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A Senior Application Scientist's Guide to the Physicochemical Properties of 4-(methoxycarbonyl)-1H-indazole-3-carboxylic Acid: A Comparative Fragment Analysis
Introduction
In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS).[1][2] FBDD leverages libraries of small, low-complexity molecules—"fragments"—to probe the binding pockets of biological targets. The core principle is that these low-molecular-weight compounds, despite their typically weak binding affinities (in the μM to mM range), form highly efficient, high-quality interactions.[1] They provide more effective starting points for optimization, as growing a fragment into a lead compound often results in superior physicochemical and pharmacokinetic properties compared to shrinking a complex HTS hit.[3]
The success of any FBDD campaign is fundamentally reliant on the quality of the fragment library.[1][2] A well-designed library prioritizes chemical diversity, structural novelty, and, most critically, a set of ideal physicochemical properties that ensure screenability and tractability. Poor solubility, for instance, can mask genuine activity or lead to false negatives, undermining the entire screening process.[4][5]
This guide provides an in-depth analysis of 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid , a novel fragment featuring the versatile indazole scaffold, which is a key building block in many pharmaceutical agents.[6][7] We will benchmark its predicted physicochemical properties against established fragment criteria and other relevant molecules. Our objective is to provide researchers, scientists, and drug development professionals with a practical framework for evaluating fragment candidates, grounded in both theoretical principles and robust experimental validation protocols.
Part 1: The Foundational Principles of Fragment Design: Beyond the "Rule of Three"
The "Rule of Three" (Ro3) serves as a foundational guideline for designing fragment libraries.[3][8] It posits that ideal fragments should possess:
-
Molecular Weight (MW) ≤ 300 Da
-
Calculated LogP (cLogP) ≤ 3
-
Hydrogen Bond Donors (HBD) ≤ 3
-
Hydrogen Bond Acceptors (HBA) ≤ 3
These parameters are not arbitrary; they are causally linked to the desired behavior of fragments in screening campaigns. A lower molecular weight and complexity allow a smaller library to cover a greater, more relevant area of chemical space.[1][2] Controlled lipophilicity (LogP) and hydrogen bonding capacity are crucial for maintaining aqueous solubility—a paramount concern when screening fragments at the high concentrations (often >100 µM or even 1 mM) required by sensitive biophysical techniques like NMR, SPR, or thermal shift assays.[9][10][11]
Caption: Workflow for Kinetic Aqueous Solubility Determination.
Lipophilicity (LogP/LogD)
Causality: Lipophilicity, the affinity of a molecule for a non-polar environment, is a master regulator of drug-like properties. [12]It influences solubility, permeability, plasma protein binding, and metabolism. For fragments, a low LogP (or LogD at pH 7.4) is essential to maintain the high aqueous solubility needed for screening. [1][8]The partition coefficient (P) is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase. LogP refers to this ratio for the neutral species, while LogD is the ratio at a specific pH, accounting for all ionic species. [13] Experimental Protocol: RP-HPLC Method for LogP Determination
This indirect method correlates a compound's retention time on a reverse-phase (non-polar) HPLC column with the known LogP values of a set of standards. It is much faster than the traditional "shake-flask" method. [14][15]
-
System Setup: Use a C18 reverse-phase HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Standard Preparation: Prepare solutions of 5-7 standard compounds with well-documented LogP values that span the expected range of the fragment.
-
Calibration: Inject each standard compound individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.
-
Generate Calibration Curve: Plot log(k') versus the known LogP values for the standards. The relationship should be linear.
-
Sample Analysis: Dissolve the test fragment in the mobile phase, inject it into the HPLC system, and record its retention time.
-
LogP Determination: Calculate the log(k') for the test fragment and use the linear regression equation from the calibration curve to determine its LogP value.
Caption: Workflow for LogP Determination via RP-HPLC.
Acid Dissociation Constant (pKa)
Causality: The pKa is the pH at which a molecule's ionizable group is 50% protonated and 50% deprotonated. [16]This property is fundamental as it dictates the charge state of a molecule in a given environment. [17][18]The charge state directly impacts solubility, lipophilicity (LogD is a function of LogP and pKa), and the ability to form specific ionic interactions with a protein target. For this compound, knowing the pKa of the carboxylic acid is essential to predict its solubility and charge at physiological pH (7.4).
Experimental Protocol: UV-Metric Titration
This method is ideal for compounds with a UV chromophore that changes upon ionization. It involves monitoring the UV absorbance of a solution of the compound as the pH is systematically changed. [19]
-
Sample Preparation: Prepare a dilute solution of the fragment (e.g., 50-100 µM) in water or a water/co-solvent mixture if solubility is low.
-
Instrumentation: Use a spectrophotometer equipped with a pH probe and an automated titrator.
-
Titration: Begin the titration at a low pH (e.g., pH 2) by adding a strong acid (e.g., 0.1 M HCl). Record the full UV-Vis spectrum.
-
pH Increments: Incrementally add a strong base (e.g., 0.1 M NaOH) using the autotitrator to increase the pH in small steps (e.g., 0.2 pH units). After each addition, allow the pH to stabilize and record the full UV-Vis spectrum. Continue until a high pH is reached (e.g., pH 12).
-
Data Extraction: Identify wavelengths where the absorbance changes significantly as a function of pH.
-
Data Analysis: Plot the absorbance at these key wavelengths against the measured pH. The resulting data should form a sigmoidal curve. [19]The pKa is the pH value at the inflection point of this curve. Sophisticated software can perform multi-component analysis to deconvolve pKa values for molecules with multiple ionization centers.
Caption: Workflow for pKa Determination by UV-Metric Titration.
Conclusion and Expert Opinion
This guide has benchmarked the predicted physicochemical properties of This compound against the foundational principles of fragment-based drug discovery.
Summary of Findings:
-
Ro3 Compliance: The molecule aligns well with the core tenets of the "Rule of Three," possessing an appropriate molecular weight and predicted lipophilicity for a fragment. Its slightly elevated hydrogen bond acceptor count (4) is a minor deviation that may positively influence solubility.
-
Key Structural Features: The presence of a highly acidic carboxylic acid group (predicted pKa ~3.5) will ensure the molecule is anionic and highly polar at physiological pH. This is a dominant feature that is expected to confer excellent aqueous solubility.
-
Suitability as a Fragment: Based on its predicted profile, this compound is a promising candidate for inclusion in a fragment library. Its rigid bicyclic core presents a well-defined shape for target binding, while the ester and carboxylic acid groups provide clear vectors for synthetic elaboration and optimization into a more potent lead compound.
Final Recommendation:
While computational predictions are favorable, the next logical and essential step is the experimental validation of its key physicochemical properties. The protocols outlined herein for solubility, LogP, and pKa determination provide a robust framework for this validation. Particular attention should be paid to the pKa measurement to confirm the ionization state and to the aqueous solubility assay to ensure it meets the high-concentration demands of biophysical screening. By grounding our fragment selection process in both predictive science and rigorous experimental data, we maximize the potential for success in identifying high-quality starting points for novel therapeutics.
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- Fragment Library with Experimental Solubility. Life Chemicals.
- Predicting the pKa of Small Molecules.
- Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. SciSpace.
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: Understanding the Risks
Based on the known hazards of analogous compounds such as 1H-indazole-3-carboxylic acid and other substituted indazoles, 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid should be presumed to present the following risks:
-
Skin Irritation: Direct contact may cause redness, itching, and irritation.[4][5][6][7][8]
-
Serious Eye Irritation: The compound, particularly in powdered form, can cause significant eye irritation upon contact.[4][5][6][7][8]
-
Respiratory Irritation: Inhalation of dust particles may lead to irritation of the respiratory tract.[4][7][8][9][10]
-
Harmful if Swallowed: Ingestion of the compound may be harmful.[4][5][11]
These potential hazards necessitate a multi-faceted approach to personal protection, encompassing respiratory, eye, and skin protection.
Core Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is crucial for minimizing exposure and ensuring personal safety when handling this compound. The following table outlines the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[9] | Protects against airborne particles and accidental splashes, which can cause serious eye irritation.[9] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A fully buttoned lab coat is mandatory.[12] | Prevents direct skin contact, which can lead to irritation.[12] Gloves should be inspected before use and changed immediately if contaminated.[9] |
| Respiratory Protection | All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator is required.[9][12] | Minimizes the risk of inhaling dust particles, which can cause respiratory tract irritation.[9][12] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is paramount for safe handling. The following protocol outlines the key steps for working with this compound.
-
Preparation and Engineering Controls :
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.[9]
-
Ensure the chemical fume hood is functioning correctly before commencing any work.[9]
-
Assemble all necessary equipment, including spatulas, weigh boats, and appropriate waste containers, before handling the chemical.[9]
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.[9]
-
-
Handling the Compound :
-
Handle the solid compound carefully to avoid generating dust.
-
Use appropriate tools (e.g., spatulas) for transferring the powder.
-
Keep the container with the compound closed when not in use.
-
-
Post-Handling Procedures :
-
Decontaminate the work area with an appropriate solvent and then wash with soap and water.[3]
-
Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[9]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][5][6][9]
-
The following diagram illustrates the safe handling workflow:
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical aspect of the chemical lifecycle and is mandated by regulatory bodies.[9]
-
Waste Segregation and Collection :
-
Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[2][9]
-
Unused Compound : The original container with any remaining compound must be disposed of as hazardous chemical waste.[9]
-
Solutions : Solutions containing the compound should be collected in a separate, labeled hazardous waste container.
-
-
Labeling :
-
All waste containers must be clearly labeled with the full chemical name: "this compound".[2]
-
The label should also include the appropriate hazard warnings (e.g., "Irritant," "Harmful").
-
-
Storage :
-
Final Disposal :
References
- BenchChem. Essential Procedures for the Safe Disposal of 1H-Indazole-7-sulfonamide.
- BenchChem.
- BenchChem. Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
- Fisher Scientific.
- BenchChem. Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
- LeelineWork. What PPE Should You Wear When Handling Acid 2025?.
- University of Toledo. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Sigma-Aldrich. SAFETY DATA SHEET - Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
- TCI Chemicals.
- TCI Chemicals.
- Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-1H-indazole-3-carboxylic acid.
- Fisher Scientific. SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid.
- Sigma-Aldrich. SAFETY DATA SHEET - 1,1'-carbonylbis-1H-imidazole.
- Fisher Scientific. SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. leelinework.com [leelinework.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

